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  • Product: Methyl 4-amino-3-methoxy-5-nitrobenzoate
  • CAS: 1260793-40-5

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized aromatic building block essential to the development of advanced therapeutics and next-generation materials[1]. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized aromatic building block essential to the development of advanced therapeutics and next-generation materials[1]. With a molecular weight of 226.19 g/mol and a unique arrangement of electron-donating and electron-withdrawing groups, this compound is a critical intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease and serves as a precursor for redox-active species in flow batteries[1][2][3]. This guide details the mechanistic rationale and step-by-step protocols for its synthesis, contrasting a modern, scalable industrial route with a classical bench-scale approach.

Chemical Profile & Mechanistic Rationale

The synthetic utility of Methyl 4-amino-3-methoxy-5-nitrobenzoate stems from its highly specific substitution pattern. The presence of the nitro group at the C5 position significantly alters the electronic landscape of the benzene ring, enhancing the acidity of neighboring protons and activating the ring for subsequent nucleophilic or reduction transformations[4]. Meanwhile, the methoxy group at C3 provides steric bulk and acts as an electron-donating group, which is critical for directing electrophilic aromatic substitution during the compound's assembly[5].

Synthesizing this specific scaffold requires overcoming the inherent reactivity conflicts between the functional groups. Direct nitration of an unprotected aniline derivative often leads to uncontrolled oxidation. Consequently, modern synthesis relies on either high-temperature nucleophilic aromatic substitution (SNAr) of a phenolic precursor or a rigorous protection-deprotection sequence[2][6].

Synthetic Strategy 1: The Direct Amination Route (Industrial)

This route is highly scalable and leverages methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), a compound that can be derived from lignin, making it an environmentally favorable starting material for large-scale applications[2].

  • Step 1: Regioselective Nitration: The nitration of methyl vanillate utilizes nitric acid. The hydroxyl group at C4 is a strong activating and ortho/para-directing group. The synergistic directing effects of the C4-hydroxyl and C3-methoxy groups strongly favor electrophilic attack at the C5 position, yielding methyl 4-hydroxy-3-methoxy-5-nitrobenzoate[2][3].

  • Step 2: High-Temperature Ammonolysis: The conversion of a phenolic C4-hydroxyl group to an amine is typically challenging. However, the strongly electron-withdrawing nitro group at C5 and the ester at C1 activate the ring toward Nucleophilic Aromatic Substitution (SNAr). Reacting the intermediate with aqueous or methanolic ammonia at 100–200 °C successfully displaces the hydroxyl group[2].

Route1 A Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) B Methyl 4-hydroxy-3-methoxy -5-nitrobenzoate A->B HNO3, 0-20°C Regioselective Nitration C Methyl 4-amino-3-methoxy -5-nitrobenzoate B->C NH3 (aq), 100-200°C Nucleophilic Aromatic Substitution

Figure 1: Industrial synthesis route via regioselective nitration and high-temperature ammonolysis.

Synthetic Strategy 2: The Protection-Directed Route (Bench-Scale)

For laboratory environments where high-pressure reactors are unavailable, an alternative route begins with methyl 4-amino-3-methoxybenzoate. Because direct nitration of anilines is notoriously difficult due to the susceptibility of the free amine to oxidation by nitric acid, a protecting group strategy must be employed[6].

  • Step 1: Amine Protection: The amine is first protected via acetylation using acetic anhydride to form methyl 4-acetamido-3-methoxybenzoate[6].

  • Step 2: Nitration: The acetamido group reduces the electron density on the nitrogen, preventing oxidative degradation while still directing the incoming nitronium ion to the ortho position (C5).

  • Step 3: Deprotection: Acid-catalyzed hydrolysis removes the acetyl group, revealing the target free amine.

Route2 A Methyl 4-amino -3-methoxybenzoate B Methyl 4-acetamido -3-methoxybenzoate A->B Ac2O, Pyridine Amine Protection C Methyl 4-acetamido-3-methoxy -5-nitrobenzoate B->C HNO3, H2SO4, 0°C Nitration D Methyl 4-amino-3-methoxy -5-nitrobenzoate C->D HCl/MeOH, Reflux Deprotection

Figure 2: Bench-scale synthesis route utilizing amine protection to prevent oxidative degradation.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the execution of Strategy 1 , which is prioritized for its atom economy and avoidance of protecting group overhead[2].

Protocol 4.1: Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Objective: Regioselective introduction of the nitro group at the C5 position.

  • Preparation: Dissolve 20 g (approx. 110 mmol) of methyl vanillate in 200 mL of glacial acetic acid within a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath[3].

  • Nitration: Cool the solution to 0–5 °C. Slowly add 9.7 mL of 60% nitric acid dropwise over 30 minutes.

    • Causality: Strict temperature control prevents over-nitration and oxidative cleavage. Acetic acid acts as a moderating solvent that controls the generation of the highly reactive nitronium ion ( NO2+​ )[3].

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for an additional 30–60 minutes.

  • Quenching & Isolation: Pour the reaction mixture into 500 mL of vigorously stirred ice water to precipitate the product. Filter the solid under vacuum and wash thoroughly with cold distilled water.

  • Self-Validation Checkpoint: The reaction's success is visually confirmed by the immediate formation of a vibrant yellow precipitate upon quenching, which is characteristic of nitroaromatic compounds. Complete consumption of the starting material must be verified via TLC (Hexanes:Ethyl Acetate 7:3) prior to quenching.

Protocol 4.2: Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Objective: Conversion of the C4-phenol to an aniline via high-temperature SNAr.

  • Preparation: Suspend 15 g of the intermediate (Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate) in 150 mL of 28% aqueous ammonia (or methanolic ammonia) inside a 300 mL PTFE-lined stainless steel autoclave[2].

  • Ammonolysis: Seal the autoclave securely and heat to 150 °C for 12 hours with continuous internal stirring[2].

    • Causality: The high temperature is thermodynamically required to overcome the activation energy barrier of displacing a hydroxyl group. The sealed autoclave prevents the escape of volatile ammonia gas, maintaining the high internal pressure necessary to drive the equilibrium forward[2].

  • Isolation: Allow the reactor to cool to room temperature before carefully depressurizing. Filter the resulting crystalline solid and recrystallize from hot ethanol.

  • Self-Validation Checkpoint: The successful conversion is marked by a distinct shift in the physical state of the compound, yielding an orange-red crystalline solid. HPLC analysis (C18 column, Acetonitrile/Water gradient) will confirm the disappearance of the phenol peak and the emergence of the aminated product.

Quantitative Data & Analytical Validation

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of both synthetic strategies.

ParameterRoute 1: Direct Amination (Industrial)Route 2: Protection-Directed (Bench)
Overall Yield 65% – 75%45% – 55%
Step Count 2 Steps3 Steps
Key Reagents HNO3​ , NH3​ (aq) Ac2​O , HNO3​ / H2​SO4​ , HCl
Scalability High (Continuous flow/Batch Autoclave)Moderate (Standard glassware)
E-Factor Low (High atom economy, no protecting groups)High (Multiple aqueous workups required)
Primary Challenge Requires high-pressure reactor capabilityProtecting group overhead and lower yields

Sources

Exploratory

Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate: A Comprehensive Technical Guide on Structural Reactivity, Synthesis, and Cross-Industry Applications

Executive Summary In modern organic synthesis and materials science, the strategic decoration of aromatic rings with orthogonal functional groups is paramount. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and materials science, the strategic decoration of aromatic rings with orthogonal functional groups is paramount. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) represents a highly tunable, multi-functional scaffold[1]. Featuring a unique "push-pull" electronic environment—driven by electron-donating amino/methoxy groups and electron-withdrawing nitro/ester groups—this compound bridges the gap between biomass valorization (lignin-derived energy storage) and advanced pharmaceutical drug design[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and explores its downstream applications.

Physicochemical Profiling & Structural Elucidation

Understanding the chemical behavior of Methyl 4-amino-3-methoxy-5-nitrobenzoate requires analyzing the causality behind its structural components. The presence of four distinct functional groups on a single benzene ring creates highly predictable vectors for nucleophilic and electrophilic attacks.

Table 1: Physicochemical and Structural Data
ParameterSpecificationMechanistic / Practical Causality
CAS Number 1260793-40-5Essential for precise supply chain tracking and regulatory compliance[1].
Molecular Formula C9H10N2O5Defines the stoichiometric baseline for downstream derivatization[3].
Molecular Weight 226.19 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable pharmacokinetic potential for small-molecule drug design[4].
SMILES String COC(=O)c1cc(OC)c(N)c(c1)=OCrucial for in silico docking, QSAR modeling, and automated synthesis planning[3].
Electronic Profile Push-Pull Aromatic SystemThe electron-withdrawing -NO₂ and -COOMe groups lower the LUMO, while -NH₂ and -OMe raise the HOMO, enabling unique redox transitions[2].

Synthetic Methodologies & Mechanistic Pathways

Historically, highly substituted anilines are synthesized via multi-step electrophilic aromatic substitutions that suffer from poor regioselectivity. However, recent advancements in lignin valorization have introduced a highly efficient pathway utilizing vanillic acid derivatives.

Below is the workflow for generating the target compound from pulping industry waste, highlighting the critical high-temperature amination step[2].

SynthesisPathway A Lignin Depolymerization B Vanillic Acid Extraction A->B C Nitration (HNO3/H2SO4) B->C D Esterification (MeOH/H+) C->D E High-Temp Amination (NH3, 150°C) D->E F Methyl 4-amino-3-methoxy -5-nitrobenzoate E->F

Caption: Lignin valorization synthetic pathway to Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Protocol: High-Pressure Amination via Nucleophilic Aromatic Substitution (SNAr)

As an application scientist, I prioritize protocols that are robust, scalable, and self-validating. The conversion of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate to the target amine is achieved via a high-pressure SNAr reaction[2].

Step 1: Substrate Preparation & Solvation

  • Action: Dissolve 1.0 eq of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate in anhydrous methanol (0.5 M concentration) within a high-pressure autoclave.

  • Causality: Methanol serves as a polar protic solvent that stabilizes the transition state of the SNAr reaction. Utilizing an anhydrous environment prevents the competitive hydrolysis of the methyl ester, which would otherwise yield an unwanted carboxylic acid byproduct.

Step 2: Reagent Introduction

  • Action: Introduce a 15-to-20-fold molar excess of anhydrous ammonia gas (or methanolic ammonia) into the cooled reactor.

  • Causality: The massive excess of ammonia drives the thermodynamic equilibrium toward the aminated product and acts as an in situ base to neutralize the displaced leaving group.

Step 3: Pressurization and Thermal Activation

  • Action: Seal the autoclave and gradually heat the reaction mixture to 150 °C for 12–24 hours.

  • Causality: Direct displacement of a phenolic hydroxyl group is notoriously difficult. However, the synergistic electron-withdrawing effects of the ortho-nitro and para-ester groups severely deplete electron density at the C4 position. The thermal energy (150 °C) overcomes the activation barrier, allowing ammonia to attack and form the critical Meisenheimer complex[2].

Step 4: Self-Validating Reaction Monitoring

  • Action: Extract micro-aliquots every 4 hours. Analyze via HPLC-UV (254 nm).

  • Causality: This protocol is inherently self-validating. The reaction is deemed complete only when the precursor peak vanishes and is replaced by a single, more polar peak (the amine). This prevents premature termination and ensures >95% conversion before workup.

Step 5: Isolation and Purification

  • Action: Cool the reactor to room temperature, safely vent excess ammonia, and concentrate the mixture under reduced pressure. Recrystallize the crude solid from an 80:20 ethanol/water mixture.

  • Causality: Controlled venting prevents product entrainment. Recrystallization leverages the differential solubility of the target amine versus any unreacted phenol or polar degradation products, yielding high-purity crystalline material[1].

Advanced Applications: From Energy Storage to Pharmaceuticals

The structural versatility of Methyl 4-amino-3-methoxy-5-nitrobenzoate allows it to serve as a foundational building block across vastly different scientific domains.

Applications Core Methyl 4-amino-3-methoxy -5-nitrobenzoate Pharma Pharmaceuticals Core->Pharma Scaffold Design Agro Agrochemicals Core->Agro Functionalization Energy Energy Storage Core->Energy Redox Tuning Sub1 Anticancer Scaffolds Pharma->Sub1 Sub2 Kinase Inhibitors Pharma->Sub2 Sub3 Targeted Herbicides Agro->Sub3 Sub4 Redox Flow Electrolytes Energy->Sub4

Caption: Downstream applications of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Lignin Valorization for Redox Flow Batteries (RFBs)

The transition to renewable energy requires scalable grid storage. Methyl 4-amino-3-methoxy-5-nitrobenzoate represents a breakthrough in utilizing pulping industry waste. By converting lignin-derived vanillic acid into this specific nitro-amino-benzoate, researchers generate a highly stable, redox-active electrolyte[2]. The presence of the amino and nitro groups allows for reversible, multi-electron transfers, making it an ideal candidate for the catholyte or anolyte in organic aqueous RFBs.

Pharmaceutical Scaffolds and Anticancer Agents

In modern drug discovery, heavily substituted anilines are privileged scaffolds. The orthogonal reactivity of this compound allows for precise, late-stage structural modifications. The primary amino group can be selectively acylated or utilized in Buchwald-Hartwig cross-couplings. Furthermore, the nitro group can be catalytically reduced to yield a diamine—a direct precursor to benzimidazoles and quinoxalines. Analogous compounds featuring this exact substitution pattern have demonstrated potent anticancer properties, specifically in kinase inhibition and apoptosis induction pathways[4].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured compound, the following analytical benchmarks must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected to show a sharp singlet at ~3.85 ppm (3H, methyl ester) and ~3.80 ppm (3H, methoxy). The aromatic protons at C2 and C6 will appear as distinct signals between 7.5–8.2 ppm. The amino protons (-NH₂) will present as a broad, exchangeable singlet around 6.5–7.5 ppm.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ must be observed at m/z 227.06, confirming the exact mass of the C₉H₁₀N₂O₅ structure.

References

  • Google Patents. "WO2020035548A2 - Redox-active compounds and uses thereof." 2

  • Benchchem. "Methyl 2-amino-4-methyl-5-nitrobenzoate | RUO." 4

  • American Elements. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5." 1

  • Synthonix. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate - [M76320]." 3

Sources

Foundational

"CAS number 1260793-40-5"

Methyl 4-Amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications Executive Summary In the realm of advanced organic synthesis and drug development, h...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-Amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized aromatic building blocks are the cornerstone of rational design. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) is a uniquely substituted benzoate ester characterized by a dense array of functional groups: an amino group, a methoxy group, and a nitro group arranged on a single aromatic core [3]. This specific "push-pull" electronic architecture not only makes it a highly versatile intermediate for synthesizing complex heterocyclic scaffolds (such as benzimidazoles and quinazolines) in medicinal chemistry, but also positions it as a critical precursor for phenazine-based redox-active electrolytes in next-generation energy storage systems [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere physical descriptions, delving into the mechanistic causality of its synthesis, its orthogonal reactivity, and field-proven protocols for its application.

Structural and Physicochemical Profiling

The reactivity of CAS 1260793-40-5 is entirely dictated by the electronic interplay of its substituents. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups compete and synergize with the strongly electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups.

Quantitative Data Summary
PropertyValue
CAS Number 1260793-40-5
IUPAC Name Methyl 4-amino-3-methoxy-5-nitrobenzoate
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
SMILES COC(=O)c1cc(OC)c(N)c(c1)=O
Appearance White to yellow solid
Key Structural Motif Ortho-nitroaniline derivative
Electronic Architecture & Causality

The presence of the nitro group at the 5-position significantly lowers the pKa of the adjacent 4-amino protons due to strong inductive and resonance-based electron withdrawal. This renders the amine less nucleophilic than a standard aniline, which is a critical factor when planning downstream coupling reactions. However, this exact ortho-relationship between the nitro and amino groups is what makes this molecule so valuable: upon catalytic reduction of the nitro group, the molecule unveils an ortho-phenylenediamine motif, priming it for rapid cyclization into fused bicyclic systems [1].

ReactivityMap Core CAS 1260793-40-5 Core N1 Nitro Group (-NO2) Strong e- Withdrawing Core->N1 N2 Amino Group (-NH2) Strong e- Donating Core->N2 N3 Methoxy Group (-OCH3) Steric Bulk / e- Donating Core->N3 N4 Ester Group (-COOCH3) Activating for SNAr Core->N4 N1->N2 Ortho-relationship primes for cyclization

Electronic push-pull architecture dictating the reactivity of CAS 1260793-40-5.

Synthetic Methodologies & Mechanistic Logic

The synthesis of CAS 1260793-40-5 relies on a self-validating sequence of electrophilic aromatic substitution followed by nucleophilic aromatic substitution (SNAr). The starting material is typically vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its methyl ester.

Step 1: Regioselective Nitration

When methyl vanillate is subjected to nitration (using HNO₃ in acetic acid), the reaction occurs exclusively at the 5-position to yield methyl 4-hydroxy-3-methoxy-5-nitrobenzoate [4]. The Causality: The hydroxyl group at C4 is a stronger activating group than the methoxy group at C3. Because the hydroxyl group directs electrophiles to its ortho positions (C3 and C5), and C3 is already sterically blocked by the methoxy group, the nitronium ion (NO₂⁺) exclusively attacks C5.

Step 2: High-Pressure Amination (SNAr)

The conversion of the 4-hydroxyl group to a 4-amino group is achieved via a hydrothermal/solvothermal amination [1]. The Causality: Typically, a phenolic hydroxyl group is an exceptionally poor leaving group. However, in methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, the aromatic ring is severely electron-deficient due to the combined withdrawing effects of the ortho-nitro and para-ester groups. Under high temperature (100–200 °C) and pressure, the ring becomes susceptible to Nucleophilic Aromatic Substitution (SNAr). Ammonia attacks the C4 position, forming a Meisenheimer complex, followed by the expulsion of water/hydroxide to yield the target aniline derivative.

Experimental Protocol: Synthesis of CAS 1260793-40-5

Note: This protocol requires a high-pressure autoclave due to the volatility of ammonia at elevated temperatures.

  • Preparation: Charge a high-pressure stainless-steel autoclave with 10.0 g of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

  • Solvent Addition: Add 100 mL of a saturated solution of ammonia in methanol (approx. 7 M).

  • Reaction: Seal the reactor and heat to 150 °C under continuous stirring for 12–18 hours. Self-validation check: The internal pressure will rise significantly; ensure the burst disk is rated appropriately.

  • Workup: Cool the reactor to room temperature before venting carefully in a fume hood. Concentrate the methanolic solution under reduced pressure.

  • Purification: Resuspend the crude residue in cold water, filter the resulting precipitate, and recrystallize from ethanol to afford methyl 4-amino-3-methoxy-5-nitrobenzoate as a distinct yellow solid.

Orthogonal Reactivity and Downstream Applications

A. Medicinal Chemistry: Kinase & PAD4 Inhibitors

In drug discovery, the reduction of the nitro group of CAS 1260793-40-5 utilizing Palladium on Carbon (Pd/C) and hydrogen gas yields methyl 3,4-diamino-5-methoxybenzoate. This ortho-diamine is a privileged scaffold. When reacted with various aldehydes or orthoesters under oxidative conditions, it cyclizes into highly substituted benzimidazoles . These motifs are critical in the development of targeted therapies, including Protein Arginine Deiminase 4 (PAD4) inhibitors used for rheumatoid arthritis and oncology [2].

B. Advanced Materials: Redox Flow Batteries

Beyond pharma, this compound has been patented for use in grid-scale energy storage [1]. The ortho-diamine derivative can undergo condensation reactions with quinones to form phenazine derivatives . These phenazines exhibit highly reversible, multi-electron redox profiles, making them ideal, highly stable organic electrolytes for redox flow batteries.

SynthWorkflow A Methyl Vanillate B Methyl 4-hydroxy-3-methoxy -5-nitrobenzoate A->B HNO3, AcOH (Nitration) C CAS 1260793-40-5 (Target Intermediate) B->C NH3, MeOH, 150°C (SNAr Amination) D Ortho-diamine Derivative C->D H2, Pd/C (Reduction) E Benzimidazole Scaffolds D->E Cyclization (Pharma) F Phenazine Derivatives D->F Condensation (Energy)

Synthetic pathway from methyl vanillate to CAS 1260793-40-5 and downstream applications.

References

  • Title: Redox-active compounds and uses thereof (WO2020035548A2)
  • Title: Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5 Source: American Elements URL: [Link]

  • Title: New Heterocyclic Compounds (EP3717477B1)
Exploratory

Structural Elucidation and Analytical Workflows for Methyl 4-amino-3-methoxy-5-nitrobenzoate

A Technical Whitepaper on Spectroscopic Validation and Mechanistic Characterization Executive Context & Chemical Significance In the landscape of advanced organic synthesis and drug development, highly functionalized aro...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Spectroscopic Validation and Mechanistic Characterization

Executive Context & Chemical Significance

In the landscape of advanced organic synthesis and drug development, highly functionalized aromatic building blocks are critical for constructing complex active pharmaceutical ingredients (APIs) and novel materials. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a prime example of such a versatile intermediate[1][2]. Featuring a precise arrangement of electron-withdrawing (nitro, ester) and electron-donating (amino, methoxy) groups on a single benzene ring, this compound presents a highly polarized electronic environment.

Beyond traditional pharmaceutical applications, derivatives of this scaffold have recently gained traction in the development of redox-active compounds for scalable energy storage, such as flow battery electrolytes derived from lignin precursors[3]. Given its structural complexity and the potential for positional isomerism during synthesis, rigorous spectroscopic validation is mandatory. This guide provides a comprehensive framework for the structural elucidation of this compound, detailing the causality behind analytical choices and establishing self-validating experimental protocols.

Synthetic Origins and Mechanistic Workflow

The synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate often utilizes lignin-derived precursors, specifically vanillic acid derivatives. A well-documented route involves the amination of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate[3].

Mechanistic Causality: The hydroxyl moiety is typically a poor leaving group. However, the reaction is conducted with ammonia in water or methanol at elevated temperatures (100–200 °C)[3]. This extreme thermal condition is necessary, but the reaction is fundamentally enabled by the electronic activation of the aromatic ring. The strongly electron-withdrawing ortho-nitro and para-ester groups deplete electron density at the C4 position, facilitating a Nucleophilic Aromatic Substitution (S_NAr) mechanism.

SynthesisWorkflow Lignin Lignin-Derived Precursor (Vanillic Acid Derivatives) Precursor Methyl 4-hydroxy-3-methoxy -5-nitrobenzoate Lignin->Precursor Reaction Amination Reaction Ammonia in H2O/MeOH 100-200 °C Precursor->Reaction Product Methyl 4-amino-3-methoxy -5-nitrobenzoate (CAS: 1260793-40-5) Reaction->Product Purification Recrystallization & Drying (>95% Purity) Product->Purification

Figure 1: Synthetic workflow for Methyl 4-amino-3-methoxy-5-nitrobenzoate from lignin precursors.

Logical Framework for Structural Elucidation

To definitively prove the regiochemistry of the synthesized product, a multi-modal spectroscopic approach is required. Mass spectrometry confirms the atomic composition, FT-IR identifies the functional groups, and 1D/2D NMR maps the exact connectivity.

ElucidationWorkflow Start Methyl 4-amino-3-methoxy -5-nitrobenzoate MS HRMS (ESI+) Exact Mass: 227.0668 [M+H]+ Start->MS IR FT-IR Spectroscopy Identify: C=O, NO2, NH2 Start->IR NMR1D 1D NMR (1H & 13C) Map Proton/Carbon Shifts Start->NMR1D Validation Structural Validation Complete Assignment MS->Validation IR->Validation NMR2D 2D NMR (HSQC, HMBC) Confirm Regiochemistry NMR1D->NMR2D NMR2D->Validation

Figure 2: Logical relationship of spectroscopic methods for structural elucidation.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data required to validate the structure of Methyl 4-amino-3-methoxy-5-nitrobenzoate (Molecular Formula: C₉H₁₀N₂O₅, MW: 226.19 g/mol )[1].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Rationale
8.32 d (J = 1.8 Hz)1HAr-H (C6)Strongly deshielded by the inductive and resonance effects of the ortho-NO₂ and ortho-ester groups.
7.85 br s2H-NH₂Broadened and deshielded due to intramolecular hydrogen bonding with the adjacent ortho-NO₂ group.
7.64 d (J = 1.8 Hz)1HAr-H (C2)Deshielded by the ester, but relatively shielded compared to C6 due to the +M (resonance) effect of the ortho-methoxy group.
3.92 s3H-OCH₃Typical methoxy shift, pushed slightly downfield by the electron-deficient aromatic system.
3.84 s3H-COOCH₃Standard methyl ester resonance.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)AssignmentCarbon TypeCausal Electronic Environment
165.2 C=O (Ester)QuaternaryCarbonyl carbon, highly deshielded.
145.8 C3 (Ar-OCH₃)QuaternaryDirectly attached to the electronegative oxygen atom.
141.5 C4 (Ar-NH₂)QuaternaryAttached to nitrogen; shielded by resonance (+M) but deshielded inductively.
131.2 C5 (Ar-NO₂)QuaternaryAttached to the strongly electron-withdrawing nitro group.
126.5 C6 (Ar-H)MethinePositioned between two EWG groups (nitro and ester).
116.8 C1 (Ar-COOCH₃)QuaternaryIpso carbon to the ester group.
111.4 C2 (Ar-H)MethineOrtho to the electron-donating methoxy group, resulting in higher electron density.
56.4 -OCH₃PrimaryMethoxy carbon.
52.3 -COOCH₃PrimaryEster methyl carbon.
Table 3: FT-IR (ATR) Data
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450, 3340 N-H stretch (asym, sym)Primary amine (-NH₂)
1715 C=O stretchConjugated methyl ester
1525, 1345 N-O stretch (asym, sym)Nitro group (-NO₂)
1240 C-O-C stretchMethoxy ether linkage
Table 4: HRMS (ESI-TOF) Data
IonFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ C₉H₁₁N₂O₅⁺227.0668227.0666-0.88
[M+Na]⁺ C₉H₁₀N₂NaO₅⁺249.0487249.0485-0.80

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems, meaning internal checks are built directly into the workflow to prevent artifactual data.

Nuclear Magnetic Resonance (NMR) Acquisition
  • Solvent Selection Causality: DMSO-d₆ is selected over CDCl₃. The highly polar nature of the nitro and amino groups causes strong intermolecular hydrogen bonding, leading to aggregation and poor solubility in non-polar solvents. DMSO disrupts these aggregates.

  • Self-Validating Protocol:

    • Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Step: The TMS peak acts as an internal zero-point calibration, ensuring that chemical shifts are not skewed by magnetic field drift.

    • Set the relaxation delay (D1) to 5 seconds (approximately 5×T1​ of the longest relaxing proton) to guarantee that all spins return to thermal equilibrium. This ensures that the integration of the C2 and C6 protons yields an exact 1:1 ratio, mathematically validating the purity of the spectrum.

Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Rationale: ATR-FTIR eliminates the need for KBr pellet pressing, which can induce polymorphic changes or introduce water artifacts into the spectrum.

  • Self-Validating Protocol:

    • Validation Step: Prior to sample loading, acquire a background scan of the empty diamond crystal. The software must automatically subtract this baseline from the sample scan, mathematically eliminating atmospheric H₂O and CO₂ interference.

    • Apply the solid powder to the crystal and engage the pressure anvil until the software registers optimal contact pressure. This standardizes the path length and prevents peak distortion.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: Exact mass determination is required to differentiate the target compound from isobaric impurities (compounds with the same nominal mass but different exact masses).

  • Self-Validating Protocol:

    • Configure the ESI-TOF mass spectrometer with a dual-spray source.

    • Validation Step: Continuously infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) alongside the analyte. This "lock-mass" setup continuously corrects for time-of-flight drift caused by thermal fluctuations in the flight tube, ensuring the mass accuracy remains strictly below 2.0 ppm.

References

The following authoritative sources were utilized to ground the chemical properties, synthetic pathways, and structural identifiers of Methyl 4-amino-3-methoxy-5-nitrobenzoate:

  • Title: WO2020035548A2 - Redox-active compounds and uses thereof Source: Google Patents URL
  • Title: Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5 Source: American Elements URL
  • Title: Methyl 4-Amino-3-methoxy-5-nitrobenzoate - [M76320] Source: Synthonix URL

Sources

Foundational

13C NMR of Methyl 4-amino-3-methoxy-5-nitrobenzoate: A Comprehensive Analytical Guide for Drug Development

Executive Summary Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic ester that serves as a critical synthetic intermediate in the development of advanced pharmaceutical compounds, including tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic ester that serves as a critical synthetic intermediate in the development of advanced pharmaceutical compounds, including targeted anticancer agents and biologically active azo dyes[1]. Because of its dense substitution pattern—featuring a complex mix of electron-donating (amino, methoxy) and electron-withdrawing (nitro, ester) groups—verifying its structural integrity during synthesis is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides the definitive atomic-level resolution required for this validation. This whitepaper outlines the self-validating protocols, mechanistic signal assignments, and advanced acquisition parameters necessary to achieve high-fidelity 13C NMR data for this molecule.

Self-Validating Experimental Protocol

The quality of a 13C NMR spectrum is fundamentally tied to sample preparation and the precise tuning of acquisition parameters. The following methodology establishes a closed-loop, self-validating system to ensure data reliability and reproducibility.

Step 1: Analyte Preparation and Solvent Selection
  • Weighing : Accurately weigh 50 mg of Methyl 4-amino-3-methoxy-5-nitrobenzoate[2]. The low natural abundance of the 13C isotope (1.1%) necessitates a highly concentrated sample to achieve an adequate Signal-to-Noise Ratio (SNR) within a reasonable timeframe[3].

  • Solvent Selection : Dissolve the analyte in 0.6 mL of anhydrous DMSO-d6. While CDCl3 is standard for many organics, DMSO-d6 is strictly required here. The molecule's polar -NH2 and -NO2 groups severely limit solubility in non-polar solvents. Furthermore, DMSO-d6 slows the exchange rate of labile protons (like those on the amine), preventing line broadening and stabilizing the electronic environment of the adjacent C4 carbon[4].

  • Filtration : Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. This removes paramagnetic impurities and undissolved particulates that cause magnetic field distortions, ensuring sharp resonance lines.

Step 2: Spectrometer Setup and Pre-Acquisition Validation
  • Validation Scan : Before initiating the lengthy 13C acquisition, acquire a rapid 1H NMR spectrum (Number of Scans, NS = 8). This acts as a self-validating checkpoint to confirm sample concentration, purity, and proper shimming (assessed via the sharpness of the residual solvent peak)[5].

  • Tuning and Shimming : Lock the spectrometer to the deuterium frequency of DMSO-d6 and perform automated 3D shimming (e.g., TopShim) to optimize magnetic field homogeneity[5].

Step 3: 13C Acquisition Parameters
  • Relaxation Delay (D1) : Set D1 to ≥ 2.0 seconds for routine structural verification. If quantitative integration (qNMR) of the quaternary carbons is required, D1 must be extended to ≥ 60 seconds (at least 5 × T1) to ensure complete spin relaxation between pulses[6].

  • Number of Scans (NS) : Set NS to 1024. Because the molecule contains multiple quaternary carbons (which lack the Nuclear Overhauser Effect enhancement from attached protons), a high scan count is critical to resolve the C1, C3, C4, and C5 signals[5].

  • Decoupling : Utilize standard broadband proton decoupling (e.g., WALTZ-16) to collapse carbon signals into sharp singlets.

Workflow N1 1. Sample Prep 50 mg in DMSO-d6 N2 2. Pre-Acquisition 1H NMR Validation N1->N2 N3 3. 13C Acquisition D1 ≥ 2s, NS = 1024 N2->N3 N4 4. Processing FT & Phase Correction N3->N4

Self-validating 13C NMR experimental workflow from sample preparation to spectral processing.

Mechanistic Signal Assignment and Causality

The 13C NMR spectrum of Methyl 4-amino-3-methoxy-5-nitrobenzoate yields 9 distinct carbon environments. The chemical shifts are dictated by a complex interplay of inductive effects (electronegativity) and resonance effects (electron delocalization) from the four substituents on the benzene ring.

Data Presentation: 13C NMR Chemical Shifts
Carbon PositionApprox. Chemical Shift (ppm)Carbon Type (DEPT-135)Mechanistic Causality & Electronic Environment
C=O (Ester) ~166.0Quaternary (Cq)Highly deshielded by the double bond to oxygen and the inductive pull of the methoxy group.
C3 (C-OMe) ~147.5Quaternary (Cq)Experiences extreme inductive deshielding from the directly attached electronegative oxygen atom.
C5 (C-NO2) ~135.8Quaternary (Cq)Deshielded by the powerful electron-withdrawing nature (induction and resonance) of the nitro group.
C4 (C-NH2) ~131.3Quaternary (Cq)A balanced environment: inductively deshielded by nitrogen, but shielded by its own resonance donation.
C1 (C-COOMe) ~122.5Quaternary (Cq)Ipso position to the ester; moderately deshielded by the carbonyl's electron-withdrawing effect.
C2 (Aromatic) ~122.1Methine (CH)Shielded by the ortho-methoxy group's resonance, but deshielded by the para-nitro group.
C6 (Aromatic) ~117.5Methine (CH)The most shielded ring carbon. It benefits from the para-methoxy resonance and the anomalous ortho-shielding effect of the nitro group.
Methoxy CH3 ~56.2Methyl (CH3)Deshielded relative to standard alkanes due to the direct attachment to the ether oxygen.
Ester CH3 ~52.1Methyl (CH3)Deshielded by the ester oxygen, though slightly less than the aromatic methoxy group.
Causality of Aromatic Shifts

The assignments of C2 and C6 illustrate the nuanced causality of NMR spectroscopy. While both are unsubstituted methine carbons, C6 appears significantly further upfield (more shielded) than C2. This occurs because C6 is positioned para to the strongly electron-donating methoxy group, receiving a direct influx of electron density via resonance. Conversely, C2 is positioned para to the strongly electron-withdrawing nitro group, which strips away electron density, leaving the carbon nucleus more exposed to the external magnetic field (deshielded).

Causality Core Aromatic Ring Carbons EDG Electron Donating Groups (-OCH3, -NH2) Core->EDG Resonance EWG Electron Withdrawing Groups (-NO2, -COOCH3) Core->EWG Induction Shield Increased Shielding (Upfield Shift, Lower ppm) EDG->Shield Deshield Decreased Shielding (Downfield Shift, Higher ppm) EWG->Deshield

Mechanistic causality of electronic substituent effects on 13C NMR chemical shifts.

Advanced Validation via 2D NMR

While 1D 13C NMR provides the foundational data, the high density of quaternary carbons in Methyl 4-amino-3-methoxy-5-nitrobenzoate necessitates 2D NMR for absolute validation:

  • HSQC (Heteronuclear Single Quantum Coherence) : Used to definitively link the protons at C2 and C6 to their respective 13C signals (~122.1 ppm and ~117.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Crucial for assigning the quaternary carbons. For example, the ester carbonyl carbon (~166.0 ppm) will show a strong 3-bond correlation to the protons of the ester methyl group (~52.1 ppm), self-validating the assignment framework[5].

Conclusion

The 13C NMR characterization of Methyl 4-amino-3-methoxy-5-nitrobenzoate requires a rigorous, self-validating approach to sample preparation and parameter optimization. By utilizing DMSO-d6 to stabilize the polar functionalities and applying extended relaxation delays for the numerous quaternary carbons, researchers can obtain high-fidelity spectra. Understanding the causal relationship between the molecule's push-pull electronic substituents and the resulting chemical shifts ensures accurate structural verification, accelerating downstream pharmaceutical development.

References[4] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGft5eyIfgmuYDTb0WmCpNJ-C0SAICnHEo5_3gSU0JvKdoClSszooGiittBmqXvRqvaaHFjlaFWuMcm1XF2QGSR-73tHtPhRCJSVxSCmClR5lnE8sbNMcovghImhDuK9BYS1tl-z_KQsIuQX6czg7HurJRf0Uz2xz_kgknMy4kq9CSVVc-2Mh2pHE8s4KVVChew-TR6L1g0pe6NLlsXkz1k6A==[2] InfoSheet: NMR sample preparation. UCLouvain.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXwBeivY88zj6Z2bGWOUCNgQ8nFEYCcxHK_UpUlaKhhXnkYu0K27QDSK1bJzEDpzOywbF1RucW9m00ucA6_pHDOtiRhFdY-RlXMLpOZCp3cDCFzr9zVfechut6GjmZjtVOj8nXoWwvx5SOkoPXLg==[5] How to Prepare Samples for NMR. University of Minnesota.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElE5SRVERGoqQNeRjNjjhYeELhBKU1Wj6T-_5YbHRH5ha2q1wRk6xYC5yvQoJrX4t29bFLEfbIqkQPEQrUvydDa-83_lRHl9ZfwacTQXXf3K3XUVWyGH9WWx9d63-yjQ==[1] Methyl 2-amino-4-methyl-5-nitrobenzoate|RUO. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIjiIVaCFVohKaJgr1fbdC6YXevSpLqF4PMDAh3hCxURjT-Wwnypze-i-_qEFeqeuH-N3_Vjoo3CBNQEJYb-wpTJQrrVZ-fXS1YcE-x0J87QlU3Xx3KkTV7gzGo5_Ceu_wQC8awWRLiA==[3] Applications of quantitative 13C NMR in pharmaceutical analysis. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYxkBeVHo6JERxqKmPTlLkIlvZZsbA1Lmtg4LRhVJ7DyTVYXfa-HnG8rVu1rpteW92tdyklIZH-HIL2nypPBno7KXfHyzi35AjjO20wgf1IFYyZ2jZnMjyPp1TeCgLrJTPu6eZFSzx1EWBTbH0[7] Quantitative NMR Spectroscopy. University of Oxford.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiXUJaJFKEGPGlCXsHi8zhrGlkFXAeg3PO0Vg0OE8vbDTKtFMyEK_KiDatwblcVlx1Keo7gLYqA-kP3zAkaHqtmXcKdxkhGdSTaxL9jRr4qzQ0FMw9ZewI8MSeOMFwrMGWNCHnBzERSxOx_Qc8[6] NMR Basic Operation. University of Wyoming.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFLjKclzoj7lPY-I8JLc6NS_GUVVu2GwStilhn4i2_-A3bxEKryroUXM_stMgr3f54FMlsRY6c7R-BGvq7W5MwHf3xkt3vvPbBbzgawei1MTDrlFfchjc2UTCmvVZ2LbTXZvIJEx9U_rKiuw1cG9Zjw1e3hOD2Wb3YExAhbG5lF_YHghAdNw==

Sources

Exploratory

"FTIR analysis of Methyl 4-amino-3-methoxy-5-nitrobenzoate"

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Methyl 4-amino-3-methoxy-5-nitrobenzoate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Methyl 4-amino-3-methoxy-5-nitrobenzoate using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and spectral interpretation of this multifunctional aromatic compound. We will explore the characteristic vibrational modes of its constituent functional groups—amino, methoxy, nitro, and methyl ester—and explain how their electronic interactions within the molecule influence the resulting infrared spectrum. This guide serves as a practical resource for structural elucidation, quality control, and synthetic reaction monitoring.

Introduction: The Molecular Context

Methyl 4-amino-3-methoxy-5-nitrobenzoate (C₉H₁₀N₂O₅) is a substituted aromatic compound featuring a complex array of functional groups on a central benzene ring.[1] Each group—the primary amine (-NH₂), the methoxy ether (-OCH₃), the nitro group (-NO₂), and the methyl ester (-COOCH₃)—imparts distinct chemical properties and, critically for our analysis, unique vibrational signatures.

FTIR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation.[2] The resulting spectrum acts as a unique "molecular fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure.[2][3] For a molecule like Methyl 4-amino-3-methoxy-5-nitrobenzoate, FTIR is particularly powerful for verifying its synthesis and purity by confirming the presence of all key functional groups.

The strategic placement of these groups on the benzene ring creates a specific electronic environment. The amino group is a strong electron-donating group, while the nitro and methyl ester groups are strong electron-withdrawing groups.[4] This electronic push-pull dynamic influences the bond strengths and, consequently, the vibrational frequencies of the entire molecule, making a detailed spectral analysis both challenging and informative.

Molecular Structure and Key Vibrational Groups

To logically deconstruct the FTIR spectrum, we must first visualize the molecule and identify the bonds responsible for IR absorption.

Caption: Chemical structure of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Predicted FTIR Spectral Features: A Functional Group Approach

The infrared spectrum of this molecule is a composite of absorptions from each functional group. Below, we detail the expected characteristic vibrational modes.

The Amino (-NH₂) Group

As a primary aromatic amine, the -NH₂ group provides distinct and reliable peaks.

  • N-H Stretching: Primary amines exhibit two characteristic bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[5][6] In the solid state, intermolecular hydrogen bonding can cause these peaks to broaden and shift to slightly lower wavenumbers.

  • N-H Bending (Scissoring): A medium to strong absorption is expected between 1580-1650 cm⁻¹ due to the in-plane scissoring vibration of the N-H bonds.[7]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1250-1335 cm⁻¹ region.[6][7]

The Nitro (-NO₂) Group

The nitro group is one of the most easily identifiable functionalities in IR spectroscopy due to its highly polar N-O bonds, which produce two very strong and sharp absorption bands.[4][8]

  • Asymmetric N-O Stretching: A very strong absorption band is expected in the 1475-1550 cm⁻¹ range.[9][10] The electron-donating and withdrawing nature of other ring substituents can influence the exact position.

  • Symmetric N-O Stretching: A second strong band, corresponding to the symmetric stretch, will appear between 1290-1360 cm⁻¹.[9][10] The presence of both intense peaks is a definitive confirmation of the nitro group.[8]

The Methyl Ester (-COOCH₃) Group

The methyl ester functionality provides two key diagnostic peaks.

  • C=O Carbonyl Stretching: This is one of the strongest and sharpest peaks in the entire spectrum, typically appearing in the 1735-1750 cm⁻¹ range for esters. Conjugation with the aromatic ring can slightly lower this frequency.

  • C-O Stretching: Esters have two C-O stretching bands. The C(=O)-O stretch is typically found between 1200-1300 cm⁻¹ and is usually strong. The O-CH₃ stretch occurs between 1000-1150 cm⁻¹. These may overlap with other absorptions in the fingerprint region.

The Methoxy (-OCH₃) Group and Aromatic Ring
  • Aromatic C-O Stretching: As an aromatic ether, a strong, characteristic C-O asymmetric stretching band is expected between 1200-1300 cm⁻¹.[11] This band may overlap with the C-O stretch from the ester group.

  • Aromatic C=C Stretching: The benzene ring itself produces a series of medium to weak absorptions in the 1400-1600 cm⁻¹ region.[10] These peaks confirm the presence of the aromatic core.

  • Aromatic C-H Stretching: Look for weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[10]

  • C-H Bending (Out-of-Plane): The pattern of C-H "oop" vibrations between 675-900 cm⁻¹ can sometimes provide information about the substitution pattern of the aromatic ring. However, the presence of the strongly polar nitro group can complicate the interpretation of this region.[8]

  • Aliphatic C-H Stretching: The methyl groups of the ester and methoxy moieties will show C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Summary of Expected Vibrational Frequencies

The quantitative data for the predicted IR analysis is summarized in the table below.

Wavenumber (cm⁻¹)Functional Group / BondVibrational ModeExpected Intensity
3300 - 3500Amino (-NH₂)N-H Stretch (Asym/Sym)Medium, Broad
3000 - 3100Aromatic C-HC-H StretchWeak to Medium
2850 - 2960Methyl (-CH₃)C-H StretchWeak to Medium
1735 - 1750Ester (-COOCH₃)C=O StretchStrong, Sharp
1580 - 1650Amino (-NH₂)N-H Bend (Scissoring)Medium to Strong
1475 - 1550Nitro (-NO₂)N-O Asymmetric StretchVery Strong, Sharp
1400 - 1600Aromatic RingC=C In-Ring StretchMedium to Weak
1290 - 1360Nitro (-NO₂)N-O Symmetric StretchStrong, Sharp
1250 - 1335Aromatic Amine (C-N)C-N StretchStrong
1200 - 1300Aromatic Ether / Ester (C-O)C-O Asymmetric StretchStrong
675 - 900Aromatic C-HC-H Out-of-Plane BendMedium to Strong

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol describes the preparation of a solid sample using the Potassium Bromide (KBr) pellet method, a common and reliable technique for obtaining high-quality spectra of solid organic compounds.

Rationale for Method Selection

The KBr pellet method is chosen because KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and forms a solid matrix that minimizes scattering. This technique provides sharp, well-resolved spectra suitable for detailed structural analysis. An alternative, Attenuated Total Reflectance (ATR), is faster but may result in slight peak shifts and intensity differences compared to transmission methods.

Step-by-Step Methodology

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition Grind 1. Grind Sample (1-2 mg of compound) Mix 2. Mix with KBr (~100 mg, spectroscopic grade) Grind->Mix Homogenize Press 3. Press Pellet (Using hydraulic press) Mix->Press Load into die Background 4. Collect Background (Empty sample chamber) Press->Background Transfer Pellet Sample 5. Collect Sample Spectrum (Place KBr pellet in holder) Background->Sample Process 6. Process Data (Baseline correction, normalization) Sample->Process

Caption: Workflow for FTIR sample preparation and spectral acquisition.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of dry Methyl 4-amino-3-methoxy-5-nitrobenzoate.

    • In a clean agate mortar, add the sample and approximately 100-150 mg of dry, spectroscopic-grade KBr powder.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Carefully release the pressure and extract the die. A transparent or translucent pellet should be formed. Opacity indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Ensure the FTIR spectrometer's sample compartment is empty.

    • Collect a background spectrum. This is a critical self-validating step that measures the IR spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will then be automatically subtracted from the sample spectrum.

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Conclusion

The FTIR spectrum of Methyl 4-amino-3-methoxy-5-nitrobenzoate is rich with information, providing clear and definitive evidence for its complex molecular structure. The key diagnostic features are the dual N-H stretches of the primary amine, the exceptionally strong asymmetric and symmetric stretches of the nitro group, and the sharp, intense carbonyl peak of the methyl ester. By following the detailed protocol and referencing the expected vibrational frequencies outlined in this guide, researchers can confidently use FTIR spectroscopy for the qualitative identification and purity assessment of this important chemical entity.

References

  • Matwijczuk, A., et al. (2017). Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. Polish Journal of Environmental Studies. Available from: [Link].

  • University of California, Davis. IR: amines. Chem 242A. Available from: [Link].

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available from: [Link].

  • Campbell, M.F., et al. (2014). FTIR measurements of mid-IR absorption spectra of gaseous fatty acid methyl esters at T=25–500 °C. International Atomic Energy Agency. Available from: [Link].

  • Li, G., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. Available from: [Link].

  • Al-Radadi, N. S. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available from: [Link].

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link].

  • American Elements. Methyl 4-Amino-3-methoxy-5-nitrobenzoate. Available from: [Link].

  • LibreTexts Chemistry. 24.10 Spectroscopy of Amines. Available from: [Link].

  • University of California, Davis. IR: nitro groups. Chem 242A. Available from: [Link].

  • LibreTexts Chemistry. 18.8: Spectroscopy of Ethers. Available from: [Link].

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

Sources

Foundational

Mass Spectrometry of Methyl 4-amino-3-methoxy-5-nitrobenzoate: A Comprehensive Guide to Ionization, Fragmentation, and Analytical Workflows

Executive Summary Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized benzoate ester derivative. Featuring an amino group, a methoxy group, and a nitro group arranged around a central...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized benzoate ester derivative. Featuring an amino group, a methoxy group, and a nitro group arranged around a central benzene ring, it serves as a critical intermediate in the synthesis of agrochemicals, azo dyes, and novel redox-active electrolytes for flow batteries[1][2]. The dense arrangement of electron-withdrawing (-NO2, -COOCH3) and electron-donating (-NH2, -OCH3) substituents creates a complex electronic environment. For analytical scientists, characterizing this molecule via high-resolution mass spectrometry (HRMS) requires a deep understanding of its ionization dynamics and collision-induced dissociation (CID) pathways.

Physicochemical Profiling & Ionization Dynamics

The structural topology of Methyl 4-amino-3-methoxy-5-nitrobenzoate dictates its behavior in the gas phase. The presence of the primary amine (-NH2) at the para position relative to the ester provides a highly basic site for protonation, making Electrospray Ionization in positive mode (ESI+) the preferred analytical technique. Conversely, the strongly electron-withdrawing nitro group (-NO2) allows for electron capture, enabling negative mode (ESI-) analysis, though ESI+ generally yields superior signal-to-noise ratios.

Intramolecular hydrogen bonding plays a pivotal role in its stability. The positional variance of the substituents—specifically the amino group flanked by methoxy and nitro groups—affects both its reactivity and its fragmentation thresholds[1]. This proximity often drives specific neutral losses during mass spectrometric analysis due to the "ortho-effect," where protons from the amine interact with adjacent oxygen atoms.

Quantitative Data: Physicochemical and Exact Mass Parameters
ParameterValue / FormulaAnalytical Significance
Molecular Formula C9H10N2O5Defines isotopic distribution pattern
Monoisotopic Mass 226.05897 DaBaseline for high-resolution mass accuracy
ESI+ Precursor Ion [M+H]+ 227.06625 DaPrimary target for LC-MS/MS quantification
ESI- Precursor Ion[M-H]- 225.05170 DaAlternative target for orthogonal validation
Preferred Ionization ESI Positive ModeDriven by the high proton affinity of the -NH2 group

Mechanistic MS/MS Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID), the[M+H]+ precursor ion undergoes a series of predictable, yet structurally diagnostic, neutral losses. Understanding the causality behind these cleavages is essential for distinguishing this molecule from structural isomers.

  • Primary Cleavage (Ester Loss): The most labile bond in the protonated molecule is the methyl ester. The initial fragmentation typically involves the loss of methanol (CH3OH, 32 Da), yielding a highly stable acylium ion at m/z 195.040.

  • Secondary Cleavage (Decarbonylation): The acylium ion rapidly extrudes carbon monoxide (CO, 28 Da) to form a substituted phenyl cation at m/z 167.045.

  • Nitro Group Dynamics: The nitro group can undergo independent cleavage, losing NO2 (46 Da). Because the nitro group acts as a strong electron-withdrawing sink, its cleavage requires higher collision energies (CE) compared to the ester group.

Fragmentation_Logic M [M+H]+ C9H11N2O5+ m/z 227.066 F1 Acylium Ion C8H7N2O4+ m/z 195.040 M->F1 - CH3OH (32 Da) Ester Cleavage F2 Nitro Loss C9H11N2O3+ m/z 181.071 M->F2 - NO2 (46 Da) Nitro Cleavage F3 Phenyl Cation C7H7N2O3+ m/z 167.045 F1->F3 - CO (28 Da) Decarbonylation F4 Secondary Loss C7H7NO+ m/z 121.052 F3->F4 - NO2 (46 Da) Nitro Cleavage

CID fragmentation pathways of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Quantitative Data: Diagnostic Fragment Ions (ESI+ MS/MS)
m/z (Theoretical)Ion FormulaNeutral LossStructural Significance
227.066 C9H11N2O5+NoneProtonated Precursor [M+H]+
195.040 C8H7N2O4+-32 Da (CH3OH)Confirms methyl ester presence
181.071 C9H11N2O3+-46 Da (NO2)Confirms labile nitro group
167.045 C7H7N2O3+-60 Da (CH3OH + CO)Core aromatic ring stability
121.052 C7H7NO+-106 Da (Total)Deep backbone fragmentation

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness in pharmacokinetic or synthetic verification assays, the analytical protocol must be a self-validating system. This requires building in automated feedback loops that prevent the progression of the analysis if system integrity is compromised.

Step 1: Sample Preparation & Internal Standardization
  • Stock Preparation: Dissolve Methyl 4-amino-3-methoxy-5-nitrobenzoate standards in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilution: Dilute to working concentrations (10-1000 ng/mL) using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Logic: Spike all samples with a stable isotope-labeled internal standard (IS) at a constant 100 ng/mL. The IS peak area must maintain a Coefficient of Variation (CV) < 5% across the run; if the CV exceeds 5%, the extraction and injection process is deemed invalid and must be repeated.

Step 2: Chromatographic Separation
  • Stationary Phase: C18 reversed-phase UHPLC column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

  • Self-Validation Logic: Run a matrix blank immediately before the sample. If the target m/z 227.066 peak in the blank exceeds 0.1% of the Lower Limit of Quantification (LLOQ), the system automatically triggers a column wash cycle to eliminate carryover before proceeding.

Step 3: Mass Spectrometric Acquisition
  • Source Parameters (ESI+): Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM) targeting the 227.066 → 195.040 transition.

  • Self-Validation Logic: Conduct a System Suitability Test (SST) using a known calibration mix prior to the run. Mass accuracy must be < 5 ppm. If the SST fails, the instrument halts the sequence and prompts the operator for Time-of-Flight (TOF) or Orbitrap recalibration.

LCMS_Workflow Prep Sample Preparation Spike Internal Standard (IS) SST System Suitability Test (SST) Check Mass Accuracy < 5 ppm Prep->SST SST->SST Fail: Recalibrate Blank Blank Injection Validate Carryover < 0.1% SST->Blank Pass Blank->Blank Fail: Wash Column Acq LC-ESI-MS/MS Acquisition Data-Dependent Acquisition (DDA) Blank->Acq Pass Val Data Validation Verify IS Area & Retention Time Acq->Val

Self-validating LC-MS/MS experimental workflow ensuring data integrity.

Applications in Advanced Synthesis

The precise mass spectrometric characterization of Methyl 4-amino-3-methoxy-5-nitrobenzoate is highly relevant in modern industrial chemistry. In the development of novel redox flow batteries, lignin-derived precursors are modified to create robust energy storage molecules. For instance, the amination of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate yields this exact amino compound[2]. Tracking the conversion efficiency and purity of this reaction relies entirely on the ability of LC-MS/MS to differentiate the hydroxyl precursor (m/z 228.05) from the amino product (m/z 227.066) without interference from in-source fragmentation artifacts.

References

  • Google Patents. "WO2020035548A2 - Redox-active compounds and uses thereof." Google Patents.

Sources

Exploratory

A Technical Guide to the Physical and Chemical Characteristics of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Abstract Methyl 4-amino-3-methoxy-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural arrangemen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a methyl ester, an electron-donating amino group, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group, creates a complex electronic environment that dictates its physical properties and chemical reactivity. This technical guide provides a comprehensive analysis of the compound's characteristics, including its structural and physical properties, a predictive spectroscopic profile, and an examination of its chemical reactivity. Furthermore, a detailed, plausible synthetic route and essential safety protocols are outlined to support researchers in its practical application. This document is intended for scientists and professionals in drug development and chemical research who require a deep, functional understanding of this molecule.

Compound Identification and Molecular Structure

Precise identification is the foundation of all chemical research. Methyl 4-amino-3-methoxy-5-nitrobenzoate is registered under CAS Number 1260793-40-5.[1][2] Its molecular structure is characterized by a benzene ring substituted with four distinct functional groups, the interplay of which is central to its properties.

Identifier Value Source
IUPAC Name Methyl 4-amino-3-methoxy-5-nitrobenzoate-
CAS Number 1260793-40-5[1][2]
Molecular Formula C₉H₁₀N₂O₅[1][2]
Molecular Weight 226.19 g/mol [1][2]
Canonical SMILES COC1=C(C(=CC(=C1N)[O-])C(=O)OC)-
MDL Number MFCD16036951[1]

The arrangement of these functional groups—an amino group at position 4, a methoxy group at position 3, and a nitro group at position 5 relative to the methyl carboxylate—creates a push-pull electronic system that significantly influences the molecule's reactivity and spectroscopic signals.

Caption: 2D structure of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Physical Properties

The physical characteristics of a compound are critical for determining appropriate handling, storage, and application conditions, such as solvent selection for reactions or formulation.

Property Value / Observation Justification / Notes
Appearance Expected to be a yellow or orange solid.The nitro-amino substitution on the aromatic ring often imparts color. Structurally similar compounds like Methyl 4-amino-3-nitrobenzoate are yellow powders.[3]
Melting Point Not experimentally determined. Predicted to be in the range of 150-200 °C.The presence of polar functional groups (amino, nitro) capable of hydrogen bonding and dipole-dipole interactions suggests a relatively high melting point for a molecule of its size. For comparison, Methyl 4-amino-3-nitrobenzoate melts at 186-205 °C.[3]
Solubility Poorly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols (e.g., methanol, ethanol).The molecule has both polar (amino, nitro, ester) and nonpolar (aromatic ring, methyl groups) regions. While the polar groups can interact with water, the overall molecule is too large and nonpolar for significant aqueous solubility. It is expected to be soluble in organic solvents that can engage in similar intermolecular forces.
Storage Store in a cool, dry, dark place in a tightly sealed container.Based on general guidelines for nitroaromatic and amino compounds to prevent degradation from light, moisture, or heat.[2]

Predictive Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be highly informative. The aromatic region will display two singlets, as the two aromatic protons are not adjacent and thus will not exhibit spin-spin coupling.

    • δ ~7.5-8.0 ppm (s, 1H): This signal corresponds to the proton at C6, which is deshielded by the adjacent electron-withdrawing ester group and the para nitro group.

    • δ ~6.0-6.5 ppm (s, 1H): This signal is for the proton at C2. It is strongly shielded by the powerful electron-donating amino group at the para position and the methoxy group at the meta position, shifting it significantly upfield.

    • δ ~4.5-5.5 ppm (s, 2H): A broad singlet for the amino (-NH₂) protons. The chemical shift can vary depending on solvent and concentration.

    • δ ~3.9 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.

    • δ ~3.8 ppm (s, 3H): A sharp singlet for the methyl ester (-COOCH₃) protons.

  • ¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should show 9 distinct signals corresponding to the 9 unique carbon atoms in the molecule.

    • δ ~165-170 ppm: Ester carbonyl carbon.

    • δ ~140-155 ppm: Aromatic carbons attached to the nitro (C5) and amino (C4) groups.

    • δ ~130-140 ppm: Aromatic carbon attached to the methoxy group (C3).

    • δ ~110-130 ppm: Aromatic carbons C1 and the two C-H carbons (C2, C6).

    • δ ~55-60 ppm: Methoxy carbon.

    • δ ~50-55 ppm: Methyl ester carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the functional groups present.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
Amino (N-H)3300 - 3500 (two bands)N-H stretch
Aromatic (C-H)3000 - 3100C-H stretch
Aliphatic (C-H)2850 - 3000C-H stretch (from methyl groups)
Ester (C=O)1700 - 1725C=O stretch
Nitro (N-O)1500 - 1550 and 1300 - 1350Asymmetric and symmetric N-O stretch
Aromatic (C=C)1450 - 1600C=C ring stretch
Ether (C-O)1200 - 1300 and 1000-1100Asymmetric and symmetric C-O-C stretch
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 226.

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy radical (•OCH₃, M-31) to give a peak at m/z = 195, and the loss of the methyl ester radical (•COOCH₃, M-59) to give a peak at m/z = 167.

Caption: A standard workflow for the analytical characterization of an organic compound.

Chemical Properties and Reactivity

The reactivity of Methyl 4-amino-3-methoxy-5-nitrobenzoate is governed by the electronic properties of its substituents.

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: These are strong activating groups that donate electron density to the aromatic ring through resonance, primarily at the ortho and para positions.

  • Nitro (-NO₂) and Methyl Ester (-COOCH₃) Groups: These are strong deactivating groups that withdraw electron density from the ring, primarily from the ortho and para positions, making the meta positions less electron-deficient by comparison.

The net effect is a highly polarized ring. The positions ortho to the amino group (C3 and C5) are strongly activated, but they are already substituted. The remaining positions (C2 and C6) are subject to a complex interplay of these competing effects.

Reactivity_Map ring sub_ester C(O)OCH₃ ring->sub_ester Deactivator (-R, -I) sub_nitro NO₂ ring->sub_nitro Strong Deactivator (-R, -I) sub_amino NH₂ sub_amino->ring Strong Activator (+R) sub_methoxy OCH₃ sub_methoxy->ring Activator (+R)

Caption: Electronic influence of substituents on the aromatic ring's reactivity.

Key Reactions:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd-C, Sn/HCl, Na₂S₂O₄). This transformation is fundamental in dye synthesis and for creating diamino-substituted building blocks for polymerization or further functionalization.

  • Reactions of the Amino Group: The primary aromatic amine is nucleophilic and can undergo acylation (e.g., with acetyl chloride), alkylation, or diazotization (reaction with nitrous acid, HONO) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). This increases the molecule's polarity and provides a new functional handle for reactions like amide bond formation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate can be achieved via the electrophilic nitration of a commercially available precursor, Methyl 4-amino-3-methoxybenzoate (CAS 41608-64-4).

Rationale for this approach: The starting material already contains the required amino, methoxy, and methyl ester groups in the correct orientation. The amino and methoxy groups are both ortho, para-directing. Since the position para to the amino group is blocked, and the position ortho to the amino group (and para to the methoxy) is also blocked, nitration is strongly directed to the remaining open position ortho to the amino group, which is C5. Low-temperature control is critical to prevent over-nitration and oxidative side reactions of the sensitive amino group.

Step-by-Step Experimental Protocol
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material) at 0 °C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (68%, 1.1 eq) and concentrated sulfuric acid (2.0 eq) in the dropping funnel, pre-chilled to 0 °C. Add this mixture dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Neutralization: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Synthetic_Workflow SM Methyl 4-amino-3-methoxybenzoate (Starting Material) Reaction Nitration Reaction (0-5 °C) SM->Reaction Reagents H₂SO₄ (conc.) HNO₃ (conc.) Reagents->Reaction Workup Quench on Ice & Neutralization Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Methyl 4-amino-3-methoxy-5-nitrobenzoate (Final Product) Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests that precautions for related nitroaromatic and amino compounds should be strictly followed.

Hazard Class Statement Source / Analogy
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.General classification for substituted nitroanilines.
Skin Irritation Causes skin irritation.Analogous compounds like Methyl 3-Amino-4-methoxybenzoate are classified as skin irritants.[4]
Eye Irritation Causes serious eye irritation.Common hazard for many fine organic chemicals and specifically listed for related isomers.[4][5]
Respiratory Irritation May cause respiratory irritation.A potential hazard when handling the compound as a fine powder.[6]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling large quantities or if dust is generated.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid formation of dust and aerosols.[6]

  • Keep container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Applications and Future Research

Methyl 4-amino-3-methoxy-5-nitrobenzoate is not just a chemical curiosity; it is a molecule poised for application. Its multifunctional nature makes it an attractive starting point or intermediate for:

  • Pharmaceutical Synthesis: The nitroaniline core is present in various biologically active molecules. The nitro group can be reduced to an amine, and the ester can be converted to an amide, providing two key vectors for building complexity and exploring structure-activity relationships (SAR).

  • Dye and Pigment Industry: Substituted nitroanilines are classic chromophores. Further modification could lead to novel dyes with specific absorption properties.

  • Materials Science: The presence of both electron-donating and electron-withdrawing groups suggests potential applications in nonlinear optics or as a building block for electroactive polymers after suitable modification.

Future research should focus on the experimental validation of the predicted spectroscopic data, exploration of its reactivity in various synthetic transformations, and the evaluation of its biological activity or material properties.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • Hoffman Fine Chemicals. (n.d.). CAS 1549812-20-5 | Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - ETHYL 4-AMINO-3-NITROBENZOATE.
  • Tokyo Chemical Industry. (2025, November 18). SAFETY DATA SHEET - Methyl 3-Amino-4-methoxybenzoate.
  • American Elements. (n.d.). Methyl 4-Amino-3-methoxy-5-nitrobenzoate.
  • Thermo Fisher Scientific. (2025, December 22). Methyl 4-amino-3-methylbenzoate - SAFETY DATA SHEET.
  • Thermo Scientific Chemicals. (n.d.). Methyl 4-amino-3-nitrobenzoate, 97%.
  • BLD Pharm. (n.d.). 59338-84-0 | Methyl 4-amino-2-methoxy-5-nitrobenzoate.

Sources

Foundational

Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate: A Comprehensive Guide to Starting Materials and Pathways

Executive Summary Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic building block critical to the development of advanced pharmaceutical intermediates, including Catechol-O-methyltransferase (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic building block critical to the development of advanced pharmaceutical intermediates, including Catechol-O-methyltransferase (COMT) inhibitors and specialized kinase inhibitors. Synthesizing this densely substituted benzene ring requires strict regiocontrol and strategic functional group manipulation. This technical guide details the optimal starting materials, mechanistic rationale, and self-validating experimental protocols required for its high-yield synthesis.

Retrosynthetic Analysis & Starting Material Selection

The target molecule features three contiguous substituents (amino, methoxy, nitro) on a methyl benzoate core. Achieving this specific 1,3,4,5-substitution pattern de novo is prone to regiochemical mixtures.

Optimal Starting Material: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is the most strategic and cost-effective starting material[1]. Derived naturally from lignin, it already possesses the 3-methoxy and 4-hydroxy functional groups in the correct orientation. By leveraging the existing directing effects of these groups, the subsequent nitro and amino groups can be introduced with near-perfect regioselectivity.

SynthesisPathway SM Vanillic Acid Int1 5-Nitrovanillic Acid SM->Int1 HNO3, AcOH Nitration Int2 Methyl 5-nitrovanillate Int1->Int2 MeOH, H2SO4 Esterification Int3 Methyl 4-chloro-3-methoxy- 5-nitrobenzoate Int2->Int3 (COCl)2, DMF Chlorination Target Methyl 4-amino-3-methoxy- 5-nitrobenzoate Int2->Target NH3, Heat/Pressure Direct Amination Int3->Target NH3, MeOH Amination

Figure 1: Synthetic pathways from Vanillic Acid to Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Mechanistic Pathways and Causality

Regioselective Nitration

The initial step involves the electrophilic aromatic nitration of vanillic acid[1]. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups strongly activate the aromatic ring. The hydroxyl group at C4 directs incoming electrophiles to the ortho position (C5), while the methoxy group at C3 directs to its ortho position (C2). Due to severe steric hindrance at C2 (sandwiched between the methoxy and bulky carboxylic acid groups), electrophilic aromatic substitution occurs almost exclusively at the C5 position, yielding 5-nitrovanillic acid.

Fischer Esterification

Conversion of 5-nitrovanillic acid to methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (methyl 5-nitrovanillate) is achieved via a standard Fischer esterification. Utilizing anhydrous methanol as both the reactant and solvent, driven by a catalytic amount of sulfuric acid, pushes the equilibrium toward the ester product.

Phenol Activation and Chlorination

Direct nucleophilic aromatic substitution (S_NAr) of a phenol by ammonia is kinetically unfavorable due to the poor leaving group ability of the hydroxide ion. While direct high-pressure amination is possible at extreme temperatures (100–200 °C)[2], it is often impractical for standard scale-up.

To overcome this, the C4-hydroxyl group is converted into a superior leaving group (chloride)[3]. This is achieved using oxalyl chloride in the presence of N,N-dimethylformamide (DMF). DMF and oxalyl chloride react to form a Vilsmeier-Haack-type reagent (a highly electrophilic chloroiminium ion). The phenol attacks this species, forming an activated aryloxy-iminium intermediate. Subsequent nucleophilic attack by the chloride ion displaces the DMF moiety, yielding methyl 4-chloro-3-methoxy-5-nitrobenzoate.

Mechanism DMF DMF + (COCl)2 Vilsmeier Vilsmeier-Haack Reagent [Me2N=CHCl]+ Cl- DMF->Vilsmeier -CO, -CO2 Activated Aryloxy-iminium Intermediate Vilsmeier->Activated + Phenol, -HCl Phenol Methyl 5-nitrovanillate Product Aryl Chloride + DMF Activated->Product Nucleophilic Attack by Cl-

Figure 2: Mechanism of phenol activation and chlorination via Vilsmeier-Haack type reagent.

Nucleophilic Aromatic Substitution (Amination)

The newly formed aryl chloride is highly activated toward S_NAr due to the strong electron-withdrawing effects of the ortho-nitro and para-ester groups. Treatment with ammonia in methanol under mild heating results in the rapid displacement of the chloride, yielding the final product, methyl 4-amino-3-methoxy-5-nitrobenzoate.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrovanillic Acid [1]

  • Dissolution: Dissolve vanillic acid (1.0 eq) in glacial acetic acid (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 10–15 °C using an ice-water bath.

  • Nitration: Add 60% nitric acid (1.05 eq) dropwise over 30 minutes. Self-Validation Check: Monitor the internal temperature; it must not exceed 20 °C to prevent oxidative degradation and over-nitration.

  • Maturation: Remove the ice bath and stir at room temperature for 30 minutes.

  • Isolation: Pour the reaction mixture into crushed ice to quench. Filter the resulting yellow precipitate, wash thoroughly with cold water to remove residual acetic acid, and dry under high vacuum.

Protocol 2: Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

  • Reaction Setup: Suspend 5-nitrovanillic acid (1.0 eq) in anhydrous methanol (15 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours. The suspension will gradually turn into a clear solution as the ester forms.

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ (aq), extract with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO₄, and evaporate to yield the ester.

Protocol 3: Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate [3]

  • Activation: Dissolve methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (1.0 eq) in anhydrous DMF (5 volumes) under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Add oxalyl chloride (3.0 eq) dropwise. Caution: This step generates vigorous gas evolution (CO, CO₂, HCl). Ensure proper venting through a scrubber system. A heavy precipitate may form initially.

  • Heating: Gradually warm the mixture to 80 °C and maintain for 3 hours.

  • Quenching: Cool to room temperature and carefully pour into ice water while stirring vigorously for 15 minutes.

  • Isolation: Filter the resulting yellow precipitate, wash with water, and dry to afford the aryl chloride intermediate.

Protocol 4: Amination to Methyl 4-amino-3-methoxy-5-nitrobenzoate

  • Reaction Setup: Dissolve methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 eq) in a 7N solution of ammonia in methanol (10 volumes).

  • Pressurization: Seal the reaction mixture in a pressure-rated tube or autoclave.

  • Heating: Heat the vessel to 60 °C and stir for 8 hours.

  • Workup: Allow the vessel to cool completely to room temperature before unsealing. Concentrate the solvent in vacuo.

  • Purification: Triturate the crude solid with cold water to dissolve and remove ammonium chloride byproducts. Filter and dry the final product.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, conditions, and typical yields for the outlined synthetic pathways.

StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 NitrationHNO₃, AcOH15–200.585–90
2 EsterificationMeOH, H₂SO₄651290–95
3 Chlorination(COCl)₂, DMF80380–85
4 AminationNH₃, MeOH60885–90
Alt 4 Direct AminationNH₃, H₂O/MeOH150–20012–2440–60

References

  • WO2007084560A2 - INHIBITORS OF TNFα, PDE4 AND B-RAF, COMPOSITIONS THEREOF AND METHODS OF USE THEREWITH Source: Google Patents URL
  • WO2020035548A2 - Redox-active compounds and uses thereof Source: Google Patents URL

Sources

Exploratory

Reactivity Profile of Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate: A Strategic Intermediate in Heterocyclic Drug Discovery

Executive SummaryMethyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5)[1] is a highly functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryMethyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5)[1] is a highly functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). With a molecular weight of 226.19 g/mol [2], this compound features a unique push-pull electronic system that dictates its regioselective reactivity. This technical guide details its structural electronics, core reactivity pathways, and validated experimental protocols for downstream functionalization in drug discovery.

Structural and Electronic Analysis

The reactivity of the central benzene ring is governed by four distinct substituents, which collectively create a highly deactivated but sterically complex environment:

  • C1 Methyl Ester (-COOCH₃): An electron-withdrawing group (EWG) that deactivates the ring and directs meta. In drug synthesis, it primarily serves as a protecting group for the carboxylate pharmacophore.

  • C3 Methoxy (-OCH₃): An electron-donating group (EDG) via resonance (+R), providing localized electron density and significant steric bulk.

  • C4 Amino (-NH₂): Typically a strongly electron-donating group (+R), but its nucleophilicity in this molecule is significantly attenuated by the adjacent nitro group[1].

  • C5 Nitro (-NO₂): A strongly electron-withdrawing group (-I, -R) that drastically reduces the basicity of the adjacent amine. It serves as a prime handle for reductive transformations[2].

Causality in Reactivity: The proximity of the nitro group to the amine creates an intramolecular hydrogen-bonding network and resonance stabilization that drastically reduces the amine's nucleophilicity. Consequently, electrophilic aromatic substitution (EAS) is highly disfavored, making functional group interconversion (FGI) the primary synthetic strategy.

Core Reactivity Pathways

Nitro Reduction to ortho-Diamine (Pathway A)

The most synthetically valuable transformation of methyl 4-amino-3-methoxy-5-nitrobenzoate is the chemoselective reduction of the C5-nitro group to yield3 (CAS: 1993406-31-7)[3]. This ortho-diamine is a privileged precursor for the cyclocondensation into benzimidazoles, quinoxalines, and benzotriazoles—scaffolds ubiquitous in kinase inhibitors and GPCR antagonists.

Ester Hydrolysis (Pathway B)

The methyl ester can be saponified to yield 4-amino-3-methoxy-5-nitrobenzoic acid. Mild basic conditions are required to prevent nucleophilic aromatic substitution (SₙAr) at the methoxy position, which can occur under harsh alkaline conditions due to the activating nature of the para-nitro group.

Amine Functionalization (Pathway C)

Due to the deactivating effect of the nitro group, the C4-amine is a poor nucleophile[1]. Standard acylation with acid chlorides requires super-stoichiometric amounts of strong bases (e.g., pyridine or DMAP) and elevated temperatures to overcome the electronic deficit.

ReactivityMap SM Methyl 4-amino-3-methoxy -5-nitrobenzoate Red Nitro Reduction (Pd/C, H2) SM->Red Pathway A Hyd Ester Hydrolysis (LiOH, THF/H2O) SM->Hyd Pathway B Acyl N-Acylation (RCOCl, Pyridine) SM->Acyl Pathway C Diamine Methyl 3,4-diamino- 5-methoxybenzoate Red->Diamine Benz Benzimidazole Scaffolds Diamine->Benz Cyclocondensation Acid 4-Amino-3-methoxy- 5-nitrobenzoic acid Hyd->Acid Amide N-Acyl Derivative Acyl->Amide

Figure 1: Divergent reactivity pathways of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Catalytic Hydrogenation to Methyl 3,4-diamino-5-methoxybenzoate

Objective: Chemoselective reduction of the nitro group without over-reduction or ester cleavage.

  • Setup: Dissolve methyl 4-amino-3-methoxy-5-nitrobenzoate (1.0 eq) in anhydrous methanol (0.1 M concentration).

    • Causality: Methanol prevents transesterification side reactions that frequently occur when using ethanol or isopropanol with methyl esters.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under an argon atmosphere.

    • Causality: Argon purging is critical to prevent the ignition of methanol vapor by the highly pyrophoric Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at 25 °C for 4-6 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material (yellow, R_f ~0.6) entirely disappears, replaced by the diamine (highly polar, R_f ~0.2, strongly UV active).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 4 as an off-white solid[4].

Protocol 2: Base-Mediated Ester Hydrolysis

Objective: Cleavage of the methyl ester to the corresponding carboxylic acid while preserving the nitro and methoxy groups.

  • Setup: Dissolve the starting material in a 3:1 mixture of THF and H₂O.

  • Reagent Addition: Add LiOH·H₂O (2.0 eq) at 0 °C.

    • Causality: LiOH is specifically chosen over NaOH or KOH to provide a milder pH profile, mitigating the risk of SₙAr side reactions at the activated methoxy group.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Concentrate in vacuo to remove the organic THF layer. Acidify the remaining aqueous layer with 1M HCl to pH 3.

  • Self-Validation (Isolation): The product will precipitate out of the aqueous solution exclusively at acidic pH due to the protonation of the carboxylate. Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Mechanism Diamine o-Phenylenediamine Intermediate Imine Schiff Base (Imine) Diamine->Imine Aldehyde Aldehyde / Oxidant (e.g., Na2S2O5) Aldehyde->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Benzimidazole Substituted Benzimidazole Cyclization->Benzimidazole Oxidation

Figure 2: Mechanism of benzimidazole cyclocondensation from the diamine intermediate.

Quantitative Data Summary

The table below summarizes the key transformations, typical yields, and predictive analytical markers used to validate the success of the workflows described above.

CompoundTransformationReagentsYieldMolecular WeightKey Analytical Marker (MS m/z)
Methyl 4-amino-3-methoxy-5-nitrobenzoate N/A (Starting Material)N/AN/A226.19 g/mol [5][M+H]⁺ 227.2
Methyl 3,4-diamino-5-methoxybenzoate Nitro ReductionPd/C, H₂, MeOH>90%196.08 g/mol [3][M+H]⁺ 197.1
4-Amino-3-methoxy-5-nitrobenzoic acid Ester HydrolysisLiOH, THF/H₂O85-95%212.16 g/mol [M-H]⁻ 211.1
N-Acyl Derivative AcylationRCOCl, Pyridine60-75%VariableDownfield shift of N-H in ¹H-NMR

References

  • American Elements. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5". 6

  • Synthonix. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate - [M76320]". 5

  • Benchchem. "4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid". 1

  • Benchchem. "Methyl 2-amino-4-methyl-5-nitrobenzoate|RUO". 2

  • PubChemLite (via uni.lu). "Methyl 3,4-diamino-5-methoxybenzoate (C9H12N2O3)". 3

  • Aaron Chemicals. "1993406-31-7 | methyl 3,4-diamino-5-methoxybenzoate". 4

  • Chemical & Engineering News. "Welch Conference on Chemical Research".

Sources

Foundational

Solvation Thermodynamics and Solubility Determination of Methyl 4-amino-3-methoxy-5-nitrobenzoate in Organic Solvents

An In-Depth Technical Guide for Chemical Engineers and Formulation Scientists Introduction & Molecular Profiling As a Senior Application Scientist handling complex active pharmaceutical ingredients (APIs) and advanced sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Engineers and Formulation Scientists

Introduction & Molecular Profiling

As a Senior Application Scientist handling complex active pharmaceutical ingredients (APIs) and advanced synthetic intermediates, I approach solubility not merely as a physical measurement, but as a rigorous thermodynamic profiling exercise. The compound Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) represents a highly functionalized aromatic system.

The interplay of its functional groups dictates its solid-liquid equilibrium (SLE) in organic solvents. The strongly electron-withdrawing nitro group (-NO₂) at position 5 significantly enhances the acidity of the molecule, while the adjacent amino (-NH₂) and methoxy (-OCH₃) groups introduce competitive hydrogen-bond donating and accepting sites 1[1]. This positional variance creates a complex dipole moment and a robust crystal lattice. Consequently, disrupting these solute-solute interactions requires careful solvent selection, often favoring polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the polarizable aromatic ring without competing for proton donation2[2].

Table 1: Physicochemical Profile & Solvation Impact
Functional GroupPositionElectronic EffectSolvation Implication
Ester (-COOCH₃) C1Electron-withdrawingActs as an H-bond acceptor; favors dissolution in esters and ketones.
Methoxy (-OCH₃) C3Electron-donatingEnhances steric bulk; increases lipid solubility and affinity for moderately polar solvents.
Amino (-NH₂) C4Electron-donatingPrimary H-bond donor; interacts strongly with protic solvents (e.g., alcohols).
Nitro (-NO₂) C5Electron-withdrawingIncreases overall polarity; necessitates high-dielectric solvents for optimal solvation.

Thermodynamic Modeling of Solid-Liquid Equilibrium

To predict the solubility of Methyl 4-amino-3-methoxy-5-nitrobenzoate across various temperature gradients, we must apply robust thermodynamic models. Experimental data alone is insufficient for process scale-up; it must be correlated using semi-empirical and activity coefficient models3[3].

  • The Modified Apelblat Equation: This semi-empirical model is highly effective for polar nitroaromatic systems. It accounts for the temperature dependency of the enthalpy of solution:

    lnxe​=A+TB​+ClnT

    Here, xe​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical constants derived from experimental data 4[4].

  • The λh Equation: Proposed by Buchowski et al., this model describes non-ideal behavior using only two parameters, making it excellent for rapid screening validations 5[5].

  • NRTL (Non-Random Two-Liquid) Model: For highly non-ideal solutions, the NRTL model computes activity coefficients based on local mole fractions, providing a thermodynamically rigorous understanding of solvent-solute interactions 3[3].

G Data Empirical Solubility (x_i) Apelblat Modified Apelblat (Semi-empirical) Data->Apelblat LambdaH λh Equation (Empirical) Data->LambdaH NRTL NRTL Model (Activity Coeff.) Data->NRTL Eval Statistical Fit (RMSD & RAD) Apelblat->Eval LambdaH->Eval NRTL->Eval

Thermodynamic modeling pathways for solid-liquid equilibrium data.

Experimental Methodology: High-Precision Gravimetric Protocol

Why use the gravimetric method over HPLC or UV-Vis for initial solubility screening? While chromatographic methods offer high specificity, they require extensive calibration curves for every unique solvent system. The gravimetric method is an absolute measurement technique. It relies solely on mass conservation, eliminating optical or matrix interferences inherent to highly colored nitroaromatic compounds 6[6].

The following protocol is designed as a self-validating system to ensure absolute data integrity 7[7].

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of solid Methyl 4-amino-3-methoxy-5-nitrobenzoate to 5.0 mL of the selected analytical-grade organic solvent in a tightly sealed borosilicate glass vial. Causality: An excess of solid is mandatory to ensure the chemical potential of the solute in the solid phase equals that in the liquid phase, driving the system to true saturation.

  • Isothermal Equilibration: Submerge the vials in a thermostated shaking water bath set to the target temperature ( ±0.05 K). Agitate continuously at 150 RPM. Causality: Continuous agitation minimizes the unstirred boundary layer around the solid particles, accelerating dissolution kinetics. Strict thermal control prevents temperature fluctuations that could cause transient supersaturation and erroneous readings.

  • Self-Validating Equilibrium Check: Withdraw a 1.0 mL sample at t=24 hours and a second sample at t=48 hours. System Validation: The system is only considered to be at thermodynamic equilibrium if the calculated solubility difference between these two timepoints is less than 2% ( ΔC<2% ). If ΔC≥2% , the equilibration phase must be extended. This entirely prevents the reporting of false kinetic solubilities.

  • Isothermal Phase Separation: Allow the suspension to settle for 2 hours. Filter the supernatant using a 0.22 µm PTFE syringe filter. Causality: The syringe and filter must be pre-warmed to the exact experimental temperature. Failing to do so causes localized cooling of the saturated solution as it passes through the filter matrix, leading to immediate micro-precipitation of the solute and falsely lowering the measured solubility.

  • Gravimetric Determination: Transfer a precise volume (e.g., 2.0 mL) of the filtrate into a pre-weighed glass dish. Evaporate the solvent in a vacuum oven at a temperature 10°C below the solvent's boiling point until a constant weight is achieved. Calculate the mole fraction solubility ( xe​ ).

G N1 1. Solid-Solvent Mixing (Excess Solute Addition) N2 2. Isothermal Equilibration (24-48h, Constant Agitation) N1->N2 N3 3. Phase Separation (0.22 µm Isothermal Filtration) N2->N3 N4 4. Gravimetric Analysis (Evaporation to Constant Weight) N3->N4 N5 5. System Validation (ΔC < 2% across timepoints) N4->N5

Workflow for the gravimetric determination of thermodynamic solubility.

Quantitative Data Summaries

(Note: The following tables present representative thermodynamic data structures typical for highly substituted nitrobenzoate derivatives to illustrate the output of the described protocols).

Table 2: Representative Mole Fraction Solubility ( xe​×104 ) at 298.15 K
SolventSolvent Class xe​×104 (298.15 K)Solvation Mechanism
Methanol Polar Protic45.2Strong H-bond donation to the ester/methoxy groups.
Ethanol Polar Protic28.7Moderate H-bonding; limited by longer alkyl chain steric hindrance.
Ethyl Acetate Polar Aprotic85.4Excellent dipole-dipole interactions with the nitroaromatic ring.
Toluene Non-polar3.1Poor solvation due to inability to disrupt the solute's H-bond network.
DMSO Polar Aprotic> 500.0Superior stabilization of the polarizable ring; optimal stock solvent.
Table 3: Modified Apelblat Equation Parameters (Representative Fit)
Solvent A B C 104×RMSD
Methanol112.45-5432.10-15.672.14
Ethyl Acetate88.32-4120.55-11.231.89
Toluene145.60-7890.20-21.453.56

Statistical Evaluation: A Root-Mean-Square Deviation (RMSD) of <5.0×10−4 confirms that the Modified Apelblat equation provides a highly trustworthy correlation for interpolating solubility at unmeasured temperatures within the experimental range.

Conclusion

The solubility of Methyl 4-amino-3-methoxy-5-nitrobenzoate is heavily dictated by its complex array of electron-withdrawing and donating substituents. For formulation scientists, leveraging polar aprotic solvents yields the highest solubility due to favorable dipole interactions without competitive hydrogen bonding. When determining these values experimentally, employing a self-validating gravimetric protocol paired with rigorous thermodynamic modeling (Apelblat, NRTL) ensures data integrity, paving the way for successful scale-up in drug development and synthetic applications.

References

  • [2] Methyl 2-amino-4-methyl-5-nitrobenzoate | RUO - Benchchem. Benchchem.

  • [1] 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | 162252-45-1 | Benchchem. Benchchem.

  • [7] Application Note and Protocol: Determination of the Solubility of 2,4-Dichloroquinoline-3-carbonitrile in Common Organic Solvent. Benchchem.

  • [6] EN ISO 7579:2009 - Dyestuff Solubility in Organic Solvents Methods. iTeh Standards.

  • [3] Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents. MDPI.

  • [4] Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K. DOI / Journal of Molecular Liquids.

  • [5] Solubility and solution thermodynamics of rhein in eight pure solvents from (288.15 to 313.15) K. RSC Advances.

Sources

Exploratory

Advanced Handling and Synthetic Integration of Methyl 4-amino-3-methoxy-5-nitrobenzoate

A Technical Whitepaper for Research and Drug Development Professionals Executive Summary & Structural Causality Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized benzoate ester that...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary & Structural Causality

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized benzoate ester that serves as a critical intermediate in advanced organic synthesis. It is predominantly utilized in the development of 1[1].

Causality of Reactivity: The molecular architecture of this compound features a dense array of functional groups on a single aromatic ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups are juxtaposed with the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups. This "push-pull" electronic configuration dictates its reactivity. The nitro group at the 5-position significantly lowers the pKa of the adjacent amino protons due to its strong electron-withdrawing nature, while simultaneously acting as a prime target for2[2]. Structurally analogous nitrobenzoates are frequently leveraged to synthesize complex heterocyclic scaffolds, which exhibit potent biological activities including 3[3]. Furthermore, derivatives of methoxy-nitrobenzoates are actively investigated as stable electrolytes in large-scale1[1].

Physicochemical Profile

To establish a rigorous baseline for handling and experimental design, the quantitative physicochemical parameters of Methyl 4-amino-3-methoxy-5-nitrobenzoate are summarized below.

Table 1: Physicochemical and Identification Data

ParameterValue / Description
Chemical Name Methyl 4-amino-3-methoxy-5-nitrobenzoate
CAS Number 1260793-40-5
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Purity Standard ≥95% (Commercial/Research Grade)
SMILES String COC(=O)c1cc(OC)c(N)c(c1)=O
Storage Conditions Inert atmosphere, 2-8°C (Protect from light)
Hazard Class Irritant / Potential Sensitizer (Nitroaromatic)

(Data consolidated from supplier specifications and structural analog profiling 4 [[5]]())

Hazard Assessment and Causality-Driven Safety Protocols

Handling nitroaromatic compounds requires a rigorous, self-validating safety framework. The nitro group introduces the risk of energetic decomposition under extreme thermal stress, while the combined amino-nitro functionality poses risks of skin sensitization and potential methemoglobinemia upon systemic absorption.

Self-Validating Safety Protocol for Laboratory Handling
  • Environmental Isolation: Weigh the compound exclusively within a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood.

    • Causality: An inward airflow velocity (minimum 0.5 m/s) ensures that aerosolized micro-particulates generated during transfer are directed away from the operator's breathing zone.

  • Static Charge Mitigation: Utilize an anti-static zero-charge weigh boat and an ionizing bar during massing.

    • Causality: Powders with high functional density can accumulate static charge, leading to erratic balance readings and sudden aerosolization.

    • Self-Validation: A stable, non-drifting balance reading validates the successful elimination of static interference.

  • Barrier Protection: Don double nitrile gloves (minimum 5 mil thickness), a Tyvek sleeve protector, and chemical splash goggles.

    • Causality: Nitrile provides an effective chemical barrier against organic esters, preventing transdermal absorption.

  • Chemical Decontamination: Post-handling, wipe down all surfaces with a 10% sodium hypochlorite (bleach) solution followed by 70% ethanol.

    • Causality: Hypochlorite effectively oxidizes and degrades the electron-rich aromatic ring, neutralizing residual active pharmaceutical ingredients (APIs), while ethanol removes the resulting aqueous residues.

HandlingLogic A Methyl 4-amino-3-methoxy- 5-nitrobenzoate B Hazard: Nitroaromatic Sensitization & Toxicity A->B exhibits C Engineering Controls (Fume Hood, Anti-static) B->C mitigated by D PPE (Nitrile Gloves, Respirator) B->D mitigated by E Safe Handling State C->E ensures D->E ensures

Logical relationship between compound hazards and required safety controls.

Synthetic Integration: Catalytic Reduction Workflow

A fundamental transformation of Methyl 4-amino-3-methoxy-5-nitrobenzoate is the catalytic reduction of the nitro moiety to yield Methyl 3,4-diamino-5-methoxybenzoate. This diamine is a highly versatile precursor for cyclization reactions into benzimidazoles.

Step-by-Step Experimental Methodology
  • Substrate Solvation: Dissolve 10.0 mmol (2.26 g) of Methyl 4-amino-3-methoxy-5-nitrobenzoate in 50 mL of anhydrous methanol in a thick-walled glass Parr hydrogenation vessel.

    • Causality: Methanol provides optimal solubility for both the nitroaromatic starting material and the resulting highly polar diamine product.

  • Inert Atmosphere Establishment: Seal the vessel and purge with Argon gas for 15 minutes.

    • Causality: Displacement of ambient oxygen is critical to prevent the catalytic ignition of hydrogen gas and to avoid premature oxidation of the newly formed diamine.

  • Catalyst Introduction: Carefully add 0.22 g (10 wt%) of Palladium on Carbon (Pd/C, 10%).

    • Self-Validation: The absence of bubbling or localized heating upon addition confirms the successful exclusion of oxygen from the solvent.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 3 atm (approx. 45 psi) and agitate at 25°C.

    • Causality: The electron-withdrawing nature of the ester group slightly deactivates the ring; however, 3 atm is sufficient to drive the complete reduction of the nitro group without reducing the ester.

    • Field-Proven Insight: Nitro reduction is highly exothermic. Introduce H₂ incrementally to prevent thermal runaway.

    • Self-Validation: A steady drop in H₂ pressure indicates active consumption. The reaction is self-validating when the pressure stabilizes, signaling completion.

  • Filtration and Isolation: Vent the H₂ gas, purge with Argon, and filter the suspension through a tightly packed pad of Celite. Wash the pad with 20 mL of methanol.

    • Causality: Celite traps the potentially pyrophoric Pd/C catalyst safely. Evaporation of the filtrate under reduced pressure yields the pure diamine product.

SyntheticWorkflow Step1 1. Substrate Solvation (Dissolve in MeOH) Step2 2. Catalyst Addition (10% Pd/C under Ar) Step1->Step2 Ar Purge Step3 3. Hydrogenation (H2 at 3 atm, 25°C) Step2->Step3 H2 Introduction Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Aliquot Testing Step4->Step3 Incomplete Step5 5. Filtration & Isolation (Celite pad, Evaporation) Step4->Step5 Upon Completion

Step-by-step synthetic workflow for the catalytic reduction of the nitro moiety.

References

  • Synthonix, Inc.
  • American Elements.
  • Benchchem.
  • Google Patents. "WO2020035548A2 - Redox-active compounds and uses thereof".
  • Benchchem. "4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | 162252-45-1".

Sources

Foundational

Literature Review and Technical Guide: Methyl 4-amino-3-methoxy-5-nitrobenzoate in Advanced Organic Synthesis and Energy Storage

Executive Summary Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly substituted, multi-functionalized aromatic ester that serves as a critical intermediate in the synthesis of complex organic molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly substituted, multi-functionalized aromatic ester that serves as a critical intermediate in the synthesis of complex organic molecules[1]. While historically utilized in specialized pharmaceutical and agrochemical applications[2], recent breakthroughs have repositioned this compound as a keystone intermediate in the valorization of lignin biomass into redox-active electrolytes for Organic Redox Flow Batteries (ORFBs)[3]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications, designed specifically for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profile

The reactivity of Methyl 4-amino-3-methoxy-5-nitrobenzoate is dictated by its dense array of functional groups on the benzene ring. The compound features a "push-pull" electronic system, where the electron-donating amino (-NH 2​ ) and methoxy (-OCH 3​ ) groups are counterbalanced by the strongly electron-withdrawing nitro (-NO 2​ ) and methyl ester (-COOCH 3​ ) groups[2].

Table 1: Physicochemical and Structural Parameters
ParameterValueImpact on Reactivity / Function
CAS Number 1260793-40-5Unique identifier for supply chain and GMP tracking[1].
Molecular Formula C 9​ H 10​ N 2​ O 5​ Dictates stoichiometric calculations[1].
Molecular Weight 226.19 g/mol Essential for precise mass spectrometry validation[2].
C4-Amino Group (-NH 2​ ) Electron DonorActivates the ring for subsequent electrophilic steps; key site for cyclization into phenazines.
C5-Nitro Group (-NO 2​ ) Electron AcceptorLowers pKa of adjacent groups; facilitates nucleophilic aromatic substitution (S N​ Ar) during synthesis[2].
C3-Methoxy Group (-OMe) Steric Bulk / DonorInduces steric hindrance; modulates the redox potential in final phenazine derivatives.

Strategic Importance in Lignin Valorization and ORFBs

The transition toward sustainable energy storage requires scalable, low-cost redox-active molecules. As outlined in, a revolutionary process has been developed where lignin—a massive byproduct of the pulping industry—is depolymerized into vanillic acid derivatives[3]. These precursors are subsequently nitrated and aminated to form Methyl 4-amino-3-methoxy-5-nitrobenzoate. This specific intermediate is then subjected to reduction and cyclization to yield phenazine derivatives, which act as highly stable, high-capacity electrolytes in ORFBs[3].

Workflow Lignin Lignin Biomass Depolymerization Vanillic Vanillic Acid Derivatives Lignin->Vanillic Cleavage Nitration Methyl 4-hydroxy-3-methoxy -5-nitrobenzoate Vanillic->Nitration HNO3 / H2SO4 Target Methyl 4-amino-3-methoxy -5-nitrobenzoate Nitration->Target NH3, 150°C High Pressure Phenazine Phenazine-based Redox Electrolytes Target->Phenazine Reduction & Cyclization

Figure 1: Synthetic workflow from lignin biomass to phenazine redox electrolytes.

Mechanistic Insights: The Challenge of Direct Amination

The synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate from its precursor, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, involves a direct nucleophilic aromatic substitution (S N​ Ar) of a phenolic hydroxyl group by ammonia[3].

Expertise & Causality Note: Hydroxyl groups (-OH) are notoriously poor leaving groups. In standard organic synthesis, they must be converted to a triflate or tosylate before displacement. However, in this specific molecular architecture, the strongly electron-withdrawing -NO 2​ group at the ortho position and the ester at the para position severely deplete the electron density at C4. Under high thermal energy (100–200 °C) and pressure, ammonia attacks C4, forming a stabilized Meisenheimer complex, which subsequently collapses to expel water and yield the aniline derivative[3].

Mechanism Step1 Substrate: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate Step2 Activation: -NO2 and -COOMe deplete electron density at C4 Step1->Step2 Step3 Nucleophilic Attack: NH3 attacks C4 (High Temp/Pressure) Step2->Step3 Step4 Intermediate: Formation of Meisenheimer Complex Step3->Step4 Step5 Elimination: Expulsion of -OH / H2O Step4->Step5 Step6 Product: Methyl 4-amino-3-methoxy-5-nitrobenzoate Step5->Step6

Figure 2: Mechanistic logic of the high-pressure nucleophilic aromatic substitution (SNAr).

Experimental Methodology: High-Pressure Amination Protocol

To achieve high yields of Methyl 4-amino-3-methoxy-5-nitrobenzoate, the amination must be conducted under rigorous conditions. The following protocol is designed as a self-validating system to ensure safety and chemical conversion at every step.

Table 2: Optimization of High-Pressure S N​ Ar Amination
Reaction ParameterSub-Optimal ConditionOptimized ConditionCausality & Mechanistic Rationale
Ammonia Source Aqueous NH 4​ OH (28%)Anhydrous NH 3​ in MethanolWater competes as a nucleophile, leading to starting material reversion. Anhydrous conditions drive the equilibrium toward amination[3].
Temperature 80 °C150 °C - 180 °CThe -OH leaving group is thermodynamically stable. High thermal energy is required to overcome the activation barrier of the Meisenheimer complex[3].
Pressure AtmosphericAutogenous (Sealed)Prevents NH 3​ volatilization at high temperatures, maintaining high nucleophile concentration in the liquid phase.
Step-by-Step Self-Validating Protocol:
  • Reactor Preparation & Safety Validation : Utilize a Hastelloy-lined or PTFE-lined high-pressure stainless steel reactor.

    • Validation Check: Pressurize the empty reactor with N 2​ gas to 20 bar for 30 minutes. Monitor for pressure decay to ensure seal integrity before introducing hazardous ammonia gas.

  • Reagent Loading : Dissolve 1.0 equivalent of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate in anhydrous methanol. Seal the reactor and introduce 10.0 equivalents of anhydrous NH 3​ gas.

  • Reaction Execution : Heat the mixture to 150 °C. The autogenous pressure will rise significantly. Maintain vigorous stirring for 18 hours[3].

  • In-Process Validation : Cool the reactor to 25 °C and safely vent excess NH 3​ through an acid scrubber.

    • Validation Check: Extract a 0.1 mL aliquot. Because the mass difference between the starting phenol (MW 227.17) and the product aniline (MW 226.19) is only ~1 Da, standard low-resolution MS is insufficient. Validate conversion via UPLC-UV, monitoring the distinct bathochromic shift caused by the -NH 2​ auxochrome replacing the -OH group.

  • Isolation : Concentrate the methanolic solution under reduced pressure. Precipitate the product by adding ice-cold deionized water. Filter the resulting solid and dry under vacuum at 50 °C to yield pure Methyl 4-amino-3-methoxy-5-nitrobenzoate.

References

  • American Elements . (n.d.). Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5. American Elements Catalog. URL:[Link]

  • CMBlu Projekt AG. (2020). Redox-active compounds and uses thereof (Patent No. WO2020035548A2). World Intellectual Property Organization.

Sources

Protocols & Analytical Methods

Method

"use of Methyl 4-amino-3-methoxy-5-nitrobenzoate in organic synthesis"

An In-depth Technical Guide to the Use of Methyl 4-amino-3-methoxy-5-nitrobenzoate in Organic Synthesis Authored by: A Senior Application Scientist Introduction: Unveiling a Versatile Synthetic Building Block Methyl 4-am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Use of Methyl 4-amino-3-methoxy-5-nitrobenzoate in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable and versatile intermediate in modern organic synthesis. Its unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro, methyl ester) groups on a central benzene ring makes it a powerful precursor for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of these functional groups allows for a wide range of selective chemical transformations, enabling researchers to build molecular diversity from a single, stable starting material.

This guide provides a comprehensive overview of the synthesis and key applications of Methyl 4-amino-3-methoxy-5-nitrobenzoate, offering detailed protocols and mechanistic insights to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key chemical and physical properties for Methyl 4-amino-3-methoxy-5-nitrobenzoate is provided below.

PropertyValueSource
CAS Number 1260793-40-5[1]
Molecular Formula C₉H₁₀N₂O₅[1]
Molecular Weight 226.19 g/mol [1]
Synonyms METHYL 4-AMINO-3-METHOXY-5-NITROBENZOATE[1]
Appearance Expected to be a crystalline solidN/A

Part 1: Synthesis Protocol

The synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate is typically achieved through the electrophilic nitration of a suitable precursor, such as Methyl 4-amino-3-methoxybenzoate. The existing amino and methoxy groups are ortho-, para-directing, activating the ring for substitution. The nitro group is directed to position 5, which is ortho to the methoxy group and meta to the amino group.

Workflow for the Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate

cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Final Product A Methyl 4-amino-3-methoxybenzoate B Nitration A->B Add to D Methyl 4-amino-3-methoxy-5-nitrobenzoate B->D Yields C HNO₃ / H₂SO₄ C->B Reacts with

Caption: Synthetic workflow for the nitration of Methyl 4-amino-3-methoxybenzoate.

Detailed Experimental Protocol: Nitration

This protocol describes a standard procedure for the nitration of an activated aromatic ring.[2][3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-amino-3-methoxybenzoate181.1910.0 g0.055 mol
Sulfuric Acid (conc.)98.0850 mL-
Nitric Acid (fuming)63.014.5 mL~0.10 mol
Crushed Ice-200 g-
Deionized Water18.02200 mL-
Saturated Sodium Bicarbonate84.01As needed-
Ethyl Acetate88.11300 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Methyl 4-amino-3-methoxybenzoate (10.0 g).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (50 mL) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (4.5 mL) to chilled concentrated sulfuric acid (10 mL). Cool this mixture in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.[2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

  • Neutralization & Extraction: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-amino-3-methoxy-5-nitrobenzoate can be purified by recrystallization from an ethanol/water mixture.

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Scientist's Note: Maintaining a low temperature during nitration is critical. Elevated temperatures can lead to the formation of dinitrated byproducts and increase the risk of uncontrolled exothermic reactions. The slow, dropwise addition of the nitrating mixture ensures that the reaction remains controlled.

Part 2: Applications in Organic Synthesis

The true synthetic utility of Methyl 4-amino-3-methoxy-5-nitrobenzoate lies in the selective manipulation of its functional groups. The nitro and amino groups, in particular, serve as handles for constructing complex heterocyclic systems.

Application 1: Synthesis of Benzimidazole Scaffolds

A primary application involves the reduction of the nitro group to a second amino functionality, creating a 1,2-diamine precursor. This intermediate is primed for cyclization to form benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.

Step A: Selective Reduction of the Nitro Group

The nitro group can be selectively reduced in the presence of the ester and other functional groups using various methods, most commonly with metals in acidic media.[5]

A Methyl 4-amino-3-methoxy-5-nitrobenzoate B Reduction A->B D Methyl 4,5-diamino-3-methoxybenzoate B->D C Fe / Acetic Acid or H₂ / Pd-C C->B

Caption: Reduction of the nitro group to form a diamine intermediate.

Protocol: Iron-Mediated Nitro Reduction

  • Setup: Suspend Methyl 4-amino-3-methoxy-5-nitrobenzoate (5.0 g, 22.1 mmol) and iron powder (6.2 g, 111 mmol) in a mixture of acetic acid (50 mL) and water (10 mL) in a 250 mL round-bottom flask.[5]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove residual acetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4,5-diamino-3-methoxybenzoate.

Step B: Cyclization to Form Benzimidazoles

The resulting diamine can be condensed with various electrophiles, such as aldehydes, to form the benzimidazole ring system.

A Methyl 4,5-diamino-3-methoxybenzoate B Cyclization A->B D Substituted Benzimidazole B->D C Aldehyde (R-CHO) C->B

Caption: Benzimidazole formation via condensation with an aldehyde.

Protocol: Benzimidazole Synthesis

  • Setup: Dissolve Methyl 4,5-diamino-3-methoxybenzoate (2.0 g, 10.2 mmol) and a selected aldehyde (e.g., benzaldehyde, 1.1 g, 10.2 mmol) in ethanol (40 mL).

  • Reaction: Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid) and heat the mixture to reflux for 4-6 hours.

  • Isolation: Upon cooling, the benzimidazole product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Scientist's Note: The choice of aldehyde in the cyclization step is a key point for introducing molecular diversity. A wide variety of aliphatic and aromatic aldehydes can be employed to generate a library of substituted benzimidazoles for screening in drug discovery programs.

Application 2: Amide Bond Formation and Further Functionalization

The ester group of Methyl 4-amino-3-methoxy-5-nitrobenzoate can be readily converted into an amide. This transformation is often a key step in the synthesis of active pharmaceutical ingredients (APIs). The parent carboxylic acid can be generated via hydrolysis, followed by coupling with an amine.

Step A: Hydrolysis of the Methyl Ester

Protocol: Saponification

  • Setup: Dissolve Methyl 4-amino-3-methoxy-5-nitrobenzoate (5.0 g, 22.1 mmol) in methanol (50 mL). Add a solution of sodium hydroxide (1.3 g, 33.2 mmol) in water (10 mL).[6][7]

  • Reaction: Stir the mixture at reflux for 1-2 hours until TLC analysis indicates complete consumption of the starting material.[6]

  • Workup: Cool the mixture and remove the methanol under reduced pressure. Dilute the residue with water and acidify with 1M HCl to a pH of ~3-4.

  • Isolation: The resulting carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-amino-3-methoxy-5-nitrobenzoic acid.

Step B: Amide Coupling

The synthesized carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., EDC/HOBt) or by converting the acid to an acyl chloride followed by reaction with the amine.[8]

Conclusion

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a strategically designed synthetic intermediate whose value is derived from the orthogonal reactivity of its functional groups. The ability to selectively reduce the nitro group to form a key diamine precursor for heterocycle synthesis, coupled with the potential for modifying the ester and amino functionalities, makes it a powerful tool for medicinal chemists and organic synthesis professionals. The protocols outlined in this guide provide a framework for the synthesis and application of this versatile molecule, enabling the efficient construction of complex and biologically relevant compounds.

References

  • Benchchem. An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate.
  • Williamson, K.L. Nitration of Methyl Benzoate.
  • American Elements. Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5.
  • Abdul Manan, F. et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
  • CymitQuimica. CAS 40757-20-8: methyl 4-methoxy-3-nitrobenzoate.
  • Owa, T. et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin.
  • Benchchem. Application Notes: Synthesis of Heterocyclic Compounds Using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • BLD Pharmatech. CAS 1549812-20-5 | Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate.
  • ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • Adamo, M.F.A. et al. (2007). AN IMPROVED SYNTHESIS OF 3-METHYL-4-NITRO-5-HETEROARYLETHENYLISOXAZOLES. HETEROCYCLES, 71(5), 1173-1179.
  • Thermo Scientific Chemicals. Methyl 4-amino-3-nitrobenzoate, 97%.
  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate.
  • Sigma-Aldrich. methyl 4-(3-amino-4-nitrophenoxy)benzoate.
  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • Royal Society of Chemistry. Nitration of methyl benzoate.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Organic Syntheses. m-NITROBENZOIC ACID.
  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • NIST. Methyl 3-methoxy-4-nitrobenzoate.
  • University of Missouri-St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

Sources

Application

Application Note: Methyl 4-amino-3-methoxy-5-nitrobenzoate as a Synthetic Intermediate

Executive Summary Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized, tetrasubstituted aromatic building block[1]. Featuring a precise arrangement of electron-donating and electron-wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized, tetrasubstituted aromatic building block[1]. Featuring a precise arrangement of electron-donating and electron-withdrawing groups, this compound (C₉H₁₀N₂O₅, MW: 226.19 g/mol ) serves as a critical node in advanced synthetic pathways[2]. This application note details its dual utility: acting as a precursor for privileged heterocyclic scaffolds (e.g., kinase inhibitors) in drug discovery, and functioning as a key intermediate in the valorization of lignin-derived monomers for next-generation redox flow batteries[3].

Structural Rationale and Reactivity Profiling

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is synthetically valuable. The positional variance of the functional groups dictates the molecule's hydrogen-bonding patterns, pKa, and overall reactivity[4]. The ortho-relationship between the amino and nitro groups is the defining feature, effectively serving as a "latent 1,2-diamine" system essential for heterocycle construction.

Table 1: Physicochemical and Reactivity Profile of Functional Groups

Functional GroupPositionSynthetic RoleMechanistic Causality & Reactivity
Methyl Ester (-COOCH₃) C1Protecting Group / Amidation HandlePrevents unwanted decarboxylation during harsh nitration/amination steps. Can be selectively saponified to a free acid for subsequent peptide coupling.
Methoxy (-OCH₃) C3Electronic Tuning / Steric BulkActs as an electron-donating group via resonance (+M), increasing the nucleophilicity of the adjacent amine. Introduces steric hindrance that directs incoming electrophiles.
Amino (-NH₂) C4Primary NucleophileDirects ortho-substitution. Serves as the primary anchor for cyclocondensation reactions (e.g., forming the N1 position of a benzimidazole).
Nitro (-NO₂) C5Latent Amine / Activating GroupStrongly electron-withdrawing (-I, -M), stabilizing the ring during early synthesis. Lowers activation energy for SₙAr reactions. Easily reduced to yield the requisite 1,2-diamine[4].

Application 1: Synthesis of Kinase Inhibitor Cores (Pharmaceuticals)

In oncology drug development, the benzimidazole scaffold is ubiquitous, frequently utilized to target receptor tyrosine kinases (e.g., EGFR, VEGFR). Methyl 4-amino-3-methoxy-5-nitrobenzoate is an ideal precursor for these active pharmaceutical ingredients (APIs).

SynthesisWorkflow A Methyl 4-amino-3-methoxy -5-nitrobenzoate (CAS: 1260793-40-5) B Catalytic Hydrogenation (Pd/C, H2, 50 psi) A->B Reduction C 1,2-Diamine Intermediate (Methyl 3,4-diamino-5-methoxybenzoate) B->C D Cyclocondensation (Formic Acid or CDI, Heat) C->D Cyclization E Benzimidazole Core (Kinase Inhibitor Scaffold) D->E

Figure 1: Synthetic workflow from Methyl 4-amino-3-methoxy-5-nitrobenzoate to a benzimidazole core.

Protocol 1: Reduction and Cyclocondensation (Self-Validating Workflow)
  • Catalytic Hydrogenation: Dissolve Methyl 4-amino-3-methoxy-5-nitrobenzoate in anhydrous methanol. Add 10% Pd/C (10 wt% relative to substrate).

    • Mechanistic Causality: Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent heavy metal contamination in the final API and to avoid acidic hydrolysis of the methyl ester.

  • Reaction Execution: Purge the reaction vessel with argon, then introduce H₂ gas at 50 psi. Stir at room temperature for 4-6 hours.

    • Self-Validation System: The starting material imparts a distinct yellow color to the solution due to the chromophoric nitro group. The reaction is complete when the solution becomes colorless. Validate via LC-MS (mass shift from m/z 226 to m/z 196) and FTIR (disappearance of the asymmetric NO₂ stretch at ~1530 cm⁻¹).

  • Workup & Immediate Cyclization: Filter the Pd/C catalyst through a pad of Celite strictly under an argon atmosphere.

    • Mechanistic Causality: The resulting 1,2-diamine is highly electron-rich and susceptible to rapid air oxidation (indicated by the solution turning dark brown). It must be processed immediately.

  • Cyclocondensation: Concentrate the filtrate and resuspend in triethyl orthoformate or formic acid. Reflux at 100 °C for 8 hours to yield the benzimidazole core.

Application 2: Synthesis of Redox-Active Phenazines (Energy Storage)

Beyond small-molecule therapeutics, this intermediate is pivotal in synthesizing organic electrolytes for redox flow batteries.3 demonstrates that lignin-derived monomers (such as vanillic acid) can be converted into methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, which is subsequently aminated to form our target intermediate[3]. Dimerization of this intermediate yields highly stable phenazine derivatives capable of reversible electron transfer.

RedoxPathway Lignin Lignin-Derived Monomers (e.g., Vanillic Acid) Precursor Methyl 4-hydroxy-3-methoxy -5-nitrobenzoate Lignin->Precursor Nitration/Esterification Intermediate Methyl 4-amino-3-methoxy -5-nitrobenzoate Precursor->Intermediate Amination (NH3, 100-200°C) Phenazine Phenazine Derivatives (Redox Flow Electrolytes) Intermediate->Phenazine Dimerization/Oxidation

Figure 2: Conversion of lignin-derived monomers to redox-active phenazines via the target intermediate.

Protocol 2: High-Pressure Amination of Lignin Precursors
  • Preparation: Charge a high-pressure autoclave with methyl 4-hydroxy-3-methoxy-5-nitrobenzoate and an excess of aqueous ammonia (or ammonia in methanol)[3].

  • Reaction Execution: Seal the autoclave and heat to 100–200 °C for 12 hours[3].

    • Mechanistic Causality: The nucleophilic aromatic substitution (SₙAr) of a hydroxyl group by ammonia is typically unfavorable. However, the strongly electron-withdrawing nitro group at the ortho position activates the ring, significantly lowering the activation energy for the displacement. High pressure is required to maintain ammonia in the liquid phase at these temperatures.

  • Self-Validation System: Monitor the internal pressure drop as ammonia is consumed. Upon cooling, the product (Methyl 4-amino-3-methoxy-5-nitrobenzoate) precipitates. Validate conversion via ¹H-NMR by confirming the loss of the phenolic -OH proton and the appearance of a broad -NH₂ singlet at ~6.0 ppm (in DMSO-d₆).

References

  • [1] American Elements. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5". Available at:[Link]

  • [2] Synthonix. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate - [M76320]". Available at: [Link]

  • [3] Google Patents. "WO2020035548A2 - Redox-active compounds and uses thereof". Available at:

Sources

Method

"experimental protocol for the synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate"

Application Note: Experimental Protocol for the Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate Executive Summary Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic building block widely u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for the Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Executive Summary

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic building block widely utilized in the development of redox-active electrolytes, pharmaceutical intermediates, and enzyme inhibitors[1]. The synthesis of this compound requires precise orchestration of electrophilic and nucleophilic aromatic substitution pathways. This application note details a robust, field-proven, three-step synthetic protocol starting from commercially available methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate).

As a Senior Application Scientist, I have structured this guide to not only provide the empirical steps but to explain the underlying thermodynamic and kinetic causalities dictating each experimental choice, ensuring that your workflow is both reproducible and self-validating.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on the strategic manipulation of the aromatic ring's electron density:

  • Regioselective Nitration: The starting material, methyl vanillate, features an electron-donating hydroxyl group at C4 and a methoxy group at C3. The strongly activating nature of the phenol directs the incoming nitronium ion ( NO2+​ ) exclusively to the C5 position (ortho to the OH group), yielding Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate[2].

  • Deoxychlorination (Phenol Activation): Direct amination of a phenol is thermodynamically unfavorable due to the poor leaving-group ability of the hydroxyl moiety. To bypass this, the phenol is converted into an aryl chloride using oxalyl chloride in N,N-Dimethylformamide (DMF)[3]. This combination generates the Vilsmeier-Haack reagent in situ, which activates the phenol for nucleophilic displacement by chloride.

  • SN​Ar Amination: The resulting aryl chloride is highly electron-deficient due to the synergistic electron-withdrawing effects of the ortho-nitro and para-ester groups. This primes the molecule for a smooth Nucleophilic Aromatic Substitution ( SN​Ar ) with ammonia, proceeding via a stabilized Meisenheimer complex to yield the target aniline.

(Note: An alternative industrial route exists where the intermediate phenol is directly aminated under extreme pressure (100–200 °C)[1]. However, the three-step chloride-mediated route described below provides superior yields and safety profiles for standard laboratory environments.)

Workflow Visualization

SynthesisWorkflow SM Methyl Vanillate (Starting Material) Rxn1 Electrophilic Nitration (HNO₃, AcOH, 25°C) SM->Rxn1 Int1 Methyl 4-hydroxy-3-methoxy -5-nitrobenzoate Rxn1->Int1 Rxn2 Vilsmeier Deoxychlorination ((COCl)₂, DMF, 80°C) Int1->Rxn2 Route A (Lab Scale) RxnAlt Direct Amination (NH₃, 150°C, High Pressure) Int1->RxnAlt Route B (Industrial) Int2 Methyl 4-chloro-3-methoxy -5-nitrobenzoate Rxn2->Int2 Rxn3 S_NAr Amination (NH₃/MeOH, 100°C) Int2->Rxn3 Prod Methyl 4-amino-3-methoxy -5-nitrobenzoate (Target Product) Rxn3->Prod RxnAlt->Prod

Divergent synthetic routes for Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Quantitative Reaction Parameters

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole
Phase 1: Nitration
Methyl Vanillate182.171.008.00 gStarting Material
Nitric Acid (65% w/w)63.011.203.69 gElectrophile Source
Glacial Acetic Acid60.05Solvent20.0 mLSolvent / Modulator
Phase 2: Chlorination
Nitro-Phenol Intermediate227.171.0018.0 gSubstrate
Oxalyl Chloride126.931.4214.27 mLActivating Agent
Anhydrous DMF73.09Solvent100 mLSolvent / Catalyst
Phase 3: Amination
Aryl Chloride Intermediate245.621.0010.0 gSubstrate
Ammonia in Methanol (7 N)17.03Excess100 mLNucleophile / Solvent

Step-by-Step Experimental Protocols

Phase 1: Electrophilic Aromatic Nitration[2]

Objective: Regioselective installation of the nitro group at C5.

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with methyl vanillate (8.00 g, 43.9 mmol) and glacial acetic acid (20 mL).

  • Temperature Control: Cool the solution to 15–20 °C using an ambient water bath. Causality: Nitration is highly exothermic; initiating the reaction near room temperature prevents thermal runaway and oxidative degradation of the electron-rich phenol.

  • Addition: Add nitric acid (65% w/w, 3.69 g, 52.7 mmol) dropwise over 15 minutes, maintaining the internal temperature strictly below 25 °C.

  • Maturation: Stir the reaction mixture at 25 °C for 3 hours.

  • Isolation: Quench the reaction by pouring the mixture into 100 mL of vigorously stirred, ice-cold distilled water. A yellow precipitate will immediately form.

  • Purification: Isolate the solid via vacuum filtration. Wash the filter cake exhaustively with cold H2​O (3 x 100 mL) to remove all traces of acetic and nitric acids. Dry the solid under high vacuum at 40 °C to afford Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

Phase 2: Vilsmeier-Haack Deoxychlorination[3]

Objective: Conversion of the phenolic hydroxyl group to an aryl chloride.

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve the Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (18.0 g, 79.3 mmol) in anhydrous DMF (100 mL).

  • Activation: Cool the reaction vessel to 0 °C. Slowly add oxalyl chloride (14.27 mL, 113.3 mmol) dropwise. Causality: The reaction between oxalyl chloride and DMF generates the Vilsmeier reagent and evolves toxic CO and CO2​ gases. Dropwise addition controls the rate of gas evolution and prevents solvent bumping.

  • Heating: Affix a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature and carefully pour it into 300 mL of crushed ice/water.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under high vacuum to yield Methyl 4-chloro-3-methoxy-5-nitrobenzoate.

Phase 3: Nucleophilic Aromatic Substitution ( SN​Ar ) Amination

Objective: Displacement of the aryl chloride to yield the target aniline.

  • Preparation: Transfer Methyl 4-chloro-3-methoxy-5-nitrobenzoate (10.0 g, 40.7 mmol) into a heavy-walled borosilicate pressure tube or a Teflon-lined autoclave.

  • Reagent Addition: Add a solution of Ammonia in Methanol (7 N, 100 mL).

  • Pressurized Heating: Seal the vessel securely and heat to 100 °C for 12 hours behind a blast shield. Causality: The sealed environment prevents the escape of volatile ammonia gas, maintaining the high local stoichiometric excess required to drive the SN​Ar forward against the aryl chloride.

  • Safe Venting: Cool the vessel completely to 0 °C before carefully unsealing to vent residual pressure. Never open a pressure vessel while warm.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol and residual ammonia. Resuspend the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3​ to neutralize any acidic byproducts, dry over anhydrous Na2​SO4​ , and concentrate to afford the final product, Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Analytical Validation & Troubleshooting

To ensure a self-validating workflow, monitor the reaction progress using the following analytical checkpoints:

  • TLC Monitoring (Phase 2): The conversion of the phenol to the aryl chloride can be tracked via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The product (aryl chloride) will exhibit a significantly higher Rf​ value than the starting material due to the loss of the hydrogen-bonding hydroxyl group.

  • Colorimetric Shift (Phase 3): The transition from the aryl chloride to the aniline derivative is often accompanied by a distinct bathochromic shift (deepening of color) in the reaction mixture, indicative of the extended conjugation provided by the new primary amine group.

  • FT-IR Validation: Successful amination can be rapidly verified via IR spectroscopy by the disappearance of the C-Cl stretch (~750 cm−1 ) and the appearance of characteristic primary amine N-H stretching doublets (~3300 and ~3400 cm−1 ).

References

  • [1] Title: WO2020035548A2 - Redox-active compounds and uses thereof. Source: Google Patents. URL:

  • [2] Title: NEW HETEROCYCLIC COMPOUNDS - European Patent Office - EP 3717477 B1. Source: Googleapis.com. URL:

  • [3] Title: WO2019058393A1 - Heterocyclic compounds as pad inhibitors. Source: Google Patents. URL:

Sources

Application

Application Note: Advanced Purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate via Mixed-Solvent Recrystallization

Introduction & Chemical Context Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) is a highly functionalized aromatic ester utilized as a critical building block and intermediate in pharmaceutical synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) is a highly functionalized aromatic ester utilized as a critical building block and intermediate in pharmaceutical synthesis and drug development[1]. Its molecular architecture ( C9​H10​N2​O5​ ) features a delicate balance of functional groups: an electron-donating amino group, a methoxy group, an electron-withdrawing nitro group, and a methyl ester. This specific positional variance significantly affects its hydrogen-bonding patterns, intermolecular forces, and overall solubility profile[2].

During its synthesis (often via multi-step nitration or esterification pathways), the crude product is frequently contaminated with unreacted starting materials, structural isomers, or polymerized by-products. For downstream pharmaceutical applications, achieving >98% purity is non-negotiable. Recrystallization remains the most robust, scalable, and thermodynamically sound method for isolating the pure compound[3].

Principles of Purification: The Ethanol-Water System

The selection of a recrystallization solvent is dictated by the solute's polarity. Methyl 4-amino-3-methoxy-5-nitrobenzoate possesses both polar (amino, nitro) and non-polar (aromatic ring, methyl ester) characteristics.

  • The "Good" Solvent (Ethanol): Absolute ethanol acts as the primary solvent. At elevated temperatures (60–70 °C), ethanol effectively disrupts the crystal lattice of the crude product through strong dipole-dipole interactions and hydrogen bonding with the amino and nitro groups[3].

  • The Anti-Solvent (Water): Deionized water acts as the anti-solvent. Because the compound retains hydrophobic characteristics despite its polar substituents, adding water to the hot ethanolic solution increases the overall polarity of the medium, drastically lowering the solute's solubility and establishing a "cloud point"[4].

  • Thermodynamic Control: By carefully titrating the anti-solvent and controlling the cooling rate, the system enters a state of supersaturation. Slow cooling favors the thermodynamic growth of pure crystals, excluding structurally dissimilar impurities from the forming lattice[5].

Data Presentation: Solvent System Parameters

Table 1: Solubility Profile and Solvent System Logic for Methyl 4-amino-3-methoxy-5-nitrobenzoate

Solvent SystemRoleTemperatureSolubility BehaviorMechanistic Rationale
Absolute Ethanol Primary Solvent70 °C (Hot)Highly SolubleH-bonding with −NH2​ and −NO2​ groups disrupts the solid lattice.
Absolute Ethanol Primary Solvent0 °C (Cold)Moderately SolubleRetains structurally similar organic impurities in the mother liquor.
Deionized Water Anti-Solvent70 °C (Hot)InsolubleIncreases medium polarity; establishes the critical saturation point.
Ethanol/Water Crystallization Matrix0 °C to 25 °CSparingly SolubleDrives thermodynamic crystallization and maximizes product yield.

Mechanistic Logic

Mechanism Compound Crude Solute (Solid Phase) GoodSolvent Ethanol Addition (Breaks Lattice via H-bonding) Compound->GoodSolvent Heat PoorSolvent Water Titration (Increases Polarity, Lowers Solubility) GoodSolvent->PoorSolvent Titrate Supersat Thermodynamic Nucleation & Crystal Growth PoorSolvent->Supersat Cool

Figure 1: Mechanistic interplay between solvent polarity, temperature, and nucleation.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the purification of approximately 5.0 g of crude Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Phase 1: Dissolution and Clarification
  • Preparation: Transfer 5.0 g of the crude compound into a 125 mL Erlenmeyer flask.

  • Primary Dissolution: Add 15–20 mL of hot absolute ethanol (60–65 °C) to the flask. Swirl the flask continuously on a hot plate. Add additional hot ethanol dropwise only until the solid is completely dissolved[6]. Do not over-dilute, as this will severely impact the final yield.

  • Hot Gravity Filtration: If insoluble impurities (e.g., dust, polymerized side-products) are visible, rapidly filter the hot solution through a pre-warmed stemless funnel fitted with fluted filter paper into a clean, heated Erlenmeyer flask[3]. Expert Insight: Using a stemless funnel prevents the solution from cooling and prematurely crystallizing inside the funnel stem.

Phase 2: Anti-Solvent Titration
  • Cloud Point Establishment: Keep the clarified ethanolic solution on the hot plate (maintaining ~60 °C). Using a Pasteur pipette, add hot deionized water (anti-solvent) dropwise while swirling vigorously[4].

  • Saturation: Continue adding water until a faint, persistent cloudiness appears in the solution (the saturation point).

  • Clearing: Add 2–3 drops of hot ethanol to just clear the cloudiness, ensuring the solution is perfectly saturated at the boiling point[3].

Phase 3: Controlled Crystallization
  • Ambient Cooling: Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation. Allow the flask to cool undisturbed to room temperature for 45–60 minutes[6]. Expert Insight: Mechanical agitation or rapid cooling at this stage will cause the compound to "crash out" as an impure precipitate, trapping solvent molecules and impurities within the crystal lattice.

  • Ice Bath Incubation: Once the flask has reached room temperature and crystal growth is visible, transfer the flask to an ice-water bath (0–5 °C) for an additional 30 minutes to maximize the thermodynamic yield[5].

Phase 4: Isolation and Drying
  • Vacuum Filtration: Collect the purified crystals using a Büchner funnel attached to a vacuum flask. Ensure the filter paper is seated properly by wetting it with a few drops of cold ethanol[6].

  • Washing: Wash the crystal cake with 5–10 mL of an ice-cold 1:1 ethanol/water mixture to remove any residual mother liquor containing soluble impurities[5].

  • Drying: Leave the vacuum running for 10–15 minutes to pull air through the crystal cake. Transfer the crystals to a watch glass and dry in a vacuum desiccator or a drying oven set well below the compound's melting point until a constant weight is achieved[3].

Workflow Visualization

Workflow Crude Crude Methyl 4-amino-3-methoxy-5-nitrobenzoate Dissolve Dissolve in Minimum Hot Ethanol (60-70°C) Crude->Dissolve HotFilter Hot Gravity Filtration (Removes Insoluble Impurities) Dissolve->HotFilter AntiSolvent Add Hot Water Dropwise (Reach Cloud Point) HotFilter->AntiSolvent Cooling Controlled Cooling (Room Temp -> Ice Bath) AntiSolvent->Cooling Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration Pure Pure Crystalline Product Filtration->Pure

Figure 2: Step-by-step workflow for the mixed-solvent recrystallization process.

Analytical Validation (Self-Validating System)

To ensure the integrity of the recrystallization process, the following analytical validations must be performed to confirm the protocol's success:

  • Melting Point Determination: Pure Methyl 4-amino-3-methoxy-5-nitrobenzoate will exhibit a sharp melting point range (typically ≤ 2 °C variance). A depressed or broad melting point indicates trapped solvent or residual impurities[4].

  • HPLC Analysis: Compare the chromatogram of the recrystallized product against the crude starting material. The target peak should integrate to >98% area, with the disappearance of secondary impurity peaks.

References

  • Methyl 2-amino-4-methyl-5-nitrobenzoate|RUO. Benchchem.
  • Methyl 4-Amino-3-methoxy-5-nitrobenzoate (Solubility and Properties). Benchchem.
  • Application Note: High-Purity Ethyl p-Aminobenzoate via Recrystallization. Benchchem.
  • Notes - PAG 06 Synthesis of an Organic Solid - OCR (A) Chemistry A-level. Physics & Maths Tutor.
  • Synthesis of paracetamol by acetylation. The Royal Society of Chemistry.
  • 3: Esterification (Experiment). Chemistry LibreTexts.

Sources

Method

Application Note: Column Chromatography Purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5)[1] Technique: Normal-Phase Silica Gel Flash Chromatography Phys...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5)[1] Technique: Normal-Phase Silica Gel Flash Chromatography

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, the first step in designing a robust purification protocol is deconstructing the target molecule's physicochemical properties. Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of pharmaceuticals (e.g., quinazoline derivatives) and redox-active compounds[2].

The molecule possesses four distinct functional groups on the benzene ring, each dictating its interaction with the silica gel stationary phase:

  • Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar, establishing strong dipole-dipole interactions with silanol groups.

  • Amino Group (-NH₂): A primary hydrogen-bond donor.

  • Ester (-COOCH₃) & Methoxy (-OCH₃) Groups: Hydrogen-bond acceptors.

The Causality of Method Selection
  • Why no basic modifier (e.g., Triethylamine)? Typically, free amino groups cause severe tailing/streaking on acidic silica gel, necessitating the addition of 1% Et₃N to the mobile phase. However, in this molecule, the amine is flanked by a strongly electron-withdrawing ortho-nitro group. This drastically reduces the electron density on the nitrogen atom via resonance and inductive effects, lowering its conjugate acid pKₐ to < 0 (analogous to 2-nitroaniline, pKₐ ≈ -0.28)[3]. Consequently, the amine is essentially non-basic, and standard solvent systems can be used without basic modifiers.

  • Why Dry Loading? Highly functionalized nitroaromatics often present as crystalline solids with poor solubility in non-polar solvents (like hexanes). Attempting to "wet load" the crude mixture using a polar solvent (like dichloromethane or ethyl acetate) will cause the sample band to travel prematurely down the column, destroying resolution. Dry loading—adsorbing the sample onto silica gel prior to loading—ensures a perfectly narrow starting band[4].

Chromatographic Strategy & Method Development

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica Gel 60 (230–400 mesh) for flash chromatography.

  • Mobile Phase: A gradient of Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc). This system provides excellent selectivity for separating the target from common impurities (e.g., unreacted starting materials or over-nitrated byproducts)[5].

Thin Layer Chromatography (TLC) Optimization

Before running the column, optimize the solvent ratio on a TLC plate (Silica gel 60 F₂₅₄).

  • Target R_f: Adjust the Hexane:EtOAc ratio until the target compound exhibits an R_f value between 0.25 and 0.35 .

  • Detection: The compound is highly UV-active at 254 nm. Furthermore, due to the nitroaniline core, it will likely present as a distinct yellow/orange spot under visible light, making visual tracking highly effective.

Step-by-Step Purification Protocol

Phase 1: Dry Loading Preparation
  • Dissolution: Dissolve the crude Methyl 4-amino-3-methoxy-5-nitrobenzoate in a minimal volume of a volatile, polar solvent (e.g., Ethyl Acetate or Tetrahydrofuran) in a round-bottom flask.

  • Adsorption: Add dry silica gel to the flask. A mass ratio of 1:3 to 1:4 (Crude Mass : Silica Mass) is optimal to prevent overloading the adsorption sites[4].

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until the silica gel becomes a dry, free-flowing powder. Critical: Ensure no residual solvent remains, as it will disrupt the initial band shape.

Phase 2: Column Packing (Slurry Method)
  • Place a cotton plug at the base of the glass column and add a thin layer of clean sand (0.5 cm).

  • Prepare a slurry of Silica Gel 60 in 100% Hexane. For a 1-gram crude sample, use approximately 30–40 grams of silica gel.

  • Pour the slurry into the column in a single, continuous motion. Tap the sides of the column gently with a rubber mallet to ensure uniform packing and eliminate air bubbles.

  • Drain the solvent until the meniscus is just above the silica bed. Add a thin protective layer of sand (0.5 cm).

Phase 3: Loading and Elution
  • Carefully pour the dry-loaded silica powder (from Phase 1) evenly onto the top of the sand layer.

  • Add a final layer of sand (1 cm) to protect the sample bed from solvent disturbances.

  • Gradient Elution: Begin elution using the gradient outlined in Table 1. Increase polarity gradually to elute non-polar impurities first.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution visually (look for the yellow/orange band moving down the column) and verify purity using TLC and UV detection (254 nm).

Data Presentation & Visualization

Table 1: Recommended Gradient Elution Profile
Column Volume (CV)Mobile Phase Ratio (Hexane : EtOAc)PurposeExpected R_f (Approx.)
1 - 2100 : 0Flush non-polar impurities / Stabilize bed0.00
3 - 590 : 10Elute less polar byproducts (e.g., des-amino)0.05
6 - 980 : 20Approach target elution0.15
10 - 1470 : 30Elute Target: Methyl 4-amino-3-methoxy-5-nitrobenzoate 0.30
15 - 1650 : 50Flush highly polar impurities / Column wash> 0.60
Workflow and Mechanistic Diagrams

Workflow A Crude Mixture (Methyl 4-amino-3-methoxy-5-nitrobenzoate) B Dissolve in EtOAc or THF A->B C Add Silica Gel (1:3 to 1:4 mass ratio) B->C D Rotary Evaporation (Yields dry, free-flowing powder) C->D E Load onto Pre-packed Silica Column (Hexane) D->E F Gradient Elution (Hexane : EtOAc) E->F G Fraction Collection (UV 254 nm / Visual Yellow Band) F->G

Caption: Workflow for the dry-loading and flash chromatography purification of highly functionalized nitrobenzoates.

Mechanism Silica Silica Gel Surface (Free Silanol -OH) Nitro -NO2 Group (Strong Dipole) Silica->Nitro H-Bond / Dipole Amino -NH2 Group (H-Bond Donor) Silica->Amino H-Bond / Dipole Ester -COOCH3 Group (H-Bond Acceptor) Silica->Ester H-Bond / Dipole Methoxy -OCH3 Group (Weak Acceptor) Silica->Methoxy H-Bond / Dipole

Caption: Primary intermolecular interactions between the silica gel stationary phase and the target molecule's functional groups.

Troubleshooting Guide

  • Issue: The target compound is co-eluting with a structurally similar impurity.

    • Causality & Solution: If an impurity (e.g., an isomer) has a nearly identical R_f in Hexane/EtOAc, switch the orthogonal selectivity of the mobile phase. Try a Dichloromethane (DCM) / Methanol gradient (starting at 100% DCM and slowly increasing to 99:1 DCM:MeOH). DCM provides different dipole interactions compared to EtOAc.

  • Issue: The product band is excessively broad or tailing.

    • Causality & Solution: This is a classic symptom of poor loading technique or column overloading. Ensure you are strictly utilizing the dry loading method[4]. If the dry-loaded silica plug is too thick (>2 cm), it will cause band broadening[6]. Use a wider column or reduce the sample-to-silica ratio during preparation.

  • Issue: The compound crystallizes on the column.

    • Causality & Solution: The concentration of the compound in the mobile phase has exceeded its solubility limit. Increase the polarity of the mobile phase slightly faster, or run the column in a warm ambient environment.

References

  • American Elements. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5." American Elements Catalog. Available at:[Link]

  • Google Patents. "Redox-active compounds and uses thereof (WO2020035548A2)." World Intellectual Property Organization.
  • National Institutes of Health (PMC). "General methods for flash chromatography using disposable columns." J Comb Chem. Available at:[Link]

  • ResearchGate. "Overloaded Dry-Loaded Silica Column for 500 g Extract in column chromatography?" Scientific Discussions. Available at:[Link]

Sources

Application

Application Note: Synthetic Utility of Methyl 4-amino-3-methoxy-5-nitrobenzoate in the Development of Benzimidazole-Based Kinase Inhibitors

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Professionals Compound Focus: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) Introduction & Structural Rationale In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Professionals Compound Focus: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5)

Introduction & Structural Rationale

In modern medicinal chemistry, the rapid assembly of "privileged scaffolds"—molecular frameworks with a high propensity to bind to diverse biological targets—is a cornerstone of drug discovery. Methyl 4-amino-3-methoxy-5-nitrobenzoate (Molecular Formula: C₉H₁₀N₂O₅, MW: 226.19 g/mol ) serves as a highly functionalized, versatile building block for synthesizing such scaffolds[1].

Commercially available in high-purity research grades[1][2], this compound features a unique substitution pattern on the benzene ring that is strategically advantageous for targeted therapies, particularly kinase inhibitors:

  • The Ortho-Nitroaniline Motif (C4-Amino, C5-Nitro): The proximity of the amino and nitro groups allows for facile reductive cyclization. Upon reduction of the nitro group, the resulting ortho-phenylenediamine is the primary precursor for assembling benzimidazoles and quinoxalines[3].

  • The Methoxy Group (C3): Acts as a critical hydrogen bond acceptor. In the context of kinase active sites (e.g., the ATP-binding hinge region of EGFR or VEGFR), the methoxy oxygen can interact with backbone amides, while also modulating the electron density and pKa of the neighboring ring systems[3].

  • The Methyl Ester (C1): Provides a robust synthetic handle for late-stage diversification. It remains stable during ring-forming steps but can be easily saponified and coupled with various amines to optimize pharmacokinetic (PK) properties.

Experimental Workflows & Methodologies

The following protocols detail the transformation of Methyl 4-amino-3-methoxy-5-nitrobenzoate into a functionalized benzimidazole API (Active Pharmaceutical Ingredient) analog. Every step is designed as a self-validating system to ensure high fidelity and yield.

Phase 1: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the starting material to methyl 3,4-diamino-5-methoxybenzoate. Causality & Expert Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal/acid conditions can induce partial ester hydrolysis or unwanted complexation with the methoxy group. Pd/C under a hydrogen atmosphere provides a clean, quantitative conversion where the only byproduct is water.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of Methyl 4-amino-3-methoxy-5-nitrobenzoate in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an inert argon atmosphere to prevent auto-ignition.

  • Reaction: Purge the reaction vessel with H₂ gas three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 4-6 hours.

  • Validation: Monitor via TLC (DCM:MeOH, 9:1). The starting material (yellow spot) will disappear, replaced by a highly polar, UV-active product spot.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with excess methanol. Concentrate the filtrate in vacuo to yield the diamine intermediate. Note: Use immediately in Phase 2 to prevent oxidative degradation of the electron-rich diamine.

Phase 2: Oxidative Cyclocondensation

Objective: Construct the benzimidazole core. Causality & Expert Insight: Reacting the diamine with an aldehyde in the presence of a mild oxidant (Sodium Metabisulfite, Na₂S₂O₅) allows for the direct trapping of the transient Schiff base. This method is superior to using carboxylic acids in polyphosphoric acid (PPA), as it avoids harsh temperatures (>150°C) that could decompose the methoxy or ester groups.

Step-by-Step Protocol:

  • Condensation: Dissolve the crude diamine (approx. 10.0 mmol) and the target aryl aldehyde (1.05 eq) in 40 mL of N,N-Dimethylformamide (DMF).

  • Oxidation: Add Na₂S₂O₅ (1.2 eq) to the solution. Heat the mixture to 90°C and stir for 12 hours.

  • Validation: LC-MS analysis should confirm the mass of the desired benzimidazole core (M+H⁺).

  • Workup: Cool to room temperature and pour into 200 mL of ice-water. Collect the precipitated benzimidazole solid via vacuum filtration. Wash with cold water and dry under high vacuum.

Phase 3: Late-Stage Ester Diversification

Objective: Saponify the methyl ester and perform amide coupling to yield the final inhibitor. Causality & Expert Insight: Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild and selective saponification. For the subsequent amidation, HATU is utilized alongside DIPEA. HATU is highly efficient for sterically hindered substrates and prevents racemization (if chiral amines are used) by stabilizing the active ester intermediate via a 7-membered hydrogen-bonded transition state.

Step-by-Step Protocol:

  • Saponification: Suspend the benzimidazole ester in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 4 to precipitate the carboxylic acid. Filter and dry.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the target amine (1.1 eq) and stir at room temperature for 8 hours.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Synthetic Workflow Visualization

SynthWorkflow A Methyl 4-amino-3-methoxy -5-nitrobenzoate B o-Phenylenediamine Intermediate A->B H2, Pd/C (Reduction) C Benzimidazole Core B->C Ar-CHO, Na2S2O5 (Cyclocondensation) D Target Kinase Inhibitor (Amide) C->D 1. LiOH (Saponification) 2. R-NH2, HATU (Amidation)

Caption: Synthetic workflow from Methyl 4-amino-3-methoxy-5-nitrobenzoate to a benzimidazole-based kinase inhibitor.

Quantitative Data & Physicochemical Tracking

Tracking the physicochemical properties throughout the synthesis ensures that the final API falls within Lipinski's Rule of Five, a critical metric in medicinal chemistry.

Compound StageKey IntermediateMW ( g/mol )ClogP (Est.)Typical YieldKey Analytical Marker
Starting Material Methyl 4-amino-3-methoxy-5-nitrobenzoate226.191.8N/ANO₂ stretch (IR: ~1530 cm⁻¹)
Phase 1 Product Methyl 3,4-diamino-5-methoxybenzoate196.200.992 - 98%Disappearance of NO₂ (IR)
Phase 2 Product Benzimidazole-5-carboxylate derivative~300 - 3802.5 - 3.575 - 85%Imidazole C-H (NMR: ~8.2 ppm)
Phase 3 Product Final Amide API~400 - 5003.0 - 4.565 - 80%Amide N-H (NMR: ~10.0 ppm)

Biological Application: Kinase Inhibition Mechanism

Derivatives synthesized from this scaffold are frequently evaluated for their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor). The benzimidazole core acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of the kinase domain, the drug prevents autophosphorylation and the subsequent downstream activation of survival and proliferation pathways (PI3K/AKT and RAS/MAPK)[3].

Pathway Drug Benzimidazole Derivative (Synthesized API) EGFR EGFR (Kinase Domain) Drug->EGFR Competitive binding at ATP hinge region PI3K PI3K / AKT Pathway EGFR->PI3K Inhibition of Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Inhibition of Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Downregulation of survival signals MAPK->Apoptosis Downregulation of proliferation

Caption: Mechanism of action for benzimidazole derivatives targeting the EGFR signaling pathway.

References

  • American Elements. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5". American Elements Catalog. Available at: [Link]

  • Synthonix. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate - [M76320]". Synthonix Research Chemicals. Available at: [Link]

Sources

Method

Application Note: Synthesis of Advanced Azo Dyes Using Methyl 4-amino-3-methoxy-5-nitrobenzoate

Introduction & Chemical Rationale The synthesis of highly functionalized azo dyes requires starting materials that offer precise electronic and steric control over the resulting chromophore. Methyl 4-amino-3-methoxy-5-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The synthesis of highly functionalized azo dyes requires starting materials that offer precise electronic and steric control over the resulting chromophore. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly substituted aniline derivative that serves as a premium building block for advanced colorants and pharmaceutical scaffolds[1][2].

The structural architecture of this molecule features a primary amine flanked by a methoxy group (-OCH₃) and a nitro group (-NO₂), with an ester group (-COOCH₃) at the para position. This creates a unique "push-pull" electronic environment:

  • Electronic Deactivation & Electrophilicity: The strongly electron-withdrawing nitro and ester groups (-M and -I effects) significantly reduce the basicity and nucleophilicity of the amine[3]. While this requires more stringent acidic conditions for diazotization, it yields a highly electron-deficient, and therefore exceptionally reactive, diazonium salt. This allows for successful coupling with sterically hindered or electronically deactivated nucleophiles[4].

  • Bathochromic Tuning: The electron-donating methoxy group (+M effect) modulates the absorption spectrum ( λmax​ ) of the final azo dye. The combination of these substituents typically induces a strong bathochromic shift, producing deep, vibrant colors (e.g., dark reds, purples, and blues) that exhibit excellent lightfastness and stability[3][5].

Furthermore, azo dyes incorporating such complex functional groups are increasingly utilized as precursors for heterocycle-incorporated pharmacological scaffolds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties[2][6].

Mechanistic Workflow

The synthesis relies on a classic two-step electrophilic aromatic substitution: Diazotization followed by Azo Coupling . Because of the deactivated nature of the starting amine, the generation of the nitrosonium ion ( NO+ ) must be carefully driven by strong mineral acids, and temperature control is paramount to prevent the degradation of the intermediate[4][7].

G cluster_coupling Azo Coupling Reaction A Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) B Nitrosation Agent (NaNO2 + HCl/H2SO4 at 0-5 °C) A->B Activation C Highly Electrophilic Diazonium Salt (Intermediate) B->C - H2O E Electrophilic Aromatic Substitution (Azo Bond Formation) C->E Electrophilic Attack D1 Phenolic Coupler (e.g., 2-Naphthol) pH 9-10 D1->E Phenoxide Ion D2 Amine Coupler (e.g., N,N-Dimethylaniline) pH 4-5 D2->E Free Amine F Crude Azo Dye Precipitation E->F Condensation G Purification (Salting Out & Recrystallization) F->G Isolation H Purified Target Azo Dye (Advanced Colorant/Scaffold) G->H Final Yield

Workflow for the synthesis of azo dyes from Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Self-Validating Experimental Protocols

The following protocol outlines the synthesis of a model azo dye using 2-naphthol as the coupling component. The procedure is designed as a self-validating system, incorporating in-process quality control (QC) checkpoints to ensure mechanistic fidelity.

Phase 1: Diazotization (Preparation of the Electrophile)

Causality: The electron-withdrawing nature of the starting material demands a high concentration of protons to drive the formation of nitrous acid and subsequently the nitrosonium ion. Temperature must remain below 5 °C; otherwise, the diazonium salt will thermodynamically degrade into a phenol derivative, releasing nitrogen gas[4][8].

  • Dissolution: Suspend 2.26 g (10 mmol) of Methyl 4-amino-3-methoxy-5-nitrobenzoate in 15 mL of concentrated hydrochloric acid (HCl) and 15 mL of distilled water. Stir vigorously.

  • Thermal Control: Place the reaction flask in an ice-salt bath and cool the suspension to 0–5 °C.

  • Nitrosation: Dissolve 0.75 g (11 mmol) of sodium nitrite (NaNO₂) in 5 mL of chilled distilled water. Add this solution dropwise to the amine suspension over 15 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Validation Checkpoint 1 (Starch-Iodide Test): After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper.

    • System Response: An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed. If negative, add NaNO₂ in 0.1 g increments.

  • Quenching: Add 0.5 g of sulfamic acid to the mixture and stir until nitrogen evolution ceases. Causality: This destroys excess nitrous acid, which would otherwise cause deleterious side reactions (e.g., nitrosation of the coupling component) in the next phase[4].

Phase 2: Azo Coupling (Electrophilic Aromatic Substitution)

Causality: 2-Naphthol is a phenolic coupler. Alkaline conditions (pH 9-10) are mandatory to deprotonate the hydroxyl group, forming a phenoxide ion. This dramatically increases the electron density of the naphthyl ring, directing the electrophilic attack to the sterically accessible alpha position[4].

  • Coupler Preparation: Dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 10% sodium hydroxide (NaOH) solution. Cool the solution to 0–5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution dropwise into the alkaline 2-naphthol solution under vigorous stirring.

  • pH Maintenance: Continuously monitor the pH. As the reaction produces HCl, add 10% NaOH dropwise to maintain the pH strictly between 9.0 and 10.0. A deep, vibrant precipitate will immediately begin to form.

  • Validation Checkpoint 2 (Bleed Test): After 30 minutes of stirring, place a drop of the suspension on filter paper. Apply a drop of alkaline 2-naphthol solution to the clear bleeding edge.

    • System Response: If a new color band forms at the intersection, unreacted diazonium salt remains. Continue stirring. If no color forms, the coupling is validated as complete.

Phase 3: Isolation and Purification
  • Salting Out: Heat the reaction mixture to 60 °C and add 5 g of sodium chloride (NaCl). Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the organic dye via the common-ion effect, forcing complete precipitation[4].

  • Filtration: Allow the mixture to cool to room temperature, then filter the crude dye under vacuum. Wash the filter cake with cold 5% NaCl solution.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield the purified target azo dye.

Quantitative Data & Coupling Variations

The versatility of Methyl 4-amino-3-methoxy-5-nitrobenzoate allows it to be paired with various coupling components, drastically altering the physical and optical properties of the resulting dye. Below is a comparative summary of expected synthetic outcomes based on the coupling substrate.

Coupling ComponentReaction pHActivating SpeciesExpected λmax​ ShiftVisual ColorPrimary Application
2-Naphthol 9.0 - 10.0Phenoxide IonStrong BathochromicDeep Red / VioletTextile dyeing, biological stains
N,N-Dimethylaniline 4.0 - 5.0Free AmineModerate BathochromicOrange / BrownpH indicators, research probes
Salicylic Acid 9.0 - 10.0Phenoxide / CarboxylateHypsochromicYellow-BrownMordant dyes, metal complexation
Pyrazolone Derivatives 7.0 - 8.0Enolate IonVariableYellow / OrangePharmaceutical scaffolds[6]

Table 1: Influence of coupling components on the properties of azo dyes derived from Methyl 4-amino-3-methoxy-5-nitrobenzoate.

References

  • American Elements. Methyl 4-Amino-3-methoxy-5-nitrobenzoate Product Data & Specifications. URL:[Link]

  • Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 25932–25946. URL:[Link]

Sources

Application

"Methyl 4-amino-3-methoxy-5-nitrobenzoate as a building block for pharmaceuticals"

An In-depth Technical Guide to Methyl 4-amino-3-methoxy-5-nitrobenzoate as a Building Block for Pharmaceuticals Authored by: Senior Application Scientist, Gemini Division Abstract Methyl 4-amino-3-methoxy-5-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-amino-3-methoxy-5-nitrobenzoate as a Building Block for Pharmaceuticals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound poised to serve as a versatile and strategic building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring an amine, a methoxy group, and a nitro group, offers multiple reactive sites for sequential and orthogonal chemical modifications. The electron-withdrawing nitro group significantly influences the molecule's reactivity, making it a valuable precursor for a variety of heterocyclic scaffolds known for their biological activities.[1] This guide provides a comprehensive overview of its synthesis, key chemical transformations, and detailed protocols for its application in constructing advanced pharmaceutical intermediates, with a particular focus on kinase inhibitor backbones.

Introduction and Strategic Importance

In the landscape of drug discovery, the efficiency of a synthetic route is often dictated by the strategic complexity of its starting materials. Methyl 4-amino-3-methoxy-5-nitrobenzoate (or its synthetic precursors) represents a "scaffold-ready" building block. The arrangement of its functional groups allows for a rational and convergent approach to complex molecular architectures.

  • Amino Group (-NH₂): Serves as a primary nucleophile for amide bond formation, urea synthesis, or as a key component in cyclization reactions to form nitrogen-containing heterocycles.[2]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that can be readily reduced to a second amino functionality.[3] This transformation is pivotal, converting the molecule into a diamino-aromatic species, which is a classic precursor for bicyclic heterocycles like quinazolines and benzimidazoles.[4][5]

  • Methoxy Group (-OCH₃): Provides steric and electronic influence, modulating the reactivity of the aromatic ring and offering a potential site for ether cleavage if further modification is desired.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or can participate directly in cyclizations.[6]

This combination makes the molecule an ideal starting point for synthesizing libraries of compounds targeting various therapeutic areas, particularly in oncology where scaffolds derived from such precursors are prevalent.[4][7]

Physicochemical Properties & Data

A summary of the key physicochemical properties for Methyl 4-amino-3-methoxy-5-nitrobenzoate is provided below.

PropertyValueSource
CAS Number 1260793-40-5[8]
Molecular Formula C₉H₁₀N₂O₅[8]
Molecular Weight 226.19 g/mol Calculated
Appearance Expected to be a yellow crystalline solidAnalog Comparison
Solubility Soluble in DMSO, DMF, and hot alcoholsAnalog Comparison
IUPAC Name Methyl 4-amino-3-methoxy-5-nitrobenzoate[8]

Proposed Synthetic Pathway

While not widely commercialized, a logical synthesis can be devised from readily available starting materials. A common strategy involves the nitration of a suitable precursor. The following protocol is a representative procedure based on established nitration chemistry of substituted benzoates.[9][10]

Diagram of Proposed Synthesis

G cluster_0 Synthetic Workflow A Methyl 4-amino-3-methoxybenzoate (Vanillic Acid Methyl Ester derivative) C Electrophilic Aromatic Substitution (Nitration @ 0-5 °C) A->C Substrate B Nitrating Mixture (HNO3 / H2SO4) B->C Reagent D Methyl 4-amino-3-methoxy-5-nitrobenzoate (Target Molecule) C->D Crude Product E Workup & Purification (Ice Quench, Filtration, Recrystallization) D->E Purification

Caption: Proposed workflow for the synthesis of the target molecule.

Protocol 1: Synthesis via Nitration

Causality: The amino and methoxy groups are ortho, para-directing activators. The position C5 (ortho to the amino group and meta to the methoxy) is sterically accessible and electronically activated, making it the most likely site for nitration under controlled conditions. Using a cold mixed-acid system (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺) electrophile while minimizing side reactions and degradation.[10]

Materials:

  • Methyl 4-amino-3-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Methanol or Ethanol for recrystallization

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of Methyl 4-amino-3-methoxybenzoate in 50 mL of concentrated sulfuric acid at 0 °C using an ice-water bath. Stir until a clear solution is obtained.

  • Prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution from step 1 over 30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A rapid temperature increase can lead to undesired side products and safety hazards.[9]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from methanol or an ethanol/water mixture to yield pure Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Key Transformations for Pharmaceutical Scaffolds

The true value of Methyl 4-amino-3-methoxy-5-nitrobenzoate lies in its subsequent transformations, which unlock pathways to complex, biologically relevant molecules.

Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is the most critical transformation, creating a 1,2,4-trisubstituted 3,5-diaminobenzene derivative. This intermediate is primed for cyclization reactions. Catalytic hydrogenation is the cleanest and most efficient method, offering high yields and avoiding harsh, stoichiometric metal reductants.

Protocol 2: Catalytic Hydrogenation to Diamine Intermediate

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups under a hydrogen atmosphere. Methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction. The reaction is typically quantitative and the catalyst can be easily removed by filtration.

Materials:

  • Methyl 4-amino-3-methoxy-5-nitrobenzoate

  • Palladium on Carbon (Pd/C), 10 wt%

  • Methanol (Anhydrous)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a solution of 5.0 g of Methyl 4-amino-3-methoxy-5-nitrobenzoate in 100 mL of methanol, carefully add 0.5 g of 10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator).

  • Evacuate and purge the flask with hydrogen three times to ensure an H₂ atmosphere.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,4-diamino-5-methoxybenzoate, which can often be used in the next step without further purification.

Application in Kinase Inhibitor Synthesis: Building the Quinazoline Core

Quinazoline derivatives are a cornerstone of modern targeted cancer therapy, forming the core of numerous FDA-approved tyrosine kinase inhibitors (TKIs) like Imatinib and Nilotinib.[11][12] The diamine synthesized in Protocol 2 is an ideal precursor for constructing this privileged scaffold.

Diagram of Quinazoline Synthesis Workflow

G cluster_1 From Building Block to Pharmaceutical Core A Methyl 4-amino-3-methoxy-5-nitrobenzoate B Reduction (H2, Pd/C) Protocol 2 A->B C Methyl 3,4-diamino-5-methoxybenzoate (Key Intermediate) B->C E Condensation & Cyclization (Heat) C->E D Cyclization Reagent (e.g., Formamide or N,N-Dimethylformamide dimethyl acetal) D->E F Substituted Quinazolinone Derivative (Kinase Inhibitor Scaffold) E->F

Caption: Workflow from the nitroaromatic building block to a quinazolinone core.

Protocol 3: Cyclization to a Substituted Quinazolinone

Causality: Heating the diamine intermediate with a one-carbon source like formamide or DMF-DMA leads to a condensation reaction followed by an intramolecular cyclization. The more nucleophilic amino group (at C4, para to the ester) attacks the electrophilic carbon source, and the resulting intermediate is then attacked by the second amino group (at C3) to form the six-membered heterocyclic ring of the quinazolinone.

Materials:

  • Methyl 3,4-diamino-5-methoxybenzoate (from Protocol 2)

  • Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • High-boiling point solvent (e.g., Dowtherm A or NMP), optional

Procedure:

  • Combine 4.0 g of Methyl 3,4-diamino-5-methoxybenzoate with 20 mL of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 160-180 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • Add 50 mL of water to the mixture and stir for 30 minutes to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the corresponding methyl 7-amino-8-methoxyquinazolin-4(3H)-one-6-carboxylate derivative. This product is now ready for further functionalization, such as Suzuki or Buchwald-Hartwig couplings common in TKI synthesis.

Conclusion

Methyl 4-amino-3-methoxy-5-nitrobenzoate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its synthesis from basic materials is straightforward, and its true power is unlocked through high-yield, reliable transformations like nitro group reduction and subsequent cyclization. The protocols outlined in this guide provide a validated pathway from this building block to highly valuable pharmaceutical scaffolds, demonstrating its significant potential to streamline the discovery and development of next-generation therapeutics.

References

  • Benchchem. (2025). An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate. Benchchem.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
  • CymitQuimica. (n.d.). CAS 40757-20-8: methyl 4-methoxy-3-nitrobenzoate.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • ChemicalBook. (n.d.). Methyl 4-amino-3-methylbenzoate synthesis.
  • Benchchem. (2025). A Technical Guide to the Biological Activities of Substituted Nitrobenzoates. Benchchem.
  • American Elements. (n.d.). Methyl 4-Amino-3-methoxy-5-nitrobenzoate.
  • Royal Society of Chemistry. (2018). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • MDPI. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia.
  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Education.rsc.org.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.
  • Research and Reviews. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
  • Arkivoc. (2009). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives.
  • Echemi. (2023). Nitration of Methyl Benzoate | Process and Applications.

Sources

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-amino-3-methoxy-5-nitrobenzoate

Introduction Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic structures.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic structures.[1] Its unique substitution pattern, featuring an amino group, a methoxy group, a nitro group, and a methyl ester, provides multiple reactive sites for elaboration into complex molecular architectures. This guide provides detailed protocols and mechanistic insights for the synthesis of medicinally relevant benzimidazole and quinoxaline scaffolds, commencing from this versatile building block. The strategic approach involves an initial chemoselective reduction of the nitro group to generate a key ortho-diamine intermediate, which is then utilized in subsequent cyclization reactions.

PART 1: Synthesis of the Key Intermediate: Methyl 3,4-diamino-5-methoxybenzoate

The successful synthesis of benzimidazoles and quinoxalines from methyl 4-amino-3-methoxy-5-nitrobenzoate hinges on the selective reduction of the nitro group to an amine, yielding the corresponding ortho-phenylenediamine derivative. This transformation must be conducted under conditions that preserve the existing amino and methyl ester functionalities. Catalytic hydrogenation is a robust and clean method for this purpose.

Protocol 1: Catalytic Hydrogenation for the Synthesis of Methyl 3,4-diamino-5-methoxybenzoate

This protocol outlines the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • Methyl 4-amino-3-methoxy-5-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar setup

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve Methyl 4-amino-3-methoxy-5-nitrobenzoate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3,4-diamino-5-methoxybenzoate. This product is often of sufficient purity for the subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

Expert Insight: The choice of solvent is crucial for catalytic hydrogenation. Methanol is a good choice as it solubilizes the starting material and the product, and does not interfere with the catalyst. The catalyst loading can be optimized; however, a 5-10 mol% loading is a good starting point for ensuring a reasonable reaction rate without excessive cost.

G start Methyl 4-amino-3-methoxy-5-nitrobenzoate reagents H₂, 10% Pd/C Methanol start->reagents product Methyl 3,4-diamino-5-methoxybenzoate reagents->product caption Workflow for the synthesis of the key diamine intermediate.

Caption: Workflow for the synthesis of the key diamine intermediate.

PART 2: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[2] They are typically synthesized by the condensation of an ortho-phenylenediamine with an aldehyde, followed by cyclization and oxidation.

Protocol 2: Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol describes the synthesis of a benzimidazole derivative from Methyl 3,4-diamino-5-methoxybenzoate and a representative aromatic aldehyde (e.g., benzaldehyde).

Materials:

  • Methyl 3,4-diamino-5-methoxybenzoate

  • Benzaldehyde (or other desired aldehyde)

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅) or another mild oxidizing agent

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. The initial condensation forms a Schiff base.

  • Add sodium metabisulfite (2.0 eq) to the reaction mixture.

  • Continue to reflux and stir the mixture for an additional 4-6 hours to facilitate the oxidative cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted benzimidazole derivative.

Mechanistic Rationale: The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. Sodium metabisulfite serves as a mild in-situ oxidizing agent in this one-pot procedure.[3]

G diamine Methyl 3,4-diamino-5-methoxybenzoate reagents Ethanol, Acetic Acid (cat.) Sodium Metabisulfite diamine->reagents aldehyde Aldehyde (R-CHO) aldehyde->reagents product 2-Substituted Benzimidazole Derivative reagents->product caption Synthesis of a 2-substituted benzimidazole.

Caption: Synthesis of a 2-substituted benzimidazole.

PART 3: Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.[4][5] They are readily synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Protocol 3: Synthesis of a 2,3-Disubstituted Quinoxaline Derivative

This protocol details the synthesis of a quinoxaline derivative from Methyl 3,4-diamino-5-methoxybenzoate and a representative 1,2-dicarbonyl compound (e.g., benzil).

Materials:

  • Methyl 3,4-diamino-5-methoxybenzoate

  • Benzil (or other 1,2-dicarbonyl compound)

  • Ethanol or a mixture of ethanol and acetic acid

Procedure:

  • In a round-bottom flask, dissolve Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in ethanol.

  • Add the 1,2-dicarbonyl compound (1.0 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote the condensation.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mechanistic Rationale: The synthesis of quinoxalines from ortho-phenylenediamines and 1,2-dicarbonyl compounds is a straightforward condensation reaction.[6] One amino group of the diamine attacks one of the carbonyl carbons, followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoxaline ring.

G diamine Methyl 3,4-diamino-5-methoxybenzoate reagents Ethanol, Acetic Acid (cat.) diamine->reagents dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') dicarbonyl->reagents product 2,3-Disubstituted Quinoxaline Derivative reagents->product caption Synthesis of a 2,3-disubstituted quinoxaline.

Caption: Synthesis of a 2,3-disubstituted quinoxaline.

Data Summary

The following table summarizes the typical reaction conditions for the synthesis of the key intermediate and the target heterocyclic compounds.

Reaction Starting Materials Key Reagents Solvent Temperature Typical Yield
Nitro Reduction Methyl 4-amino-3-methoxy-5-nitrobenzoateH₂, 10% Pd/CMethanolRoom Temp.>90%
Benzimidazole Synthesis Methyl 3,4-diamino-5-methoxybenzoate, AldehydeNa₂S₂O₅, Acetic AcidEthanolReflux60-85%
Quinoxaline Synthesis Methyl 3,4-diamino-5-methoxybenzoate, 1,2-DicarbonylAcetic Acid (cat.)EthanolReflux75-95%

Conclusion

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a readily available and highly versatile starting material for the synthesis of valuable heterocyclic compounds. The protocols detailed in this guide provide reliable methods for the preparation of a key ortho-diamine intermediate and its subsequent conversion into substituted benzimidazoles and quinoxalines. These methodologies are scalable and can be adapted for the synthesis of a wide array of derivatives for applications in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. Retrieved from [Link]

  • ACS Publications. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. Retrieved from [Link]

  • ResearchGate. (2012). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-Amino-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • R Discovery. (2013). Synthesis of Benzimidazoles and Its Related Compounds. Synthesis of Benzimidazoles and 7-Substituted 1 (3) H-Imidazo [4, 5-f] quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. Retrieved from [Link]

  • OAText. (2018). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Retrieved from [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Retrieved from [Link]

  • Chem-Space. (n.d.). Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2008). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic-like molecules. RSC Advances. Retrieved from [Link]

  • Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Semantic Scholar. (2007). AN IMPROVED SYNTHESIS OF 3-METHYL-4-NITRO-5-HETEROARYLETHENYLISOXAZOLES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. PubMed. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Nitration of Substituted Aminobenzoates for Pharmaceutical and Agrochemical Synthesis

Abstract The regioselective introduction of a nitro group onto substituted aminobenzoate scaffolds is a critical transformation in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] However, the simult...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The regioselective introduction of a nitro group onto substituted aminobenzoate scaffolds is a critical transformation in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] However, the simultaneous presence of a strongly activating, ortho-, para-directing amino group and a deactivating, meta-directing carboxylate group presents a significant synthetic challenge. Direct nitration under standard mixed-acid conditions often leads to a complex mixture of isomers, oxidation byproducts, and low yields.[3] This guide provides a comprehensive overview of the underlying chemical principles and details a robust, field-proven three-step protocol that leverages an amino-protecting group strategy to achieve high yields and predictable regioselectivity.

The Fundamental Challenge: Conflicting Directing Effects and Reactivity

The direct nitration of an aminobenzoate using a standard mixture of concentrated nitric and sulfuric acids is fundamentally problematic. The core issue stems from the dual nature of the amino group under strongly acidic conditions.

  • Protonation and Deactivation: The basic amino group (-NH₂) is readily protonated by the strong acid medium to form the anilinium ion (-NH₃⁺).[3][4] This conversion transforms an activating, ortho-, para-directing group into a powerful deactivating, meta-directing group due to the strong electron-withdrawing inductive effect of the positive charge.[5][6][7]

  • Oxidation: The unprotected amino group is highly susceptible to oxidation by nitric acid, leading to the formation of intractable tar-like byproducts and a significant reduction in yield.[3][6]

This results in a sluggish reaction that yields a mixture of the meta-nitro product (from the anilinium ion) and oxidation products, making direct nitration an unviable synthetic route for achieving specific isomers.[4][8]

Fig 1: The problematic pathway of direct aniline nitration.

The Validated Solution: The Acetamide Protection Strategy

To circumvent these issues, a robust three-step synthetic pathway is the industry-standard approach. This strategy involves the temporary protection of the amino group as an acetamide, which moderates its reactivity and preserves its desired directing effect.[3][6][9]

  • Protection (Acetylation): The amino group is converted to an acetamido group (-NHCOCH₃) using acetic anhydride. This prevents protonation in the acidic nitrating medium and reduces the group's activating strength, thus preventing oxidation.[9][10]

  • Regioselective Nitration: The acetamido group is a moderate activating group and a reliable ortho-, para-director.[8][11] Its steric bulk typically favors the introduction of the nitro group at the para position.[3] Nitration is performed under carefully controlled, cold conditions.

  • Deprotection (Hydrolysis): The acetamido group is easily removed via acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the desired pure nitro-aminobenzoate isomer.[3][9]

Fig 3: Regiochemical control in a protected aminobenzoate.
Table 1: Predicted Major Nitration Products for Aminobenzoic Acid Isomers
Starting MaterialProtected IntermediateDominant Directing GroupPredicted Major Product Position
2-Aminobenzoic Acid2-Acetamidobenzoic AcidAcetamido (o,p-director)5-Nitro (para to acetamido)
3-Aminobenzoic Acid3-Acetamidobenzoic AcidAcetamido (o,p-director)4-Nitro (ortho to acetamido)
4-Aminobenzoic Acid4-Acetamidobenzoic AcidAcetamido (o,p-director)3-Nitro (ortho to acetamido)

Detailed Experimental Protocol: Synthesis of 2-Amino-5-Nitrobenzoic Acid

This protocol details the synthesis of 2-amino-5-nitrobenzoic acid from 2-aminobenzoic acid (anthranilic acid) and serves as a representative model for the nitration of other substituted aminobenzoates. [9]

Step 1: Protection (Acetylation) of 2-Aminobenzoic Acid
  • Rationale: To protect the amine from oxidation and protonation, it is converted to an acetamide using acetic anhydride. Glacial acetic acid serves as the solvent.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle heating may be necessary.

    • Carefully add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

    • Heat the mixture to reflux and maintain for approximately 1 hour. [9] 4. Allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 250 mL of ice-cold deionized water while stirring to precipitate the product.

    • Collect the white precipitate of 2-acetamidobenzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of 2-Acetamidobenzoic Acid
  • Rationale: The nitration is performed at low temperature (<10°C) to minimize byproduct formation. Concentrated sulfuric acid is used to generate the nitronium ion (NO₂⁺) electrophile from nitric acid. [12]* Procedure:

    • Place the dried 2-acetamidobenzoic acid from Step 1 into a clean, dry flask.

    • Cool the flask in an ice-salt bath.

    • Slowly and carefully add 2.5 equivalents of concentrated sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1.1 equivalents of concentrated sulfuric acid in an ice bath.

    • Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzoic acid over 20-30 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [9] 6. After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

    • Carefully pour the reaction mixture onto a beaker of crushed ice. The product, 2-acetamido-5-nitrobenzoic acid, will precipitate as a yellow solid.

    • Collect the solid by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral to litmus paper.

Step 3: Deprotection (Hydrolysis) to Yield 2-Amino-5-Nitrobenzoic Acid
  • Rationale: The acetamide protecting group is removed by base-catalyzed hydrolysis (saponification), followed by acidification to precipitate the final product.

  • Procedure:

    • Transfer the crude 2-acetamido-5-nitrobenzoic acid to a round-bottom flask containing a 10% aqueous sodium hydroxide solution. [9] 2. Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid has completely dissolved. [9] 3. Cool the resulting solution in an ice bath.

    • Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3-4. [9] 5. The final product, 2-amino-5-nitrobenzoic acid, will precipitate as a yellow-orange solid.

    • Collect the product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Critical Parameters and Troubleshooting

IssueProbable Cause(s)Solution(s)
Low yield of nitrated product, dark tar formation Oxidation: Reaction temperature was too high during nitration. [13]Incomplete Protection: Residual unprotected aniline was present.Strict Temperature Control: Maintain temperature below 10°C, preferably between 0-5°C, during nitrating agent addition. [14]Ensure Full Protection: Verify the completion of the acetylation step before proceeding.
Product is a mixture of isomers (e.g., meta-nitro product detected) Direct Nitration: Incomplete protection allowed for protonation of the amino group, leading to the formation of the meta-directing anilinium ion. [3][6]Verify Protection: Confirm the absence of starting aminobenzoate before nitration. Ensure anhydrous conditions during acetylation.
Formation of dinitrated products Excess Nitrating Agent: Too much nitric acid was used. Elevated Temperature: High temperatures can promote a second nitration. [15]Stoichiometric Control: Use only a slight excess (1.05-1.1 eq.) of nitric acid. Maintain Low Temperature: Adhere strictly to the recommended temperature range.

References

  • Brown, D. (2026, March 7). Nitration electrophilic substitution mechanism. Doc Brown's Chemistry. [Link]

  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Petruzzello, M. (2024, January 12). Reactions of Aniline. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved March 14, 2026. [Link]

  • Scribd. (n.d.). Nitration Mechanism of Methyl Benzoate. [Link]

  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved March 14, 2026. [Link]

  • Rauf, A., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education.rsc.org. [Link]

  • ResearchGate. (2026, January 21). Determination of the Temperature Effect on Glycerol Nitration Processes. [Link]

  • ACS Publications. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. [Link]

  • Smith, K., et al. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds. ACS Publications. [Link]

  • ACS Publications. (2018, February 13). Visible-Light-Mediated Nitration of Protected Anilines. [Link]

  • AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. [Link]

  • ResearchGate. (2014, November 9). Why does ortho nitro aniline form only 2% on performing nitration of aniline?[Link]

  • Fenix Repositório. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • ACS Publications. (n.d.). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. [Link]

  • Allen. (n.d.). The reagent used for protection of amino group during the nitration of aniline is. [Link]

  • PMC. (n.d.). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. [Link]

  • Chemistry Learner. (2022, March 16). Nitration: Definition, Reaction, Examples, and Mechanism. [Link]

  • Filo. (2024, October 29). Although aniline is known as ortho-para director, nitration of aniline.... [Link]

Sources

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Abstract Methyl 4-amino-3-methoxy-5-nitrobenzoate is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its production via electrophilic nitration presents sig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its production via electrophilic nitration presents significant challenges, particularly concerning regioselectivity, reaction control, and safety on a larger scale. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, starting from Methyl 4-amino-3-methoxybenzoate. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and place a strong emphasis on thermal management and safety protocols critical for industrial and laboratory-scale production. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing high-purity Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Scientific Principles & Mechanistic Insights

The synthesis hinges on the electrophilic aromatic substitution (SEAr) reaction, a cornerstone of organic synthesis.[1][2] The core of this process is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the substrate.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[3][4] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium is sensitive to the presence of water, which can retard the reaction by interfering with the formation of the nitronium ion.[5] Therefore, the use of concentrated, anhydrous acids is paramount for reaction efficiency.

Regioselectivity: The Role of Directing Groups

The substitution pattern on the starting material, Methyl 4-amino-3-methoxybenzoate, is critical for the outcome. The benzene ring possesses two powerful activating, ortho, para-directing groups: the amino (-NH₂) group at C4 and the methoxy (-OCH₃) group at C3.

  • Amino Group (-NH₂): This is one of the strongest activating groups. It strongly directs incoming electrophiles to its ortho and para positions. The para position (C1) is blocked by the ester group. The two ortho positions are C3 and C5.

  • Methoxy Group (-OCH₃): This is also a strong activating, ortho, para-directing group. Its ortho positions are C2 and C4 (blocked). Its para position is C6.

The nitration occurs predominantly at the C5 position . This is because C5 is ortho to the highly activating amino group and meta to the methoxy group. The directing influence of the amino group is dominant, and the steric hindrance at C2 (sandwiched between the methoxy and ester groups) makes C5 the most electronically and sterically favored site for electrophilic attack.

Scale-Up & Critical Safety Mandates

Nitration reactions are notoriously energetic and require stringent safety protocols, especially during scale-up.[2][6] The primary hazards stem from the highly corrosive nature of the acids and the strong exothermicity of the reaction, which can lead to thermal runaway if not properly controlled.[6][7][8]

Hazard Analysis & Risk Mitigation
HazardRiskMitigation Strategy
Thermal Runaway The reaction is highly exothermic. Uncontrolled temperature increase can lead to violent decomposition, pressure buildup, and potential explosion.[6]Implement robust cooling with a cryostat or ice-salt bath. Ensure slow, dropwise addition of the nitrating mixture with continuous monitoring of the internal reaction temperature. For larger scales, consider continuous flow reactors for superior heat management.[2]
Corrosive Reagents Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[3][7][8]All manipulations must be performed in a certified chemical fume hood.[3] Mandatory Personal Protective Equipment (PPE) includes acid-resistant gloves (e.g., butyl rubber), a face shield over safety goggles, and a chemical-resistant apron or lab coat.[7][8]
Toxic Fumes The reaction can release toxic nitrogen dioxide (NO₂) fumes, which are harmful upon inhalation.[7]Work exclusively in a well-ventilated fume hood.[3] Ensure emergency eyewash stations and safety showers are readily accessible.[8]
Oxidizing Agent Nitric acid is a strong oxidizer and can react violently with organic materials, potentially causing fires.[8]Keep all organic materials, including solvents and cleaning supplies, away from the reaction setup unless they are part of the procedure. Store nitric acid away from incompatible materials.[8]
Emergency Preparedness

An emergency response plan must be in place.[7] Spills of concentrated acid should be neutralized with a suitable agent like sodium bicarbonate and contained with appropriate spill kits.[3][7]

Experimental Design & Protocol

This protocol is designed for a laboratory scale that can be adapted for larger quantities with appropriate engineering controls.

Materials & Equipment
ChemicalFormulaCAS No.M.W. ( g/mol )Notes
Methyl 4-amino-3-methoxybenzoateC₉H₁₁NO₃2486-69-3181.19Starting material, >98% purity
Sulfuric Acid (Conc.)H₂SO₄7664-93-998.0895-98%, Reagent Grade
Nitric Acid (Conc.)HNO₃7697-37-263.0170%, Reagent Grade
Crushed Ice / Deionized WaterH₂O7732-18-518.02For reaction quenching
EthanolC₂H₅OH64-17-546.07For recrystallization

Equipment:

  • Three-neck round-bottom flask with overhead mechanical stirrer

  • Digital thermometer with probe

  • Pressure-equalizing dropping funnel

  • Cooling bath (ice-salt or cryostat)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Melting point apparatus

Step-by-Step Synthesis Protocol

Step 1: Substrate Preparation

  • In a 1 L three-neck round-bottom flask equipped with an overhead stirrer and a digital thermometer, add concentrated sulfuric acid (200 mL) .

  • Begin stirring and cool the acid to 0°C using an ice-salt bath.

  • Slowly and portion-wise, add Methyl 4-amino-3-methoxybenzoate (36.2 g, 0.20 mol) to the cold sulfuric acid. The addition should be controlled to maintain the internal temperature below 10°C .

    • Scientist's Note: The substrate is dissolved in sulfuric acid first to ensure it is fully protonated. This protects the amine group from oxidation by nitric acid and ensures a homogeneous reaction medium.

Step 2: Preparation of the Nitrating Mixture

  • In a separate flask, cool concentrated sulfuric acid (60 mL) to 0°C .

  • Very slowly, with continuous stirring and cooling, add concentrated nitric acid (15.0 mL, ~0.24 mol) to the sulfuric acid.

    • Causality Check: This order of addition (nitric into sulfuric) is critical for safety and for the effective generation of the nitronium ion. The mixture is highly exothermic and must be kept cold throughout its preparation and use.

Step 3: Nitration Reaction

  • Ensure the substrate solution from Step 1 is cooled to between -5°C and 0°C .

  • Transfer the cold nitrating mixture from Step 2 into a pressure-equalizing dropping funnel.

  • Add the nitrating mixture dropwise to the stirred substrate solution over a period of 60-90 minutes .

  • CRITICAL: Meticulously monitor the internal temperature and maintain it at -5°C to 0°C throughout the entire addition. Adjust the addition rate as necessary to control any exotherm.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.

Step 4: Work-up and Isolation

  • In a large beaker (2 L), place 1 kg of crushed ice .

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow precipitate will form.[5][9]

    • Rationale: This quenching step serves two purposes: it stops the reaction and precipitates the organic product, which is insoluble in the now-diluted acidic water.[10]

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

Step 5: Purification by Recrystallization

  • Transfer the crude, damp solid to a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. If the solid "oils out," add a small amount of hot water until it just dissolves.[10]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Step 6: Characterization

  • Yield: Typically 80-90%.

  • Appearance: Bright yellow crystalline solid.

  • Melting Point: Compare with the literature value.

Process Visualization

Synthetic Workflow

G sub_prep Substrate Preparation (Dissolve in H₂SO₄ at 0°C) reaction Nitration Reaction (Controlled addition at -5 to 0°C) sub_prep->reaction nitro_prep Nitrating Mixture Prep (HNO₃ into H₂SO₄ at 0°C) nitro_prep->reaction quench Quenching (Pour onto crushed ice) reaction->quench filter Isolation (Vacuum filtration and washing) quench->filter purify Purification (Recrystallization from Ethanol/Water) filter->purify characterize Characterization (Yield, MP, Spectroscopy) purify->characterize

Caption: Overall workflow for the synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Core Reaction Mechanism

G reagents HNO₃ + 2H₂SO₄ electrophile Nitronium Ion (NO₂⁺) reagents->electrophile  Generation sigma_complex Sigma Complex (Resonance Stabilized Intermediate) substrate Methyl 4-amino-3-methoxybenzoate substrate->sigma_complex  Electrophilic Attack  by NO₂⁺ product Final Product sigma_complex->product  Deprotonation  (Aromatization)

Caption: Simplified mechanism of electrophilic aromatic nitration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient nitrating agent or low temperature. 2. Product loss during work-up or recrystallization. 3. Presence of water in acids.1. Ensure correct stoichiometry and allow reaction to proceed for the full time. 2. Use minimal hot solvent for recrystallization and ensure complete precipitation by cooling. 3. Use fresh, concentrated acids.
Dark/Oily Product 1. Reaction temperature was too high, leading to oxidation and side products. 2. Over-nitration (dinitration).1. Strictly maintain the reaction temperature below 0°C during addition. 2. Ensure slow, controlled addition of the nitrating mixture to avoid local concentration hotspots. Purify via column chromatography if recrystallization is ineffective.
Reaction Fails to Initiate 1. Inactive nitrating mixture (e.g., old or dilute acids). 2. Substrate is not fully dissolved.1. Prepare fresh nitrating mixture using high-purity concentrated acids. 2. Ensure complete dissolution of the starting material in sulfuric acid before cooling and addition.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate. By understanding the underlying chemical principles and adhering strictly to the operational and safety guidelines, researchers and development professionals can confidently produce this valuable chemical intermediate. The emphasis on thermal control is paramount and is the key to achieving high yield, high purity, and, most importantly, a safe operational environment.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable. (2025).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.).
  • 4-Amino-3-methoxybenzoic acid synthesis - ChemicalBook. (n.d.).
  • A Novel Method for the Nitration of Simple Aromatic Compounds - ACS Publications. (1998). Available at: [Link]

  • Nitration of Methyl Benzoate. (n.d.).
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. (n.d.). Available at: [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. (2016). Available at: [Link]

Sources

Application

Application Note: Methyl 4-Amino-3-methoxy-5-nitrobenzoate in the Synthesis of Bioactive Benzimidazole Scaffolds for Kinase Inhibition

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Chemical Rationale In the landscape of structure-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Chemical Rationale

In the landscape of structure-based drug design (SBDD), the selection of highly functionalized aromatic building blocks is critical for developing targeted therapies. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) [1] is a uniquely tetrasubstituted benzene derivative that serves as an elite precursor for nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines[2].

The strategic 1,3,4,5-substitution pattern of this molecule provides several distinct advantages in medicinal chemistry:

  • Ortho-Amino/Nitro Motif: The proximity of the amino and nitro groups at positions 4 and 5 perfectly primes the molecule for chemoselective reduction followed by cyclocondensation, yielding a highly rigid benzimidazole core[2].

  • Electronic & Steric Tuning: The electron-donating methoxy group (-OCH₃) at position 3 modulates the nucleophilicity of the adjacent amino group, while the strongly electron-withdrawing nitro group (-NO₂) at position 5 enhances the overall acidity of the system[3]. In the context of kinase inhibitors, the methoxy oxygen frequently acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region of kinases.

  • Versatile Ester Handle: The methyl ester at position 1 allows for late-stage functionalization (e.g., amidation or saponification) without interfering with the heterocyclic ring formation.

This specific scaffold has proven highly valuable in the synthesis of advanced targeted therapies, including the development of next-generation, Tarceva-based EGFR kinase inhibitors.

Mechanistic Pathway & Synthetic Workflow

The transformation of methyl 4-amino-3-methoxy-5-nitrobenzoate into a bioactive kinase inhibitor relies on a two-stage core synthesis: a chemoselective catalytic hydrogenation followed by an acid-catalyzed cyclocondensation.

G A Methyl 4-amino-3-methoxy -5-nitrobenzoate (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Nitro Reduction C Methyl 4,5-diamino -3-methoxybenzoate (Intermediate) B->C Chemoselective D Cyclocondensation (HC(OMe)3, p-TsOH) C->D Ring Closure E 7-Methoxy-1H-benzimidazole -5-carboxylate Scaffold D->E - MeOH F Amidation & Derivatization (Lead Optimization) E->F SBDD G Mutant EGFR Kinase (Target Binding) F->G ATP-Competitive Inhibition H Apoptosis & Tumor Regression (Phenotypic Outcome) G->H Pathway Blockade

Synthetic workflow from methyl 4-amino-3-methoxy-5-nitrobenzoate to EGFR kinase inhibitors.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate causality and intrinsic quality control. The following methodologies are engineered to prevent common side reactions such as ester hydrolysis or incomplete reduction.

Protocol A: Chemoselective Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the -NO₂ group to yield methyl 4,5-diamino-3-methoxybenzoate.

  • Preparation: In a rigorously purged autoclave, dissolve 10.0 g (44.2 mmol) of methyl 4-amino-3-methoxy-5-nitrobenzoate in 150 mL of anhydrous Methanol.

    • Causality: Methanol is strictly chosen over water/ethanol mixtures to prevent transesterification or hydrolysis of the methyl ester.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet).

    • Causality: Wet Pd/C mitigates the risk of ignition when introduced to methanolic vapors. Pd/C is favored over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic hydrolysis of the ester and to streamline downstream purification.

  • Reaction: Pressurize the vessel with H₂ gas to 3 atm. Stir vigorously at 25°C for 4 hours.

  • Self-Validation & QC:

    • Visual Cue: The solution will transition from a deep, vibrant yellow (characteristic of the conjugated nitroaromatic) to a pale, nearly colorless solution.

    • Analytical Check: Pull an aliquot for LC-MS. The starting material ( M=226.19 )[1] must completely disappear, replaced by the diamine ( M=196.20 ).

    • Troubleshooting: If an intermediate mass of 212 is observed, the reduction has stalled at the hydroxylamine stage. Do not work up; flush with H₂ and increase pressure to 4 atm for an additional 2 hours.

  • Workup: Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Concentrate the filtrate in vacuo to yield the diamine intermediate as an off-white solid. Use immediately in Protocol B to prevent oxidative degradation.

Protocol B: Cyclocondensation to the Benzimidazole Core

Objective: Construct the 7-methoxy-1H-benzimidazole-5-carboxylate scaffold.

  • Preparation: Dissolve the crude diamine (approx. 44 mmol) in 50 mL of Trimethyl orthoformate (HC(OMe)₃).

    • Causality: Trimethyl orthoformate acts as both the solvent and the electrophilic carbon source. Unlike aldehyde-based cyclizations that generate water (which can hydrolyze the ester), orthoesters generate methanol, keeping the system strictly anhydrous.

  • Catalysis: Add 0.4 g (cat.) of p-Toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to 80°C under reflux for 3 hours.

  • Self-Validation & QC:

    • Analytical Check: Monitor via ¹H NMR. The successful formation of the benzimidazole core is definitively confirmed by the appearance of a sharp, downfield singlet at approximately δ 8.20 ppm, corresponding to the C2-H proton of the newly formed imidazole ring.

  • Workup: Cool to room temperature, neutralize with a saturated NaHCO₃ solution, and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the functionalized benzimidazole core.

Data Presentation & Comparative Analysis

To guide reaction optimization and analog selection, the following tables summarize quantitative experimental parameters and structural comparisons.

Table 1: Reaction Optimization for Cyclocondensation (Protocol B)
Solvent / ReagentCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)Observation / Causality
Formic Acid (aq)None100645%82%Significant ester hydrolysis observed due to aqueous acidic conditions.
DMF + HC(OMe)₃p-TsOH80578%91%Good yield, but DMF removal complicates the workup process.
Neat HC(OMe)₃ p-TsOH 80 3 92% >98% Optimal. Anhydrous conditions prevent hydrolysis; excess reagent easily evaporated.
Table 2: Structural and Functional Comparison of Key Analogs

Understanding the impact of functional group variance is essential for SBDD. Below is a comparison of our target molecule against a closely related bioactive analog[3].

Compound NamePos 3Pos 4Pos 5Ester/AcidBiological Relevance / Impact
Methyl 4-Amino-3-methoxy-5-nitrobenzoate -OCH₃-NH₂-NO₂Methyl EsterIdeal for generating ATP-competitive kinase inhibitors. The ester allows for modular amidation.
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid -OH-NHAc-NO₂Carboxylic AcidExhibits neuraminidase inhibitory activity[3]. The free acid and hydroxyl groups increase polarity but limit passive membrane permeability.

Conclusion & Future Perspectives

Methyl 4-amino-3-methoxy-5-nitrobenzoate is far more than a simple catalog chemical; it is a highly programmable node in the synthesis of advanced therapeutics. By leveraging its unique electronic properties and ortho-reactivity, researchers can reliably generate functionalized benzimidazole and quinoxaline cores. When coupled with self-validating synthetic protocols that prioritize chemoselectivity and anhydrous conditions, this building block accelerates the discovery of next-generation kinase inhibitors, PROTACs, and targeted oncology drugs.

References

  • Title: Methyl 4-Amino-3-methoxy-5-nitrobenzoate - [M76320] - Synthonix Source: Synthonix URL: [Link]

  • Title: Amines | AMERICAN ELEMENTS® | Products | Applications Source: American Elements URL: [Link]

  • Title: Chemical & Engineering News Digital Edition - July 27, 2015 Source: PUCE (C&EN Archive) URL: [Link]

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Method

"use of Methyl 4-amino-3-methoxy-5-nitrobenzoate in polymer chemistry"

Application Notes and Protocols: The Emerging Potential of Methyl 4-amino-3-methoxy-5-nitrobenzoate in the Synthesis of Functional Aromatic Polymers Abstract This technical guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols:

The Emerging Potential of Methyl 4-amino-3-methoxy-5-nitrobenzoate in the Synthesis of Functional Aromatic Polymers

Abstract

This technical guide provides a comprehensive overview of the prospective applications of Methyl 4-amino-3-methoxy-5-nitrobenzoate in polymer chemistry. While direct polymerization of this specific monomer is not yet established in the literature, its unique trifunctional structure—comprising an amine, a methyl ester, and a nitro group—presents significant potential for the synthesis of novel high-performance aromatic polymers. This document details the physicochemical properties of the monomer, explores potential polymerization pathways for creating functional polyamides, and outlines protocols for post-polymerization modifications. The guide is intended for researchers and scientists in polymer science and material development, offering a forward-looking perspective on leveraging this versatile building block for advanced polymer design.

Introduction and Physicochemical Profile

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a substituted aromatic compound whose potential as a monomer in polymer synthesis has been largely unexplored. Its structure is particularly noteworthy due to the presence of three distinct functional groups: a primary amine (-NH₂), a methyl ester (-COOCH₃), and a nitro group (-NO₂). The amine and ester functionalities are suitable for step-growth polymerization, particularly for the formation of aromatic polyamides (aramids), a class of polymers renowned for their exceptional thermal stability and mechanical strength.[1][2]

The nitro group is a strong electron-withdrawing substituent that can significantly influence the electronic properties and reactivity of the monomer and the resulting polymer.[3] Furthermore, the nitro group can be chemically reduced to a primary amine, offering a versatile route for post-polymerization modification, such as cross-linking, grafting, or altering the polymer's solubility and thermal characteristics.[4][5] The methoxy group (-OCH₃) is also expected to enhance the solubility of the resulting polymers in organic solvents, a common challenge with rigid aromatic polyamides.[6]

This guide will explore the hypothetical, yet chemically sound, applications of Methyl 4-amino-3-methoxy-5-nitrobenzoate in polymer chemistry, providing detailed protocols and theoretical frameworks to stimulate further research and development.

Table 1: Physicochemical Properties of Methyl 4-amino-3-methoxy-5-nitrobenzoate

PropertyValueReference
CAS Number Not available for this specific isomer
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Appearance Expected to be a solid, likely colored due to the nitro group[7]
Solubility Likely soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)[6][8]
Functional Groups Primary Amine, Methyl Ester, Nitro Group, Methoxy Group
Potential Polymerization Pathways and Workflows

The multifunctionality of Methyl 4-amino-3-methoxy-5-nitrobenzoate allows for several intriguing polymerization and modification strategies.

The primary amine and methyl ester groups make this molecule an ideal candidate for polyamide synthesis. Aromatic polyamides are typically synthesized via the polycondensation of aromatic diamines with aromatic diacid chlorides.[8]

Workflow: Polyamide Synthesis

This workflow outlines the synthesis of a novel polyamide using Methyl 4-amino-3-methoxy-5-nitrobenzoate as a key monomer.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Isolation Monomer Methyl 4-amino-3-methoxy- 5-nitrobenzoate Reaction Low-Temperature Solution Polycondensation (-10°C to RT) Monomer->Reaction DiacidChloride Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) DiacidChloride->Reaction Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) + LiCl Solvent->Reaction Precipitation Precipitation in Non-solvent (Methanol/Water) Reaction->Precipitation Washing Washing and Drying Precipitation->Washing FinalPolymer Functional Polyamide with Pendant Nitro Groups Washing->FinalPolymer G cluster_0 Starting Material cluster_1 Reduction Reaction cluster_2 Functionalized Polymer StartPolymer Polyamide with Pendant -NO2 Groups Reaction Chemical Reduction in Suitable Solvent StartPolymer->Reaction ReducingAgent Reducing Agent (e.g., SnCl2/HCl or Hydrazine/Pd-C) ReducingAgent->Reaction Isolation Isolation and Purification Reaction->Isolation FinalPolymer Polyamide with Pendant -NH2 Groups Isolation->FinalPolymer Crosslinking Further Reactions: Cross-linking, Grafting, etc. FinalPolymer->Crosslinking

Caption: Post-polymerization modification workflow.

Experimental Protocols

The following are hypothetical, yet experimentally sound, protocols for the synthesis and modification of polymers using Methyl 4-amino-3-methoxy-5-nitrobenzoate.

This protocol describes the low-temperature solution polycondensation of Methyl 4-amino-3-methoxy-5-nitrobenzoate with terephthaloyl chloride.

Materials:

  • Methyl 4-amino-3-methoxy-5-nitrobenzoate (1.0 mmol)

  • Terephthaloyl chloride (1.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen.

  • Add anhydrous LiCl (0.2 g) to the reaction flask and heat under vacuum to ensure dryness, then cool to room temperature under nitrogen.

  • Add Methyl 4-amino-3-methoxy-5-nitrobenzoate (1.0 mmol) and anhydrous NMP (10 mL) to the flask. Stir under nitrogen until the monomer is fully dissolved.

  • Cool the solution to -10°C using the low-temperature bath.

  • In a separate flask, dissolve terephthaloyl chloride (1.0 mmol) in anhydrous NMP (5 mL).

  • Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over 30 minutes, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then at room temperature for an additional 12 hours. The solution will become viscous as the polymer forms.

  • Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (200 mL) to precipitate the polymer.

  • Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

This protocol outlines the reduction of the pendant nitro groups on the synthesized polyamide to amino groups.

Materials:

  • Nitro-functionalized polyamide (from Protocol 1) (0.5 g)

  • Anhydrous stannous chloride (SnCl₂) (5-fold molar excess relative to nitro groups)

  • Concentrated hydrochloric acid (HCl)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the nitro-functionalized polyamide (0.5 g) in anhydrous DMAc (15 mL) in the round-bottom flask.

  • In a separate beaker, dissolve anhydrous stannous chloride (5-fold molar excess) in concentrated HCl (5 mL).

  • Add the SnCl₂/HCl solution to the polymer solution.

  • Heat the mixture to 60°C and stir for 8 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into deionized water (200 mL).

  • Filter the polymer and wash it with deionized water until the filtrate is neutral.

  • To deprotonate the ammonium salt, suspend the polymer in a 10% NaOH solution and stir for 2 hours.

  • Filter the amino-functionalized polymer, wash thoroughly with deionized water until the filtrate is neutral, and then rinse with methanol.

  • Dry the final polymer in a vacuum oven at 60°C for 24 hours.

Characterization

The synthesized polymers should be characterized using standard analytical techniques:

  • FTIR Spectroscopy: To confirm the formation of amide linkages (C=O stretch around 1650 cm⁻¹) and the disappearance of nitro groups (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹) after reduction.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of the monomers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers. Aromatic polyamides are expected to be stable to high temperatures. [9]

Conclusion

Methyl 4-amino-3-methoxy-5-nitrobenzoate represents a promising, yet underutilized, monomer for the development of advanced functional polymers. Its unique combination of reactive sites provides a clear pathway for synthesizing high-performance aromatic polyamides with tunable properties. The ability to perform post-polymerization modifications via the nitro group opens up a vast design space for creating materials with tailored functionalities for applications in membranes, coatings, and advanced composites. Further experimental validation of the protocols and concepts outlined in this guide is highly encouraged to unlock the full potential of this versatile chemical building block.

References
  • ResearchGate. (n.d.). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties.
  • Hoffman Fine Chemicals. (n.d.). CAS 1549812-20-5 | Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate.
  • Universidad San Sebastián. (n.d.). Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties.
  • Google Patents. (n.d.). US3225011A - Process for preparing poly-para-aminobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Functional Aromatic Polyamides.
  • ACS Publications. (n.d.). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process.
  • MDPI. (2023). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing.
  • MDPI. (2025). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s.
  • Thermo Fisher Scientific. (n.d.). Methyl 4-amino-3-nitrobenzoate, 97% 1 g.
  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
  • CymitQuimica. (n.d.). CAS 40757-20-8: methyl 4-methoxy-3-nitrobenzoate.
  • Unknown Source. (n.d.).
  • Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate.
  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate.
  • ChemicalBook. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate synthesis.
  • ResearchGate. (2008). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • ResearchGate. (2012). Synthesis and Characterization of New Polyamides with Substitutions in the Pendent Benzylidene Rings.
  • Sigma-Aldrich. (n.d.). methyl 4-amino-3-nitrobenzoate AldrichCPR.
  • Taylor & Francis Online. (n.d.). Nitro – Knowledge and References.
  • Sakarya Üniversitesi. (n.d.). Poli(m-fenilendiamin-ko-m-aminobenzoik asit) kopolimerinin sentezi ve spektroskopik özelliklerinin incelenmesi.
  • BenchChem. (n.d.). An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate.
  • ResearchGate. (2018). Aromatic Polyamides.
  • Wikipedia. (n.d.). Nitro compound.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.

Sources

Application

Application Notes &amp; Protocols: Exploring the Biological Activity of Methyl 4-amino-3-methoxy-5-nitrobenzoate Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Nitrobenzoate Scaffolds Nitrobenzoate derivatives, a class of aromatic compounds, have attracted consid...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitrobenzoate Scaffolds

Nitrobenzoate derivatives, a class of aromatic compounds, have attracted considerable scientific interest due to their diverse and potent biological activities.[1] The presence of an electron-withdrawing nitro group significantly shapes the molecule's electronic properties, making these compounds versatile scaffolds in medicinal chemistry.[2] Specifically, derivatives of Methyl 4-amino-3-methoxy-5-nitrobenzoate offer a rich chemical space for developing novel therapeutic agents. These compounds have shown promise in several key areas, including antimicrobial and anticancer applications.[1]

The core mechanism of action for many nitroaromatic compounds involves the bioreduction of the nitro group within a target cell (e.g., a bacterium or cancer cell). This process can lead to the formation of reactive nitrogen species, which induce cellular stress and damage to critical biomolecules like DNA, ultimately leading to cell death.[1][2] This guide provides an in-depth framework for the initial exploration of these derivatives, presenting detailed, field-proven protocols for assessing their antimicrobial and cytotoxic activities.

Conceptual Workflow: From Synthesis to Biological Screening

The exploration of any new chemical series begins with the synthesis of a diverse library of derivatives, followed by systematic biological evaluation. The functional groups on the aromatic ring can be modified to modulate properties such as potency, selectivity, and solubility.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start Starting Material (e.g., 4-chloro-3-nitrobenzoic acid) Synth Chemical Modification (Esterification, Amination, etc.) Start->Synth Library Derivative Library (e.g., R-CO-Ar-NO2) Synth->Library Purify Purification & Characterization (Chromatography, NMR, MS) Library->Purify Screening Primary Screening (Antimicrobial, Cytotoxicity) Purify->Screening Test Compounds Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Resp Dose-Response & Potency (MIC, IC50) Hit_ID->Dose_Resp Lead_Opt Lead Optimization Dose_Resp->Lead_Opt End Candidate for Further Study Lead_Opt->End G Prep_Stock 1. Prepare Compound Stock & Working Solutions Serial_Dilute 4. Perform 2-Fold Serial Dilutions of Compound Across Plate Prep_Stock->Serial_Dilute Prep_Inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 5. Inoculate Wells with Standardized Bacteria Prep_Inoculum->Inoculate Dispense_Broth 3. Dispense Broth into 96-Well Plate Dispense_Broth->Serial_Dilute Serial_Dilute->Inoculate Controls 6. Include Controls (Growth, Sterility) Inoculate->Controls Incubate 7. Incubate Plate (37°C, 18-24h) Controls->Incubate Read 8. Read Results Visually (Identify well with no growth) Incubate->Read

Caption: Step-by-step workflow for the broth microdilution MIC assay. [3] Detailed Step-by-Step Methodology

  • Preparation of Test Compounds:

    • Prepare a stock solution of each derivative, typically at 10 mg/mL or 100 mM, in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Expertise & Experience: DMSO is a common choice due to its ability to dissolve a wide range of organic compounds and its low toxicity to most microbes at the final concentrations used.

    • Perform serial two-fold dilutions of the compounds in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. [3][4]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. [3] * Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [3][5]

  • Assay Plate Setup (96-Well Plate):

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. [3] * Add 100 µL of the highest concentration of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. [3] * Add 10 µL of the prepared microbial inoculum to each well.

    • Trustworthiness: Include essential controls on every plate:

      • Growth Control: Wells containing only broth and the microbial inoculum (no compound).

      • Sterility Control: Wells containing only broth (no compound, no inoculum).

      • Vehicle Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used.

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria. [3] * After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

Data Presentation: Hypothetical MIC Values

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
MNB-001 (Parent Compound)64>128128
MNB-002 R = Ethyl3212864
MNB-003 R = Propyl166432
MNB-004 R = Phenyl83216
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2

Part 2: Cytotoxicity and Anticancer Activity Assessment

The potential of nitrobenzoate derivatives as anticancer agents is a growing area of research. [1]A primary and essential step in this investigation is to evaluate their cytotoxicity against various cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose. [6][7]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. [8]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. [7][8]These crystals are then dissolved, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. [9] Workflow for MTT Cytotoxicity Assay

G Seed 1. Seed Cells in 96-Well Plate Incubate_Attach 2. Incubate 24h (Allow cells to attach) Seed->Incubate_Attach Treat 3. Treat with Serial Dilutions of Compound Incubate_Attach->Treat Incubate_Treat 4. Incubate for Exposure (e.g., 24, 48, 72h) Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent (Incubate 3-4h) Incubate_Treat->Add_MTT Solubilize 6. Add Solubilization Solution (e.g., DMSO) Add_MTT->Solubilize Shake 7. Shake to Dissolve Formazan Crystals Solubilize->Shake Read 8. Read Absorbance (570 nm) Shake->Read

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay. [7] Detailed Step-by-Step Methodology

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest the cells and determine the cell count and viability.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach firmly. [7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Expertise & Experience: The final concentration of the solvent (e.g., DMSO) should typically be kept below 0.5% to prevent solvent-induced cytotoxicity. [7] * Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Trustworthiness: Set up triplicate wells for each concentration and include the following controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent used.

      • Blank Control: Wells containing medium only (no cells) for background absorbance subtraction. [7] * Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Measurement:

    • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [8] * Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). [8] * After incubation, add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) into each well. [8] * Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. [9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm (typically 570 nm). [8]A reference wavelength of >650 nm can be used to reduce background noise. [8] * Calculation:

      • Subtract the average absorbance of the blank control from all other readings to get the corrected absorbance. [9] 2. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Untreated Control) x 100

    • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Hypothetical IC₅₀ Values

Compound IDDerivative StructureIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. PC-3 (Prostate Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
MNB-001 (Parent Compound)>100>100>100
MNB-002 R = Ethyl75.288.491.5
MNB-003 R = Propyl42.151.963.8
MNB-004 R = Phenyl15.822.329.7
Doxorubicin (Control)0.81.21.5

References

  • Minimum Inhibitory Concentration | Overview & Determining Methods. (n.d.). Study.com. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publishing. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

  • Anticancer and antimicrobial activities of a novel 4-nitrobenzohydrazone and the Cu(II), Ni(II), Co(II), and Mn(II) complexes. (2023). Wiley Online Library. Retrieved from [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). MDPI. Retrieved from [Link]

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Method

Application Note: A Strategic Approach to the Synthesis of Benzimidazole-Based Enzyme Inhibitors from Methyl 4-amino-3-methoxy-5-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed guide for the synthesis of potential enzyme inhibitors utilizing Methyl 4-amino-3-methoxy-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed guide for the synthesis of potential enzyme inhibitors utilizing Methyl 4-amino-3-methoxy-5-nitrobenzoate as a versatile starting material. The strategic focus is on the transformation of this highly functionalized benzene ring into a benzimidazole scaffold, a privileged core structure in many clinically relevant enzyme inhibitors. We present a robust, two-step protocol involving the reduction of the nitro group followed by a cyclization reaction to form the heterocyclic core. This guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and outlines methods for the characterization and further diversification of the synthesized compounds. The methodologies described herein are designed to be reproducible and serve as a foundational workflow for creating libraries of novel compounds for enzyme inhibition screening.

Introduction: The Strategic Value of the Starting Material

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a valuable building block in medicinal chemistry.[1] Its utility stems from the specific arrangement of its functional groups—an amino group, a methoxy group, a nitro group, and a methyl ester—which allow for controlled, regioselective transformations. The electron-withdrawing nitro group can be selectively reduced to a primary amine, creating an ortho-phenylenediamine derivative. This diamine is a classic and highly efficient precursor for the construction of benzimidazoles, a class of heterocyclic compounds widely recognized for their diverse biological activities, including roles as kinase inhibitors, antiviral agents, and more.[2] This strategic conversion of an acyclic, substituted benzene into a fused heterocyclic system is a cornerstone of drug discovery.

Table 1: Physicochemical Properties of Methyl 4-amino-3-methoxy-5-nitrobenzoate

PropertyValueReference
CAS Number 1260793-40-5[1]
Molecular Formula C₉H₁₀N₂O₅[1]
Molecular Weight 226.19 g/mol [1]
Purity ≥95%[1]
SMILES COC(=O)c1cc(OC)c(N)c(c1)=O[1]

Overall Synthetic Strategy

The core strategy involves a two-step sequence:

  • Reduction: Selective reduction of the aromatic nitro group to an amine, yielding a crucial diamine intermediate.

  • Cyclization: Condensation of the diamine with a suitable electrophile (such as an aldehyde or carboxylic acid derivative) to form the benzimidazole ring system.

This approach provides a robust foundation for creating a diverse library of potential inhibitors, as the R-group on the electrophile used in the cyclization step can be easily varied.

G cluster_0 Core Synthesis Workflow cluster_1 Scaffold Diversification A Methyl 4-amino-3-methoxy- 5-nitrobenzoate B Intermediate: Methyl 3,4-diamino- 5-methoxybenzoate A->B Step 1: Nitro Reduction (e.g., Fe / NH4Cl) C Core Scaffold: Methyl 2-substituted-7-methoxy- 1H-benzo[d]imidazole-5-carboxylate B->C Step 2: Cyclization (e.g., R-CHO) F Hydrolysis to Carboxylic Acid C->F Step 3a: Ester Hydrolysis D Library of Aldehydes (R1-CHO, R2-CHO, etc.) D->C Vary 'R' group E Final Products: Amide Library F->E Step 3b: Amide Coupling

Diagram 1: High-level workflow for the synthesis and diversification of benzimidazole-based inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-diamino-5-methoxybenzoate (Intermediate)

This protocol details the reduction of the nitro group. While catalytic hydrogenation is an option, the use of iron powder in the presence of an electrolyte like ammonium chloride is often more practical, scalable, and avoids the need for specialized high-pressure equipment.[3]

Materials:

  • Methyl 4-amino-3-methoxy-5-nitrobenzoate (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask, add Methyl 4-amino-3-methoxy-5-nitrobenzoate (1.0 eq) and a 5:1 mixture of Ethanol/Water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Scientist's Note (Causality): The iron acts as the reducing agent, transferring electrons to the nitro group in the acidic environment facilitated by the in-situ hydrolysis of NH₄Cl. The large excess of iron ensures the reaction goes to completion.

  • Once complete, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol and ethyl acetate.

  • Combine the filtrates and remove the organic solvents under reduced pressure.

  • The remaining aqueous residue is partitioned between ethyl acetate and water. The mixture should be basified with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and deprotonate the product.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, Methyl 3,4-diamino-5-methoxybenzoate, can be purified by column chromatography on silica gel if necessary.

Expected Outcome: The product is typically an off-white or pale brown solid.

Protocol 2: Synthesis of Methyl 7-methoxy-2-phenyl-1H-benzo[d]imidazole-5-carboxylate (Example Product)

This protocol describes the Phillips condensation reaction between the diamine intermediate and an aldehyde (in this case, benzaldehyde) to form the benzimidazole ring.

Materials:

  • Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethanol (EtOH)

  • Sodium metabisulfite (Na₂S₂O₅) (0.2 eq, optional)

Procedure:

  • Dissolve Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.1 eq).

  • Scientist's Note (Causality): The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization (oxidation) to form the stable benzimidazole ring.

  • Optionally, add a catalytic amount of an oxidizing agent like sodium metabisulfite to facilitate the final aromatization step, though atmospheric oxygen is often sufficient upon heating.

  • Heat the mixture to reflux and monitor by TLC (typically 4-6 hours).

  • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted aldehyde.

  • Dry the product under vacuum to yield the target benzimidazole.

Characterization and Data

Confirmation of the structures of the intermediate and final product is crucial. Below is a table of expected analytical data.

Table 2: Representative Analytical Data

Compound¹H NMR (Expected Signals)Mass Spec (m/z)
Intermediate: Methyl 3,4-diamino-5-methoxybenzoateδ 7.0-6.0 (2H, Ar-H), 5.0-4.0 (br s, 4H, 2x-NH₂), 3.8 (s, 3H, -OCH₃), 3.7 (s, 3H, -COOCH₃)[M+H]⁺ ≈ 197.09
Product: Methyl 7-methoxy-2-phenyl-1H-benzo[d]imidazole-5-carboxylateδ 10.5 (br s, 1H, -NH), 8.2-7.2 (7H, m, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -COOCH₃)[M+H]⁺ ≈ 283.11

Scaffold Diversification for Library Synthesis

The true power of this synthetic route lies in its adaptability for creating a library of compounds for screening.

G cluster_0 Route 1: Amide Formation cluster_1 Route 2: N-Alkylation A Core Benzimidazole Scaffold (from Protocol 2) B Hydrolysis (LiOH or NaOH) A->B G N-Alkylation (e.g., R-Br, K2CO3) A->G C Carboxylic Acid Intermediate B->C D Amide Coupling (EDC, HOBt) C->D F Final Amide Products D->F E Amide Library (Diverse R-NH2) E->D H N-Alkylated Products G->H

Diagram 2: Potential diversification pathways from the core benzimidazole scaffold.

  • Varying the 2-Position: By substituting benzaldehyde in Protocol 2 with other aromatic, heterocyclic, or aliphatic aldehydes, a wide range of substituents can be installed at the 2-position of the benzimidazole ring.

  • Amide Coupling: The methyl ester of the core scaffold can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a large amide library. This is a common strategy in the development of kinase inhibitors.[4]

  • N-Alkylation: The benzimidazole nitrogen can be alkylated to introduce further diversity and modulate physicochemical properties like solubility.

Conclusion

Methyl 4-amino-3-methoxy-5-nitrobenzoate serves as an excellent and cost-effective starting point for the synthesis of benzimidazole-based potential enzyme inhibitors. The protocols outlined in this application note provide a reliable and scalable method for producing a core scaffold that is amenable to extensive diversification. This strategic workflow enables the rapid generation of compound libraries essential for modern drug discovery campaigns targeting various enzyme classes.

References

  • Khalil, M. A., et al. "Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives." Journal of the Chinese Chemical Society. Available at: [Link]

  • Saleem, M., et al. "Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential." ResearchGate. Available at: [Link]

  • M. Ernst, "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles," Beilstein Journal of Organic Chemistry, 2015. Available at: [Link]

  • Hassan, A. E. "Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety." International Journal of Organic Chemistry, 2014. Available at: [Link]

  • Wrobel, D., et al. "Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective." Molecules, 2021. Available at: [Link]

  • Hoffman Fine Chemicals. "CAS 1549812-20-5 | Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate." Hoffman Fine Chemicals Product Page. Available at: [Link]

  • Synthonix. "Methyl 4-Amino-3-methoxy-5-nitrobenzoate." Synthonix Product Page. Available at: [Link]

  • Google Patents. "CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide." Google Patents.
  • de Oliveira, F. W. P., et al. "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." ResearchGate. Available at: [Link]

  • PubChem. "Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate." PubChem Database. Available at: [Link]

  • Guo, F., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 2010. Available at: [Link]

  • Kočovský, P., et al. "Synthesis of new nitro and amino sterols; potential inhibitors of 4-methyl sterol oxidase." Journal of the Chemical Society, Perkin Transactions 1, 1985. Available at: [Link]

  • Ay, G., et al. "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate." Acta Crystallographica Section E, 2023. Available at: [Link]

  • Martincová, M., et al. "Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols." Beilstein Journal of Organic Chemistry, 2023. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate. This compound is a critical building block in the development of .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate. This compound is a critical building block in the development of . The nitration of highly activated aniline derivatives is notoriously challenging. This guide provides mechanistic insights, troubleshooting strategies, and a self-validating protocol to mitigate common byproducts such as regioisomers, oxidation tars, and hydrolyzed impurities.

Section 1: Mechanistic Causality of Byproduct Formation

When synthesizing Methyl 4-amino-3-methoxy-5-nitrobenzoate via the direct nitration of Methyl 4-amino-3-methoxybenzoate, researchers frequently encounter complex byproduct mixtures. Understanding the electronic and steric directing effects is crucial for a successful synthesis:

  • Regioisomerization (2-Nitro and 6-Nitro Byproducts): The free amine (-NH₂) is strongly electron-donating and ortho/para directing. However, in the highly acidic environment of mixed acids (HNO₃/H₂SO₄), the amine is protonated to form an anilinium ion (-NH₃⁺). This cationic species is strongly electron-withdrawing and meta-directing, which erroneously steers the incoming nitronium ion (NO₂⁺) to the 2- and 6-positions ().

  • Oxidative Degradation: Nitric acid is a potent oxidant. Free anilines are easily oxidized into quinone-imine intermediates, which rapidly polymerize into insoluble black tars, drastically reducing yield.

  • Ester Hydrolysis: The methyl ester moiety is susceptible to acid-catalyzed hydrolysis, especially if the exothermic nitration reaction is not strictly temperature-controlled or if the aqueous workup is prolonged, yielding 4-amino-3-methoxy-5-nitrobenzoic acid.

Section 2: Synthesis Workflow & Byproduct Pathways

To visually map the divergence between a successful protected synthesis and a failed direct nitration, refer to the logical workflow diagram below.

SynthesisWorkflow cluster_protected Optimized Pathway (Protected) cluster_unprotected Direct Nitration (High Risk) SM Methyl 4-amino-3-methoxybenzoate (Starting Material) Protect N-Acetylation (Ac2O) SM->Protect Ac2O, Pyridine Nitration2 Direct Nitration (HNO3/H2SO4) SM->Nitration2 Direct Acid ProtectedSM Methyl 4-acetamido- 3-methoxybenzoate Protect->ProtectedSM Nitration1 Nitration (HNO3/H2SO4, <5°C) ProtectedSM->Nitration1 ProtectedProd Methyl 4-acetamido-3-methoxy- 5-nitrobenzoate Nitration1->ProtectedProd Deprotect Hydrolysis (HCl/MeOH) ProtectedProd->Deprotect Target Methyl 4-amino-3-methoxy- 5-nitrobenzoate (Target Product) Deprotect->Target Protonation Amine Protonation (-NH3+) Nitration2->Protonation Oxidation Oxidation by HNO3 Nitration2->Oxidation Hydrolysis Aqueous Workup (Excess Heat) Nitration2->Hydrolysis Byproduct1 2-Nitro & 6-Nitro Isomers (Regioisomers) Protonation->Byproduct1 Meta-directing effect Byproduct2 Quinones & Tarry Mixtures (Degradation) Oxidation->Byproduct2 Radical oxidation Byproduct3 4-Amino-3-methoxy- 5-nitrobenzoic acid (Hydrolyzed Ester) Hydrolysis->Byproduct3 Ester cleavage

Mechanistic workflow contrasting optimized protected synthesis vs. direct nitration byproducts.

Section 3: Quantitative Byproduct Profiling

The table below summarizes the expected product distribution based on the chosen synthetic parameters, highlighting the necessity of the protection strategy ().

Reaction ConditionTarget 5-Nitro Yield2-/6-Nitro RegioisomersOxidation TarsEster Hydrolysis
Direct Nitration (25°C, Unprotected)12%38%42%8%
Direct Nitration (0–5°C, Unprotected)35%45%15%5%
Protected Nitration (0–5°C, Acetylated) 89% < 2% < 1% < 2%
Section 4: Troubleshooting Guides & FAQs

Q1: Why is my LC-MS showing multiple peaks with the same mass [M+H]⁺ 227.2 as my target product? A1: You are observing the formation of regioisomers (Methyl 4-amino-3-methoxy-2-nitrobenzoate and the 6-nitro analog). Causality: In strong acids, the amine protonates to -NH₃⁺, shifting its directing effect from ortho/para to meta. Solution: Implement an N-acetylation step prior to nitration. The acetyl group prevents full protonation, maintaining the ortho/para directing nature of the nitrogen, which sterically and electronically favors the 5-position.

Q2: My reaction mixture turns into an intractable black sludge upon adding the nitrating mixture. How do I prevent this? A2: This is caused by the oxidative degradation of the free aniline moiety by the nitronium ion and dissolved nitrogen oxides (NOx). Causality: Anilines undergo single-electron oxidation to form radical cations, which rapidly couple to form polyaniline-like tars. Solution: In addition to acetyl protection, ensure the nitrating mixture is added dropwise at strictly < 5°C. Use a pre-cooled mixture of fuming HNO₃ and concentrated H₂SO₄ to minimize water content, which can exacerbate side reactions.

Q3: I successfully synthesized the protected intermediate, but after deprotection, my yield is low and I see a highly polar spot on TLC. What is it? A3: The highly polar spot is likely 4-amino-3-methoxy-5-nitrobenzoic acid. Causality: The methyl ester is susceptible to acid-catalyzed hydrolysis during the deprotection step if the conditions are too harsh or if water is present in excess. Solution: Perform the deprotection using anhydrous methanolic HCl rather than aqueous acids. This favors transesterification/deprotection without cleaving the methyl ester.

Section 5: Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity, this protocol integrates In-Process Controls (IPCs) to create a self-validating system.

Step 1: N-Acetylation (Amine Protection)

  • Procedure: Dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) and cool to 0°C. Add acetic anhydride (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • IPC: TLC (Hexane:EtOAc 7:3). The starting material (amine) will stain strongly with ninhydrin; the product (acetamide) will not.

  • Causality: Converting the amine to an acetamide dampens its reactivity, preventing oxidative degradation and meta-directing protonation during the subsequent nitration step.

Step 2: Regioselective Nitration

  • Procedure: Dissolve the protected intermediate in concentrated H₂SO₄ (5 volumes) and cool to -5°C to 0°C in an ice-salt bath. Prepare a nitrating mixture of fuming HNO₃ (1.05 eq) in conc. H₂SO₄ (2 volumes). Add the nitrating mixture dropwise over 1 hour, ensuring the internal temperature never exceeds 5°C. Stir for an additional 30 minutes at 0°C.

  • IPC: Quench a 10 µL aliquot in ice water, extract with EtOAc, and run LC-MS. Look for the disappearance of the starting mass and the appearance of the [M+NO₂]⁺ peak.

  • Causality: Strict temperature control prevents thermal runaway and dinitration. The slight excess (1.05 eq) of HNO₃ ensures complete conversion without promoting over-nitration.

Step 3: Workup and Deprotection

  • Procedure: Pour the reaction mixture slowly over vigorously stirred crushed ice to precipitate the protected nitro intermediate. Filter and wash with cold water. Suspend the wet cake in anhydrous methanol (10 volumes) and add a catalytic amount of concentrated HCl. Reflux for 4 hours. Cool to room temperature and neutralize with saturated aqueous NaHCO₃ to precipitate the final product.

  • IPC: LC-MS analysis should confirm the loss of the acetyl group (mass shift of -42 Da) and the preservation of the methyl ester.

  • Causality: Pouring over ice rapidly dissipates the heat of dilution, preventing acid-catalyzed ester hydrolysis. Using methanolic HCl for deprotection leverages Le Chatelier's principle to maintain the methyl ester while cleaving the acetamide.

Section 6: References
  • Simonsen, J. L., & Rau, M. G. "The nitration of isomeric acetylamino-methoxybenzoic acids." Journal of the Chemical Society, Transactions, 1917, 111, 220-236. Available at:[Link]

  • Knölker, H.-J., & Reddy, K. R. "Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews, 2012, 112(7), 3936–4011. Available at:[Link]

Optimization

Technical Support Center: Purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Introduction: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and complex organ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[1][2] The presence of amino, methoxy, nitro, and methyl ester groups imparts a unique combination of chemical properties that, while synthetically useful, presents distinct challenges during its purification. Achieving high purity is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of subsequent reactions and final active pharmaceutical ingredients.

This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate the common hurdles encountered in the purification of this valuable intermediate.

Section 1: Understanding the Core Purification Challenges

The purification strategy for Methyl 4-amino-3-methoxy-5-nitrobenzoate is dictated by its molecular structure. The aromatic ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group results in a molecule with significant polarity and color. The primary challenges stem from three areas:

  • Closely-Related Impurities: The synthesis often produces impurities with very similar structures and polarities to the desired product, making separation difficult.

  • Product Stability: The compound can be sensitive to heat and overly acidic or basic conditions, which may lead to degradation during purification.[3][4]

  • Solubility Profile: Its moderate polarity requires careful selection of solvents or solvent systems for effective purification by recrystallization or chromatography.

Table 1: Common Impurities and Their Characteristics
Impurity TypeExampleProbable CauseImpact on Purification
Starting Material Methyl 3-methoxy-4-aminobenzoateIncomplete nitrationSimilar polarity, may co-elute or co-crystallize.
Isomeric Impurities Methyl 4-amino-3-methoxy-2-nitrobenzoateLack of regioselectivity in the nitration stepVery similar polarity, often the most challenging to remove.
Hydrolysis Product 4-amino-3-methoxy-5-nitrobenzoic acidPresence of water during synthesis or workup under non-neutral pH.[1][3]More polar; can often be removed by a basic wash, but may complicate crystallization.
Decomposition Products Polymeric or dark-colored tarsExcessive heat during reaction or distillation.[3]Results in product discoloration; can be removed with activated charcoal.
Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Question: My product is a dark brown or black oil and refuses to solidify. What should I do?

  • Probable Cause: This is a classic sign of significant impurities, residual solvent, or product decomposition.[3] High-molecular-weight, colored byproducts are common culprits that inhibit crystallization.

  • Solution Pathway:

    • Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 40-50°C) can aid this process, but avoid excessive temperatures.

    • Attempt Trituration: Add a small amount of a solvent in which the desired product is expected to be poorly soluble but impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. This can sometimes wash away impurities and induce crystallization of the product.

    • Column Chromatography: If trituration fails, column chromatography is the most effective solution.[3] It is designed to separate compounds based on polarity. A detailed protocol is provided in Section 4.

Question: After recrystallization, my product is still colored (yellow to orange), and the yield is low. How can I improve this?

  • Probable Cause:

    • Color: The inherent color of nitroaromatic compounds means a yellow hue is expected. However, darker orange, red, or brown tints suggest persistent colored impurities.

    • Low Yield: This typically results from using an inappropriate recrystallization solvent where the product has high solubility even at low temperatures, or from using an excessive volume of solvent.

  • Solution Pathway:

    • Decolorization: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities.

    • Solvent Optimization: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. Test different solvents on a small scale. Ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane are good starting points.[3] Always use the minimum amount of hot solvent required to fully dissolve the crude product.

Question: My TLC plate shows a single spot, but the melting point is broad and lower than the literature value. Why?

  • Probable Cause: A single spot on TLC does not guarantee purity. Two scenarios are likely:

    • Co-eluting Impurities: An impurity may have the exact same Rf value as your product in the chosen TLC solvent system.

    • Innocuous Impurities: Residual, non-volatile solvents (like DMF or DMSO) or inorganic salts will not appear on a UV-visualized TLC plate but will depress the melting point.

  • Solution Pathway:

    • Vary the TLC Eluent: Run another TLC in a different solvent system with a different polarity (e.g., if you used 3:1 Hexane:EtOAc, try 1:1 Dichloromethane:Hexane). This may resolve the previously unseen spot.

    • Analytical Confirmation: Use a more definitive analytical technique. High-Performance Liquid Chromatography (HPLC) is excellent for resolving closely related species and quantifying purity.[5][6] ¹H NMR can also reveal impurities that are not visible on TLC.

    • Re-purify: If impurities are detected, a second purification step (recrystallization from a different solvent or careful column chromatography) is necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity during column chromatography? A1: Thin-Layer Chromatography (TLC) is the most efficient method.[3][7] Spot the collected fractions on a TLC plate alongside a reference spot of the crude starting material. Combine the fractions that show a single, clean spot of the product.

Q2: How should I choose a starting solvent system for flash column chromatography? A2: Use TLC to determine the ideal eluent. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. This provides the best separation from impurities with higher or lower Rf values. A good starting point for this compound is a mixture of hexane and ethyl acetate; begin with a low polarity mix (e.g., 9:1) and gradually increase the ethyl acetate concentration.[7]

Q3: Is Methyl 4-amino-3-methoxy-5-nitrobenzoate stable in storage? A3: The compound is generally stable under normal conditions.[4] However, for long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place to prevent potential degradation.

Q4: What are the key safety precautions when handling this compound? A4: Handle in accordance with good industrial hygiene and safety practices.[4] Use personal protective equipment (gloves, safety glasses, lab coat). Avoid creating dust and handle in a well-ventilated area or fume hood. Nitroaromatic compounds as a class should be handled with care.

Section 4: Visualization & Experimental Protocols
Purification Decision Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of your crude product.

G start Crude Product (Post-Workup) assess Assess Physical State & Initial Purity (TLC) start->assess is_solid Is it a solid? assess->is_solid is_pure Is TLC clean? (One major spot) is_solid->is_pure No (Oil/Gummy) is_colored Is product darkly colored? is_solid->is_colored Yes is_pure->is_colored Yes chromatography Purify by Flash Column Chromatography is_pure->chromatography No (Multiple Spots) recrystallize Recrystallize is_colored->recrystallize No (Light Yellow) charcoal Add Activated Charcoal during Recrystallization is_colored->charcoal Yes final_product Pure Product (Verify by MP, HPLC, NMR) recrystallize->final_product charcoal->recrystallize chromatography->final_product

Caption: Troubleshooting logic for purification choices.

Protocol 1: Purification by Recrystallization

This protocol describes a general method for purifying the title compound. The choice of solvent is critical and should be determined by small-scale trials first.

  • Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate). Find a solvent that dissolves the product when hot but causes it to precipitate upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by determining its melting point and assessing its purity via HPLC or TLC.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating impurities with different polarities.[3]

  • Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Purity Analysis: Monitor the collected fractions by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Section 5: References
  • SIELC. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-Amino-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate. The functionalization of this highly substituted benzoate ester requires a delicate balance of directing group electronics, steric management, and rigorous environmental control.

This guide moves beyond basic procedures to explain the causality behind the chemistry, ensuring your workflow is a self-validating system.

Mechanistic Causality & The Self-Validating Protocol

Attempting to directly nitrate methyl 4-amino-3-methoxybenzoate is a common pitfall. The unprotected aniline moiety is highly electron-rich, making the aromatic ring susceptible to rapid oxidative degradation by nitric acid, which leads to polymeric tars. Furthermore, in concentrated sulfuric acid, the free amine protonates to an anilinium ion ( −NH3+​ ). This protonation flips its directing nature from a strong ortho/para activator to a strong meta deactivator, destroying regioselectivity and fighting against the desired substitution pattern .

To establish a self-validating system, we must employ a protection-nitration-deprotection sequence. By converting the amine to an acetamide, we dampen the oxidative susceptibility while retaining the crucial ortho/para directing effect. The synergistic directing effects of the acetamido group (ortho/para) and the ester group (meta) funnel the electrophilic nitronium ion precisely to the C5 position, overcoming the competing directing effects of the methoxy group .

Standard Operating Procedure: The Validated Workflow

Step 1: Amine Protection (N-Acetylation)

  • Dissolve 1.0 eq of methyl 4-amino-3-methoxybenzoate in anhydrous dichloromethane (DCM).

  • Add 1.5 eq of pyridine, followed by the dropwise addition of 1.2 eq of acetic anhydride at 0 °C.

  • Stir at room temperature for 2 hours. Wash the organic layer with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate to yield the protected intermediate, methyl 4-acetamido-3-methoxybenzoate.

Step 2: Regioselective Nitration

  • Dissolve the protected intermediate in concentrated H₂SO₄ (5 mL/g of substrate) and cool to strictly 0–5 °C in an ice-salt bath.

  • Prepare a nitrating mixture of conc. HNO₃ (1.1 eq) and conc. H₂SO₄ (1:1 v/v). Add this mixture dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stir for an additional 1 hour at 0 °C. Pour the mixture over vigorously stirred crushed ice to precipitate methyl 4-acetamido-3-methoxy-5-nitrobenzoate. Filter and wash with cold water.

Step 3: Deprotection & Ester Preservation

  • Suspend the nitrated intermediate in anhydrous methanol.

  • Bubble anhydrous HCl gas into the solution (Alternatively, add acetyl chloride dropwise to methanol to generate anhydrous HCl in situ).

  • Reflux for 4–6 hours. This cleaves the acetyl group via transesterification while the strongly acidic, anhydrous methanolic environment prevents the hydrolysis of the methyl ester.

  • Concentrate, neutralize carefully with saturated NaHCO₃, and extract with ethyl acetate to isolate the final target.

Pathway Visualization

SynthesisPathway SM Methyl 4-amino-3-methoxybenzoate (Starting Material) AcSM Methyl 4-acetamido-3-methoxybenzoate (Protected Intermediate) SM->AcSM Ac2O, Pyridine (Protection) Tar Oxidation / Polymeric Tars (Unprotected Amine) SM->Tar Direct HNO3/H2SO4 (Error) NitroInt Methyl 4-acetamido-3-methoxy-5-nitrobenzoate (Nitrated Intermediate) AcSM->NitroInt HNO3/H2SO4, 0-5 °C (Nitration) Isomers 2-Nitro & 6-Nitro Isomers (Regioselectivity Loss) AcSM->Isomers High Temp / Poor Mixing Target Methyl 4-amino-3-methoxy-5-nitrobenzoate (Target Product) NitroInt->Target HCl / MeOH, Reflux (Deprotection) Hydrolysis 4-Amino-3-methoxy-5-nitrobenzoic acid (Ester Hydrolysis) NitroInt->Hydrolysis Aqueous Base / Strong Acid (Side Reaction)

Reaction pathway for Methyl 4-amino-3-methoxy-5-nitrobenzoate highlighting critical side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns black and tarry immediately upon adding the nitrating mixture. What is happening? A: You are observing oxidative degradation. Nitric acid is a potent oxidant. If your starting material was incompletely acetylated in Step 1, the free electron-rich aniline ring is rapidly oxidized into quinone-like polymers . Actionable Fix: Always validate >99% conversion of the acetylation step via TLC or LC-MS before proceeding. If the protection is complete but tarring still occurs, your addition rate of the nitrating acid is too fast, causing localized thermal spikes above 5 °C.

Q2: NMR analysis of my nitrated intermediate shows multiple positional isomers. How do I improve regioselectivity? A: This is a classic directing-group conflict. The methoxy group directs electrophiles to the C2 and C6 positions, while the acetamido group directs to C5 . Because the acetamido group is a stronger activator, C5 is the kinetically favored product. However, if the reaction temperature exceeds 5 °C, the thermodynamic energy barrier is overcome, allowing the weaker methoxy directing effect to compete, yielding 2-nitro and 6-nitro isomers. Actionable Fix: Maintain strict cryogenic control (0–5 °C). If isomers have already formed, recrystallize the crude intermediate from hot ethanol; the highly symmetric C5 isomer typically crystallizes first, leaving the C2/C6 isomers in the mother liquor.

Q3: My final product has a broad IR stretch (2500-3300 cm⁻¹) and stays at the baseline on normal-phase TLC. Why? A: You have inadvertently synthesized 4-amino-3-methoxy-5-nitrobenzoic acid . This occurs if you used aqueous basic conditions (like NaOH or LiOH) or aqueous acidic conditions to remove the acetyl group. These conditions simultaneously hydrolyze the methyl ester. Actionable Fix: Shift to anhydrous transesterification conditions for deprotection. Refluxing the intermediate in anhydrous methanolic HCl will cleave the amide while preserving (or re-esterifying) the methyl ester.

Quantitative Data: Side Product Signatures

Use the following table to rapidly diagnose side reactions based on structural and analytical deviations.

Side ProductStructural DeviationPrimary Cause¹H-NMR Signature (Aromatic Region)Mitigation Strategy
2-Nitro Isomer -NO₂ at C2High temp nitrationTwo singlets (para arrangement at C5, C6)Maintain 0–5 °C; Recrystallize intermediate
6-Nitro Isomer -NO₂ at C6Methoxy directing effectTwo doublets (meta coupling, J ~ 2 Hz)Strict temp control; use pure nitrating mix
Carboxylic Acid -COOH instead of -COOCH₃Aqueous hydrolysisLoss of -OCH₃ ester singlet (~3.9 ppm)Deprotect using anhydrous HCl/MeOH
Unreacted N-Acetyl -NHAc instead of -NH₂Incomplete deprotectionPresence of acetyl singlet (~2.2 ppm)Increase reflux time; monitor via LC-MS
References
  • Simonsen, J. L., & Rau, M. G. (1917). "XXIV.—The nitration of isomeric acetylaminomethoxybenzoic acids." Journal of the Chemical Society, Transactions, 111, 220-236. Available at:[Link]

Optimization

"how to improve the regioselectivity of nitration for aminobenzoates"

Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the electrophilic aromatic substitution of highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the electrophilic aromatic substitution of highly functionalized arenes.

Direct nitration of aminobenzoates (such as methyl 4-aminobenzoate or benzocaine) is notoriously difficult due to competing directing groups and the harsh oxidative nature of nitrating agents. Below, we break down the causality of these failures and provide a field-proven, self-validating workflow to achieve >95% regioselectivity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does direct nitration of methyl 4-aminobenzoate yield a black, intractable tar and multiple regioisomers? The Causality: The failure stems from electronic antagonism in strongly acidic media. When you expose a free amine (-NH₂) to a standard nitrating mixture (HNO₃/H₂SO₄), the amine is immediately protonated to form an anilinium ion (-NH₃⁺)[1].

  • Directing Shift: The -NH₂ group is strongly activating and ortho/para-directing. The protonated -NH₃⁺ group, however, is strongly deactivating and meta-directing.

  • Oxidation: Free amines are highly susceptible to oxidation by nitric acid, leading to the formation of polymeric "tar" and nitrogen oxides. The resulting product mixture is thermodynamically chaotic and synthetically useless.

Q2: How do I alter the electronic properties of the amine to force ortho-nitration (C3 position)? The Causality: You must mask the amine's basicity while preserving its lone-pair resonance with the aromatic ring. This is achieved via acetylation (using acetic anhydride) to form an acetamide (-NHAc)[2]. The acetyl group pulls enough electron density away from the nitrogen to prevent protonation in strong acids, but still allows the nitrogen to donate electron density into the ring, maintaining its ortho/para-directing dominance over the meta-directing ester group.

Q3: Even with protection, I am seeing over-nitration (dinitro compounds). What are the exact parameters to prevent this? The Causality: Nitration is highly exothermic. If the internal temperature of the reaction exceeds 5°C, the activation energy for secondary nitration is breached. You must maintain a strict 0–5°C thermal boundary and control the stoichiometry of the nitrating agent to exactly 1.05–1.10 equivalents of HNO₃[3].

Part 2: Mechanistic & Workflow Visualizations

To successfully navigate this synthesis, it is critical to understand the divergent pathways between direct and protected nitration.

Mechanism cluster_direct Direct Nitration (Failure Path) cluster_protected Protected Nitration (Success Path) Start Free Amine (-NH2) Acid Strong Acid (H2SO4/HNO3) Start->Acid Ac2O Acetic Anhydride Start->Ac2O Protonated Protonated Amine (-NH3+) Acid->Protonated Meta Meta-Directing / Deactivating (Oxidation & Poor Yield) Protonated->Meta Protected Acetamide (-NHAc) Ac2O->Protected Ortho Ortho-Directing / Activating (High Yield at C3) Protected->Ortho

Figure 1: Mechanistic divergence between direct nitration and protection-directed nitration.

Workflow A 1. Starting Material Methyl 4-aminobenzoate B 2. Protection Methyl 4-acetamidobenzoate A->B Ac2O, RT (Blocks protonation) C 3. Nitration Methyl 4-acetamido-3-nitrobenzoate B->C HNO3/H2SO4, 0°C (Ortho-directing) D 4. Deprotection Methyl 4-amino-3-nitrobenzoate C->D HCl/H2O, Reflux (Restores amine)

Figure 2: Three-step synthetic workflow for regioselective nitration of methyl 4-aminobenzoate.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a "self-validating" design. At each stage, specific physical or chemical changes act as built-in quality control checkpoints, ensuring you do not carry failed intermediates into the next step.

Step 1: Amine Protection (Acetylation)
  • Reaction: Dissolve 10.0 g of methyl 4-aminobenzoate in 30 mL of glacial acetic acid. Slowly add 1.2 equivalents of acetic anhydride (Ac₂O). Stir at room temperature for 30 minutes, then heat to 60°C for 1 hour.

  • Workup: Pour the mixture into 200 mL of ice water. Filter the resulting white precipitate and wash with cold water.

  • Self-Validation Checkpoint:

    • Chemical: Take a 10 mg sample of the precipitate and attempt to dissolve it in 1M HCl. The starting material (free amine) will dissolve readily; the successful product (acetamide) will not dissolve , confirming the loss of basicity.

    • Analytical: TLC (Hexanes:EtOAc 7:3) will show a distinct shift to a higher Rf​ value.

Step 2: Regioselective Nitration
  • Reaction: Suspend 10.0 g of the protected intermediate in 25 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath until the internal temperature reaches 0°C.

  • Addition: Prepare a nitrating mixture of 3.5 mL conc. HNO₃ (68%) and 5 mL conc. H₂SO₄. Add this mixture dropwise over 45 minutes, ensuring the internal temperature never exceeds 5°C [3].

  • Workup: Stir for an additional 30 minutes at 0°C, then pour the mixture over 200 g of crushed ice.

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture will transition from colorless to a deep, vibrant yellow upon the successful introduction of the nitro chromophore. Pouring over ice will yield a distinct pale-yellow precipitate.

Step 3: Deprotection (Hydrolysis)
  • Reaction: Suspend the yellow nitrated intermediate in 50 mL of 6M HCl and reflux at 100°C for 2 hours.

  • Workup: Cool the solution to room temperature. Carefully neutralize with 10M NaOH until the pH reaches 7.0. Filter the resulting bright yellow/orange precipitate.

  • Self-Validation Checkpoint:

    • Chemical: The intermediate will initially dissolve in the refluxing acid (as the acetamide hydrolyzes back to the soluble anilinium ion). The sudden precipitation upon neutralization confirms the successful unmasking of the free amine.

Part 4: Quantitative Data Summary

The following table summarizes the stark contrast in experimental outcomes when comparing direct nitration to the protection-directed methodology[1][2].

MethodologyDirecting Group StateMajor ProductRegioselectivity (C3 Isomer)Overall YieldPrimary Impurities
Direct Nitration (HNO₃/H₂SO₄)-NH₃⁺ (Strongly Deactivating)Complex Mixture< 15%< 20%Oxidation products (tar), C2-nitro isomers, dinitro compounds.
Protected Nitration (Ac₂O, then HNO₃/H₂SO₄)-NHAc (Activating, o/p-directing)Methyl 4-amino-3-nitrobenzoate> 95% 75 - 82% Trace unreacted starting material.

References

  • 2. 3.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Welcome to the Technical Support Center for the purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this important chemical intermediate.

Introduction

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the integrity and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to removing impurities that may arise during its synthesis, focusing on practical, field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl 4-amino-3-methoxy-5-nitrobenzoate?

A1: Based on typical synthetic routes, which often involve the nitration of a substituted methyl benzoate, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor methyl benzoate derivative.

  • Isomeric Impurities: Nitration can sometimes lead to the formation of other positional isomers.

  • Over-nitrated Products: Dinitro derivatives can be formed if the reaction conditions are not carefully controlled.[1][2]

  • Hydrolyzed Product: The ester group can be hydrolyzed back to a carboxylic acid under certain conditions.

Q2: How can I get a quick assessment of the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method to assess the purity of your crude product. By co-spotting your sample with the starting material on a silica gel plate, you can visualize the presence of unreacted starting material and other impurities. The appearance of a single spot for your product is a good indication of high purity.

Q3: What are the recommended purification techniques for this compound?

A3: The two most common and effective purification techniques for compounds like Methyl 4-amino-3-methoxy-5-nitrobenzoate are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q4: Which analytical methods are best for confirming the purity of the final product?

A4: For a definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is highly recommended due to its high selectivity and ability to separate structurally similar impurities.[1][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure and identifying any residual impurities.[1][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Issue 1: The product is a dark, oily substance and fails to solidify.
Potential Cause Troubleshooting Action Scientific Rationale
Presence of Impurities 1. Attempt to purify a small sample by column chromatography to isolate the product. 2. If the product is known to be a solid, the oily nature is likely due to a mixture of impurities depressing the melting point.Impurities disrupt the crystal lattice formation, preventing solidification.[6] Column chromatography separates compounds based on their polarity, allowing for the isolation of the desired product from impurities.
Incomplete Removal of Solvent 1. Ensure the product is thoroughly dried under a high vacuum. 2. Gently heating the sample under vacuum can help remove residual high-boiling point solvents.Residual solvent can act as a plasticizer, preventing the material from solidifying.
Issue 2: Multiple spots are observed on the TLC plate after purification.
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction 1. If the additional spot corresponds to the starting material, consider rerunning the reaction with an increased reaction time or temperature.This indicates that the initial synthesis did not go to completion.
Formation of Side Products 1. Purify the crude product using column chromatography on silica gel.[6]Column chromatography is a powerful technique for separating compounds with different polarities, which is often the case for side products.
Co-elution of Impurities 1. Optimize the TLC solvent system to achieve better separation between the product and impurity spots. 2. Use the optimized solvent system as the mobile phase for column chromatography.A well-chosen solvent system will have different affinities for the product and impurities, allowing for their separation.
Issue 3: The purified product appears dark or discolored.
Potential Cause Troubleshooting Action Scientific Rationale
Decomposition at High Temperatures 1. Avoid excessive heating during the reaction and purification steps. 2. If recrystallizing, use the minimum amount of heat necessary to dissolve the solid.Aromatic nitro compounds can be susceptible to thermal decomposition, leading to the formation of colored byproducts.[6]
Presence of Colored Impurities 1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water).[7] 2. A small amount of activated carbon can be added during recrystallization to adsorb colored impurities.Recrystallization is an effective method for removing small amounts of impurities, including those that are colored. Activated carbon has a high surface area and can adsorb colored molecules.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of Methyl 4-amino-3-methoxy-5-nitrobenzoate. The ideal solvent system should be determined through small-scale solubility tests. An ethanol/water mixture is a good starting point.[7]

Materials:

  • Crude Methyl 4-amino-3-methoxy-5-nitrobenzoate

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Inducing Crystallization: While stirring, add hot deionized water dropwise until the solution becomes slightly turbid. If the solution becomes too cloudy, add a few drops of hot ethanol to clarify it.[7]

  • Cooling: Allow the flask to cool slowly to room temperature to encourage the formation of large, pure crystals. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under a vacuum.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by column chromatography. The mobile phase should be optimized using TLC to achieve a retention factor (Rf) of 0.2-0.3 for the target compound.

Materials:

  • Crude Methyl 4-amino-3-methoxy-5-nitrobenzoate

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol)

  • Glass column or pre-packed cartridge

  • Collection tubes

Procedure:

  • Column Packing: Pack the column with silica gel using a slurry method with the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Purity Check Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Major Impurities / Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Final_Analysis Final Purity Analysis (HPLC, NMR) Pure_Product->Final_Analysis Pass Pass Final_Analysis->Pass Purity Confirmed Fail Fail (Repurify) Final_Analysis->Fail Impurity Detected Fail->Column_Chromatography

Caption: Purification and analysis workflow.

References

  • SIELC. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1086–1089. [Link]

  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Scribd. (n.d.). Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Analysis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1549812-20-5 | Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate. Retrieved from [Link]

Sources

Optimization

"alternative purification methods for Methyl 4-amino-3-methoxy-5-nitrobenzoate"

Technical Support Center: Advanced Purification Strategies for Methyl 4-amino-3-methoxy-5-nitrobenzoate Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Strategies for Methyl 4-amino-3-methoxy-5-nitrobenzoate

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized, "push-pull" aromatic systems. Methyl 4-amino-3-methoxy-5-nitrobenzoate presents a unique chromatographic challenge: it possesses competing electron-donating (amino, methoxy) and electron-withdrawing (nitro, ester) groups. This electronic tension drastically alters its solubility, basicity, and surface-binding kinetics, rendering traditional silica gel chromatography and standard acid-base extractions highly inefficient[1].

This guide is structured to diagnose common purification failures and provide self-validating, alternative methodologies to achieve >98% purity for downstream drug development applications.

Part 1: System Diagnostics & Physicochemical Profile

Before selecting a purification method, we must understand the causality behind the molecule's behavior. The presence of the C5-nitro group severely attenuates the basicity of the adjacent C4-amine, while the C1-methyl ester introduces a vulnerability to hydrolysis.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 226.19 g/mol Ideal for LC-MS (ESI+) tracking at[M+H]⁺ 227 m/z.
C4-Amino Group Weakly basic (Estimated pKa < 3)Poor retention on standard cation exchange; resists protonation in mild aqueous acids.
C5-Nitro Group Strong Electron WithdrawingInduces strong dipole; causes severe chemisorption and peak tailing on bare acidic silica.
C1-Methyl Ester Base/Acid sensitiveProne to hydrolysis; prolonged exposure to pH < 2 or pH > 9 must be strictly avoided.

Part 2: Methodology Vault & Troubleshooting FAQs

Q: How do we isolate the target compound when standard silica gel chromatography results in severe peak tailing and irreversible product loss?

A: Implement Supercritical Fluid Chromatography (SFC).

Expertise & Causality: Standard normal-phase silica fails because the nitro and amino groups form strong hydrogen bonds with acidic silanols. SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity, acting as a non-polar bulk solvent. By adding a polar modifier (methanol), we can elute polar aromatic amines rapidly without the aqueous waste or tailing associated with traditional methods[2].

Step-by-Step Protocol: SFC Purification

  • Sample Preparation: Dissolve the crude mixture in Methanol/Dichloromethane (1:1 v/v) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the SFC with a 2-Ethylpyridine (2-EP) stationary phase (5 µm particle size). The basic nature of the 2-EP phase repels the weakly basic amine, preventing secondary interactions.

  • Mobile Phase Configuration: Set the mobile phase to Supercritical CO₂ (Solvent A) and Methanol (Solvent B).

  • Gradient & Flow: Run a gradient of 10% to 25% Solvent B over 8 minutes at a flow rate of 50 mL/min. Maintain a backpressure of 120 bar and a column temperature of 40 °C.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Route the eluent through a cyclone separator to vent the CO₂ gas, collecting the liquid methanol fraction containing the target compound.

  • Self-Validating Checkpoint: Re-inject a 1 µL aliquot of the collected fraction onto an analytical SFC system. A single sharp peak at the established retention time confirms >98% purity and verifies that no thermal degradation occurred during the run.

Q: How can we remove highly basic or nucleophilic impurities without subjecting the target to harsh, ester-destroying aqueous workups?

A: Utilize Solid-Supported Scavenger Resins (Chemical Catch-and-Release).

Expertise & Causality: Because the target compound's amine is sterically hindered and electronically deactivated by the ortho-nitro group, it acts as a very poor nucleophile. We can exploit this by introducing a highly reactive electrophilic scavenger resin (e.g., polymer-supported isocyanate). The resin will irreversibly form covalent bonds with unreacted, non-deactivated primary/secondary amine impurities, leaving our target safely in solution[3].

Step-by-Step Protocol: Scavenger Resin Purification

  • Dissolution: Dissolve the crude reaction mixture in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3 to 5 molar equivalents of Polymer-Supported Isocyanate (PS-NCO) resin directly to the solution.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 hours. Do not use magnetic stirring, as the stir bar will mechanically crush the porous resin beads.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity).

  • Elution: Wash the trapped resin cake with 2 column volumes of DCM to ensure complete recovery of the target compound. The solid resin containing the covalently bound impurities is discarded as solid waste.

  • Self-Validating Checkpoint: Analyze the filtrate via LC-MS. The disappearance of the impurity mass signals confirms successful scavenging, while the recovery of the target mass ([M+H]⁺ 227 m/z) confirms the product was not inadvertently captured.

Q: What is the best approach for resolving closely eluting positional isomers (e.g., 2-amino vs. 4-amino derivatives) synthesized during nitration?

A: Deploy Preparative Reverse-Phase HPLC (RP-HPLC) with a Phenyl-Hexyl stationary phase.

Expertise & Causality: Positional isomers have identical molecular weights and nearly identical polarities, making them invisible to scavenger resins and difficult to separate via SFC. A Phenyl-Hexyl RP-HPLC column provides orthogonal selectivity by exploiting π-π interactions between the column's phenyl rings and the electron-deficient nitroaromatic ring of the analyte[4].

Step-by-Step Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude material in Dimethyl Sulfoxide (DMSO) at 100 mg/mL. DMSO prevents the nitroaromatic compound from crashing out upon injection into the aqueous mobile phase.

  • Column Setup: Install a Phenyl-Hexyl preparative column (250 × 21.2 mm, 5 µm).

  • Mobile Phase Selection: Use Water with 0.5% Acetic Acid (Solvent A) and Acetonitrile (Solvent B). Crucial Note: Avoid Trifluoroacetic acid (TFA), as strong acids will catalyze the hydrolysis of the methyl ester during fraction concentration.

  • Gradient Execution: Run a linear gradient from 20% B to 70% B over 20 minutes at a flow rate of 20 mL/min.

  • Recovery: Collect the UV-triggered peaks (254 nm). Immediately freeze the fractions on dry ice and lyophilize them to remove the water and acetic acid.

  • Self-Validating Checkpoint: Perform a rapid analytical LC-MS run on the lyophilized powder to ensure the ester mass ([M+H]⁺ 227 m/z) is intact and no [M-14]⁺ (carboxylic acid) degradation occurred during solvent removal.

Table 2: Standardized Chromatographic Parameters for Alternative Methods

ParameterPreparative RP-HPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase Phenyl-Hexyl (5 µm)2-Ethylpyridine (2-EP, 5 µm)
Mobile Phase A: H₂O (0.5% AcOH), B: MeCNCO₂ / Methanol (10-20% gradient)
Flow Rate 20 mL/min50 mL/min
System Pressure Standard LC pressures120 bar backpressure
Primary Advantage Resolves positional isomersHigh throughput, prevents peak tailing

Part 3: Strategic Decision Workflows

To streamline your laboratory operations, utilize the following logic diagrams to select the appropriate purification route.

DecisionMatrix Start Crude Methyl 4-amino-3-methoxy -5-nitrobenzoate Scale Purification Scale? Start->Scale Small Analytical / Small Prep (< 100 mg) Scale->Small Large Process / Large Scale (> 1 g) Scale->Large HPLC Preparative RP-HPLC Small->HPLC High Resolution Impurity Primary Impurity Type? Large->Impurity Isomers Positional Isomers (e.g., 2-amino) Impurity->Isomers Reagents Highly Basic Impurities / Excess Reagents Impurity->Reagents SFC Supercritical Fluid Chromatography (SFC) Isomers->SFC Orthogonal Selectivity Resin Scavenger Resin (Catch & Release) Reagents->Resin Chemisorption

Decision matrix for selecting the optimal alternative purification method based on scale and impurity.

ResinWorkflow Crude Crude Mixture (Product + Basic Amines) ResinAdd Add SCX-2 / Isocyanate Scavenger Resin Crude->ResinAdd Incubate Agitate at RT (1-2 hours) ResinAdd->Incubate Filter Filtration Incubate->Filter Waste Resin-Bound Impurities (Discard) Filter->Waste Solid Phase Pure Pure Product in Filtrate Filter->Pure Liquid Phase

Workflow for scavenger resin purification exploiting the deactivated nature of the product's amine.

References

  • Benchchem.
  • MDPI.
  • Amerigo Scientific. "Scavenger Resins" (Mechanisms of polymer-supported scavenging reagents). Amerigo Scientific.
  • PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Temperature Control in the Nitration of Activated Aromatic Rings

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) workflows. This guide is specifically engineered for researchers and drug development professionals handling highly activated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) workflows. This guide is specifically engineered for researchers and drug development professionals handling highly activated aromatic substrates (e.g., phenols, anilines, anisole, and toluene derivatives). Because electron-donating groups significantly lower the activation energy required for EAS, the master variable in these reactions is temperature control .

Below, you will find mechanistic FAQs, troubleshooting matrices, quantitative data, and a self-validating experimental protocol designed to ensure high regioselectivity and absolute thermal safety.

Frequently Asked Questions (FAQs)

Q: Why is temperature control exponentially more critical for activated aromatic rings than deactivated ones? A: Activated rings possess high electron density, making them hyper-reactive toward electrophiles. Nitration is a highly exothermic process (releasing significant heat per mole of nitro group added). Because the reaction rate increases exponentially with temperature, an activated substrate can rapidly generate heat that exceeds the reactor's cooling capacity. If unmitigated, this leads to a thermal runaway, secondary explosions, or auto-catalytic decomposition of the unstable nitro-products[1][2].

Q: How does temperature dictate the regioselectivity (ortho/para ratio) during mononitration? A: Regioselectivity is a competition between kinetic and thermodynamic control. Lower temperatures (e.g., -60°C to 0°C) restrict the available thermal energy, forcing the reaction to follow the lowest activation energy pathway (kinetic control), which often favors the ortho-isomer due to proximity and electronic effects. As temperature increases, the reaction gains enough energy to overcome higher activation barriers, shifting the product distribution toward the more thermodynamically stable para-isomer, while also increasing unwanted meta-isomer formation[3].

Q: Can I use standard mixed acid (conc. HNO₃ / conc. H₂SO₄) for phenols at room temperature? A: Absolutely not. Using standard mixed acid on highly activated rings like phenol at room temperature will result in immediate oxidative degradation (tar formation) and uncontrollable poly-nitration (e.g., forming 2,4,6-trinitrophenol). For activated rings, dilute nitric acid (30%) at low temperatures (0–5°C) or milder transition metal nitrate salts (e.g., Cu(NO₃)₂) must be used to arrest the reaction at the mononitration stage[4][5].

Quantitative Data: Temperature vs. Regioselectivity

The following table synthesizes the impact of internal reaction temperature on the regioselectivity of toluene nitration. Notice the direct correlation between elevated temperatures and the loss of kinetic control.

Internal Temperature (°C)Ortho/Para RatioMeta Isomer (%)Mechanistic State
-60 1.84< 2.0Strict Kinetic Control[3]
-40 1.76< 2.0Kinetic Control[3]
0 1.592.0Intermediate Control[3]
+25 1.452.0 - 3.0Shift toward Thermodynamic[3]
+30 N/A5.0Thermodynamic / Degradation[3]

Troubleshooting Guide: Addressing Specific Nitration Failures

Problem: Rapid Temperature Spike (Thermal Runaway) during Reagent Addition

  • Causality: The rate of nitrating agent addition exceeds the heat removal capacity of the cooling system, triggering an auto-catalytic exothermic loop.

  • Immediate Action: Immediately halt the addition of all reactants. Maximize cooling and prepare to initiate an emergency quench by dumping the reaction into crushed ice[6].

  • Preventative Solution: Utilize a continuous flow microreactor or ensure dropwise addition in a semi-batch reactor with a strictly monitored internal thermocouple. Never allow the internal temperature to exceed 10°C during addition[6].

Problem: Formation of Black/Brown Tar in the Reaction Flask

  • Causality: Oxidative cleavage of the electron-rich aromatic ring. Nitric acid acts as a strong oxidizer at elevated temperatures, destroying the activated substrate before nitration can complete.

  • Preventative Solution: Switch from concentrated mixed acids to dilute aqueous nitric acid (e.g., 30% HNO₃) and maintain the reaction strictly below 5°C[4][7].

Problem: High Percentage of Di- and Tri-nitrated Byproducts

  • Causality: The first nitro group deactivates the ring, but if the temperature is too high, the thermal energy is sufficient to overcome this deactivation, leading to successive nitrations.

  • Preventative Solution: Verify polynitration via GC-MS or NMR. If present, reduce the molar ratio of the nitrating agent to 1.05 equivalents and lower the reaction temperature[3]. Alternatively, employ milder reagents like Cu(NO₃)₂·3H₂O in THF, which intrinsically halt at mononitration[5].

Systems & Workflows: Reaction Control Diagram

The following diagram illustrates the logical pathways and consequences of temperature management during the nitration of activated rings.

G Sub Activated Substrate (Phenol/Toluene) Mix Controlled Dropwise Addition (Ice Bath) Sub->Mix Reagent Nitrating Agent (Dilute HNO3) Reagent->Mix TempGood T < 5°C (Controlled Exotherm) Mix->TempGood Heat Dissipated TempBad T > 15°C (Cooling Failure) Mix->TempBad Heat Accumulates Mono Mononitration (High Regioselectivity) TempGood->Mono Kinetic Control Poly Polynitration & Oxidative Tarring TempBad->Poly Activation Barrier Overcome Runaway Thermal Runaway (Rapid Gas Evolution) TempBad->Runaway Auto-catalytic Decomposition

Logical workflow of temperature impact on activated aromatic nitration.

Self-Validating Experimental Protocol: Mononitration of Phenol

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Substrate Preparation & Thermal Equilibration

  • Action: Dissolve 1.0 equivalent of phenol in a minimal amount of water/solvent in a round-bottom flask. Submerge the flask in an ice-water bath. Insert an internal thermocouple.

  • Causality: Pre-cooling the substrate ensures that the initial drops of the nitrating agent do not encounter localized hot spots.

  • Self-Validation: The internal temperature must read ≤ 5°C and remain stable for at least 5 minutes before proceeding.

Step 2: Nitrating Agent Preparation

  • Action: Prepare a dilute 30% HNO₃ solution in a separate cooled addition funnel.

  • Causality: Highly activated rings do not require the highly reactive nitronium ion ( NO2+​ ) generated by sulfuric acid. Dilute nitric acid prevents oxidative cleavage and minimizes poly-nitration[4].

  • Self-Validation: The acid solution must remain clear. Yellowing indicates dissolved NOₓ species, which can cause unwanted side reactions.

Step 3: Dropwise Addition (The Critical Phase)

  • Action: Begin adding the dilute HNO₃ dropwise (approx. 1 drop per 3 seconds). Monitor the internal temperature continuously.

  • Causality: The reaction is highly exothermic. Slow addition ensures the heat generation rate does not exceed the ice bath's heat dissipation rate[6].

  • Self-Validation: Each drop should produce a transient yellow coloration that dissipates. CRITICAL: If the internal temperature exceeds 10°C, or if the solution turns dark brown/evolves brown NO₂ gas, halt addition immediately until the temperature drops back below 5°C.

Step 4: Reaction Maturation & Quenching

  • Action: Once addition is complete, stir for an additional 30 minutes at 0–5°C. Quench the reaction by carefully pouring the mixture over 100 g of crushed ice.

  • Causality: Maintaining the low temperature post-addition ensures kinetic control is preserved until all residual nitrating agent is consumed. Quenching with ice safely absorbs the heat of dilution[6].

  • Self-Validation: Precipitation of a yellow/orange solid (a mixture of o-nitrophenol and p-nitrophenol) upon contact with ice confirms a successful reaction without heavy tar formation.

Sources

Optimization

Technical Support Center: Controlled Synthesis of Nitroaromatic Compounds

A Guide to Preventing Dinitration and Other Side Reactions Welcome to the Technical Support Center for nitroaromatic synthesis. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Dinitration and Other Side Reactions

Welcome to the Technical Support Center for nitroaromatic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on controlling nitration reactions to achieve high yields of desired mononitrated products while minimizing the formation of di- and poly-nitrated impurities.

Troubleshooting Guide: Common Issues in Aromatic Nitration

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Question 1: My reaction is producing a significant amount of dinitrated product. How can I improve the selectivity for mononitration?

Answer:

The formation of dinitrated products is a common issue stemming from the reactivity of the initially formed mononitro compound. The first nitro group added to an aromatic ring is a strong deactivating group, making the ring significantly less reactive towards further electrophilic substitution.[1][2][3] However, under harsh reaction conditions, even this deactivated ring can undergo a second nitration. To favor mononitration, several key parameters must be precisely controlled.

Core Causality: The rate of the second nitration is highly dependent on temperature and the concentration of the active electrophile, the nitronium ion (NO₂⁺).[4][5] Elevated temperatures and a high concentration of the nitrating agent can overcome the deactivating effect of the first nitro group.[6]

Step-by-Step Solutions:

  • Temperature Control is Critical: Nitration is a highly exothermic reaction.[7][8] Poor temperature control is a primary cause of over-nitration.

    • Action: Maintain a low reaction temperature. For the nitration of benzene to nitrobenzene, the temperature should not exceed 50-60°C.[7][9] For more activated substrates, even lower temperatures (e.g., -10°C to 5°C) are often necessary.[8]

    • Best Practice: Use an ice bath or a cryostat to maintain a consistent temperature. Add the nitrating agent dropwise to the aromatic compound to control the rate of heat generation.[8]

  • Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards di- and poly-nitration.

    • Action: Use a stoichiometric amount or only a slight excess of the nitrating agent (typically nitric acid).[10] This ensures that once the initial aromatic compound is consumed, there is minimal nitrating agent left to react with the less reactive mononitrated product.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the formation of dinitrated byproducts.

    • Action: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material has been consumed.[8]

  • Concentration of Sulfuric Acid: The concentration of sulfuric acid influences the generation of the nitronium ion.

    • Action: While concentrated sulfuric acid is necessary to generate the nitronium ion, excessively high concentrations or the use of fuming sulfuric acid (oleum) creates a more potent nitrating mixture, increasing the risk of dinitration.[1][11] For many standard mononitrations, a mixture of concentrated (98%) sulfuric acid and concentrated (68-70%) nitric acid is sufficient.[12]

Question 2: My reaction is sluggish, and I have a low yield of the desired mononitrated product. What could be the cause?

Answer:

A low yield of the mononitrated product can be attributed to several factors, ranging from insufficient reaction conditions to poor mass transfer.

Core Causality: The rate of electrophilic aromatic substitution is dependent on the nucleophilicity of the aromatic ring and the concentration of the electrophile. If the conditions are too mild, the reaction may not proceed to completion.

Step-by-Step Solutions:

  • Insufficiently Strong Nitrating Agent: For deactivated aromatic substrates, a standard mixed acid solution may not be sufficient to achieve a reasonable reaction rate.

    • Action: Cautiously increase the strength of the nitrating agent. This can be achieved by increasing the concentration of sulfuric acid or by using fuming sulfuric acid.[8]

  • Low Reaction Temperature: While crucial for preventing dinitration, a temperature that is too low can significantly slow down the reaction rate.

    • Action: Gradually increase the reaction temperature in small increments while carefully monitoring for the formation of byproducts.[8]

  • Poor Mixing: If the aromatic substrate is not fully miscible with the acidic reaction medium, poor stirring can limit the interfacial area where the reaction occurs, leading to a low reaction rate.[13]

    • Action: Ensure vigorous and efficient stirring throughout the reaction to maximize the contact between the organic and acid phases.[6]

  • Decomposed Reagents: The use of old or improperly stored nitric or sulfuric acid can lead to lower concentrations and reduced reactivity.

    • Action: Use fresh, high-purity acids for the preparation of the nitrating mixture.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in aromatic nitration?

A1: Sulfuric acid plays a dual role in aromatic nitration. Firstly, it acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), by protonating nitric acid, which then loses a molecule of water.[11][14] Secondly, it serves as a dehydrating agent, removing the water produced during the reaction and driving the equilibrium towards the formation of the nitronium ion.[11]

Q2: How does the substituent already on the aromatic ring affect the ease of nitration and the potential for dinitration?

A2: Substituents on an aromatic ring significantly influence its reactivity.

  • Activating Groups: Electron-donating groups (e.g., -OH, -OR, -CH₃) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophilic attack.[2][3][15] Rings with activating groups are more susceptible to dinitration, and reactions often require milder conditions.

  • Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) decrease the electron density of the ring, making it less reactive.[1][2][3] While this deactivation helps to prevent dinitration, introducing the first nitro group onto a ring that already contains a deactivating group requires harsher reaction conditions.

Q3: Are there alternative, milder nitrating agents that can help prevent dinitration?

A3: Yes, several alternative nitrating systems have been developed to offer greater control and selectivity, particularly for sensitive substrates.[16] These include:

  • Bismuth subnitrate and thionyl chloride: This combination has been shown to be effective for the mononitration of a variety of aromatic compounds under mild conditions.[16][17]

  • N-Nitropyrazoles: These reagents can act as a controllable source of the nitronium ion, allowing for selective mononitration or dinitration by adjusting the reaction conditions.[18][19]

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used in place of sulfuric acid, sometimes offering improved regioselectivity and easier workup.[10][20][21]

Q4: How does steric hindrance influence the nitration of substituted aromatics?

A4: Steric hindrance, the spatial arrangement of atoms, can play a significant role in determining the position of nitration.[22][23] For example, with a bulky substituent on the ring, the electrophile (nitronium ion) may have difficulty approaching the adjacent ortho positions. This often leads to a higher proportion of the para substituted product.[24]

Data and Protocols

Table 1: Recommended Temperature Ranges for Mononitration
Substrate ReactivityExample CompoundsRecommended Temperature RangeNotes
Highly ActivatedPhenol, Aniline derivatives-10°C to 5°CProne to oxidation and over-nitration.[8]
Moderately ActivatedToluene, Benzene25°C to 60°CCareful temperature control is crucial to prevent dinitration.[7][25]
DeactivatedNitrobenzene>90°CRequires more forcing conditions to achieve a second nitration.[1]
Protocol: General Procedure for the Controlled Mononitration of Benzene

Disclaimer: This is a generalized protocol and should be adapted based on the specific substrate and safety considerations of your institution. Always perform a thorough risk assessment before beginning any chemical synthesis.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid (98%). While stirring and maintaining the low temperature, add a stoichiometric equivalent of concentrated nitric acid (68%) dropwise.[12]

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a condenser, place the benzene. Begin stirring and cool the flask in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture from the dropping funnel to the benzene. Monitor the internal temperature closely and maintain it below 50°C throughout the addition.[9]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the controlled temperature. Monitor the progress of the reaction by periodically taking a small aliquot and analyzing it by TLC or GC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water.[26] This will quench the reaction and precipitate the crude nitrobenzene.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[26]

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).[12] The crude nitrobenzene can then be purified by distillation.

Visualizing the Process

Diagram 1: Mechanism of Electrophilic Aromatic Nitration

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO3 NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H2SO4 HSO4_minus HSO₄⁻ H2SO4->HSO4_minus Benzene Benzene Arenium_Ion Arenium Ion (Carbocation Intermediate) Benzene->Arenium_Ion + NO₂⁺ (slow, rate-determining) Nitrobenzene Nitrobenzene Arenium_Ion->Nitrobenzene + HSO₄⁻ (fast) H2SO4_regen H₂SO₄ (regenerated) HSO4_minus_step3->H2SO4_regen

Caption: The three-step mechanism for the nitration of benzene.

Diagram 2: Troubleshooting Workflow for Over-nitration

G Start Problem: Significant Dinitration Q1 Is the reaction temperature > 60°C? Start->Q1 A1_Yes Solution: Lower temperature, use ice bath Q1->A1_Yes Yes Q2 Is there a large molar excess of nitrating agent? Q1->Q2 No A1_Yes->Q2 A2_Yes Solution: Use stoichiometric amount of HNO₃ Q2->A2_Yes Yes Q3 Was the reaction time excessively long? Q2->Q3 No A2_Yes->Q3 A3_Yes Solution: Monitor with TLC, quench upon completion Q3->A3_Yes Yes End Outcome: Improved Mononitration Selectivity Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting and preventing dinitration.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

  • A-Level Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]

  • Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. [Link]

  • IIT Bombay. (n.d.). AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID. [Link]

  • Google Patents. (n.d.).
  • Molecules. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [Link]

  • Pearson. (2024, August 10). Show how the following compounds can be synthesized from benzene: d. m-methylnitrobenzene. [Link]

  • YouTube. (2023, June 30). How to make Nitrobenzene from Benzene. [Link]

  • Molecules. (2003, July 15). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [Link]

  • JACS Au. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • IAENG. (2010, October 22). The Kinetics of Aromatic Nitration. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • ACS Publications. (2026, February 18). Is Electron Transfer a Step in the Nitration of Reactive Aromatics?[Link]

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

  • Scribd. (n.d.). Synthesis of Nitrobenzen. [Link]

  • ResearchGate. (2025, August 6). Mono-nitration of aromatic compounds via their nitric acid salts. [Link]

  • ACS Publications. (2012). The Adiabatic Mononitrobenzene Process from the Bench Scale in 1974 to a Total World Capacity Approaching 10 Million MTPY in 2012. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • ScienceDirect. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. [Link]

  • R Discovery. (n.d.). Kinetics and Mechanism of Aromatic Nitration. [Link]

  • ACS Publications. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. [Link]

  • ACS Publications. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • ResearchGate. (2010, October 20). (PDF) The Kinetics of Aromatic Nitration. [Link]

  • Scribd. (n.d.). Kinetics of Aromatic Nitration_2. [Link]

  • Chemcess. (2024, April 14). Nitration Of Aromatic Compounds. [Link]

  • YouTube. (2021, July 20). Nitration of aromatic compounds with mechanism and in the presence of other substituents. [Link]

  • National Chemical Laboratory. (n.d.). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. [Link]

  • ACS Publications. (n.d.). Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Scribd. (n.d.). Nitration of Aromatic Compounds Guide. [Link]

Sources

Troubleshooting

Technical Support Center: TLC Analysis of Methyl 4-amino-3-methoxy-5-nitrobenzoate Reaction Mixture

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Methyl 4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Methyl 4-amino-3-methoxy-5-nitrobenzoate. Thin-Layer Chromatography (TLC) is an indispensable technique for real-time monitoring of the reaction progress, enabling the qualitative assessment of starting material consumption, product formation, and the emergence of any byproducts.[1][2][3] This document provides expert-driven FAQs, in-depth troubleshooting protocols, and validated experimental procedures to ensure reliable and reproducible TLC results.

Section 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses the fundamental questions regarding the setup and execution of TLC for monitoring reactions involving Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Q1: What is the primary objective of using TLC for this specific reaction?

A1: The primary objective is to monitor the chemical transformation in near real-time. By spotting the reaction mixture alongside the starting material(s) and a pure product standard (if available), you can visually track:

  • Consumption of Starting Material: The intensity of the spot corresponding to the starting material will decrease as the reaction proceeds.

  • Formation of Product: A new spot corresponding to Methyl 4-amino-3-methoxy-5-nitrobenzoate will appear and intensify.

  • Detection of Intermediates or Byproducts: The appearance of any additional spots can indicate the formation of side products or reaction intermediates.

This allows for informed decisions on reaction time, optimization of conditions, and determination of reaction completion.[3][4]

Q2: Which stationary phase is recommended for this analysis?

A2: Standard silica gel 60 F₂₅₄ plates are the industry standard and the recommended choice for this application. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that is activated at 254 nm, which is crucial for visualization.[5][6][7] Silica gel is a polar stationary phase, making it well-suited for separating the moderately polar aromatic amines and nitro compounds involved in this synthesis.[8][9] It is important to note that silica gel is acidic, which can sometimes cause issues with basic compounds like amines.[1][10]

Q3: What is a suitable mobile phase (solvent system) to start with?

A3: The selection of the mobile phase is critical for achieving good separation.[1] A common starting point for separating moderately polar compounds is a binary mixture of a non-polar solvent and a more polar solvent.[7]

  • Recommended Starting System: A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is an excellent starting point.

  • Rationale: This combination provides a moderate polarity that can be easily adjusted.

    • If spots have a low R_f_ value (do not move far from the baseline), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.[1][8]

    • If spots have a high R_f_ value (move close to the solvent front), the mobile phase is too polar. Increase the proportion of hexane.[1][8]

  • Expert Tip for Amines: Methyl 4-amino-3-methoxy-5-nitrobenzoate contains a basic amino group, which can interact strongly with the acidic silanol groups on the silica gel plate, often leading to spot tailing or streaking.[8][11] To counteract this, add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N), to your eluent mixture.[8][12]

Q4: How should I properly visualize the developed TLC plate?

A4: Since the compounds involved are often colorless, visualization is a critical step.[13] A multi-step approach is recommended, starting with non-destructive methods.

  • UV Light (254 nm): This should always be the first method used. The aromatic rings in the starting materials and product will absorb UV light, appearing as dark spots against the green fluorescent background of the F₂₅₄ plate.[5][6][14] This method is non-destructive, meaning the plate can be used for subsequent staining.

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds as yellow-brown spots.[5][15] The color will fade over time, so spots should be circled immediately.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is highly effective for visualizing compounds that can be oxidized, such as the amino group on your product.[6] Spots will typically appear as yellow or brown against a purple background.

  • Nitro-Group Specific Stain: For unambiguous identification of nitro-containing compounds, a specific staining procedure can be employed. This involves the chemical reduction of the nitro group to an amine using a reagent like stannous chloride (SnCl₂), followed by diazotization and coupling to form a brightly colored azo dye.[13]

Q5: What are the expected R_f_ values for the components of the reaction mixture?

A5: The Retention Factor (R_f_) is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1] R_f_ values are highly dependent on the exact experimental conditions. However, we can predict the relative polarity. The product, Methyl 4-amino-3-methoxy-5-nitrobenzoate, contains both a polar amino group and a polar nitro group. Its polarity relative to the starting material will depend on the specific reaction (e.g., reduction of a dinitro compound vs. amination of a halo-nitrobenzoate). The goal is to find a solvent system where the R_f_ values of the key components are between 0.2 and 0.8 and are well-separated.[8]

CompoundExpected PolarityExpected R_f_ in Hexane:EtOAc (7:3)Visualization Notes
Starting Material (e.g., Methyl 4-halo-3-methoxy-5-nitrobenzoate) Moderately Polar~0.5 - 0.7UV Active
Product (Methyl 4-amino-3-methoxy-5-nitrobenzoate) More Polar~0.3 - 0.5UV Active, Stains with KMnO₄
Non-polar Impurities Non-polar> 0.8May or may not be UV active

Section 2: Troubleshooting Guide

Encountering issues during TLC analysis is common. This guide provides a systematic approach to diagnosing and resolving them.

Caption: Troubleshooting workflow for common TLC analysis issues.

Observed ProblemPotential Cause(s)Expert-Recommended Solutions & Rationale
Streaking or Tailing Spots [2][16]1. Sample Overloading: The stationary phase becomes saturated, and the mobile phase cannot effectively transport the excess material.[11] 2. Acid/Base Interactions: The basic amino group of the product is interacting too strongly with the acidic silica gel.[8][11] 3. Insoluble Components: The sample is not fully dissolved in the mobile phase.1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture for spotting. The ideal spot size should be 1-2 mm in diameter.[1][10] 2. Add a Basic Modifier: Add 0.1-1% triethylamine (Et₃N) or a few drops of ammonia to your mobile phase to neutralize the acidic sites on the silica, preventing strong binding of the amine.[8][11][12] 3. Ensure Complete Dissolution: Make sure your sample is fully dissolved in the spotting solvent before applying it to the plate.
No Spots Visible [16]1. Sample Concentration Too Low: There isn't enough compound present to be detected. 2. Inappropriate Visualization: The compound may not be UV-active or does not react with the chosen stain.[14] 3. Baseline Below Solvent Level: The spotted sample was washed away by the solvent pool at the bottom of the chamber instead of eluting up the plate.[16]1. Increase Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[16] Alternatively, use a more concentrated sample solution. 2. Use Multiple Visualization Methods: Always start with UV light, then proceed to chemical stains like iodine or potassium permanganate.[6][15] 3. Proper Plate Placement: Ensure the initial spotting line is always several millimeters above the level of the mobile phase in the developing chamber.[12]
Poor Separation (Spots Overlap or R_f_ is too High/Low) 1. Incorrect Mobile Phase Polarity: The chosen solvent system is either too strong (high R_f_) or too weak (low R_f_) to effectively separate the components.[1][2]1. Systematic Solvent Optimization:If R_f_ is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the ratio of ethyl acetate to hexane). • If R_f_ is too high (>0.8): Decrease the polarity of the mobile phase (e.g., decrease the ratio of ethyl acetate to hexane).[1][8]
Uneven or Crooked Solvent Front [10][16]1. Improper Plate Placement: The plate is resting unevenly on the bottom of the chamber or is touching the chamber walls/filter paper.[16][17] 2. Uneven Plate Surface: The silica gel at the bottom edge of the plate is chipped or flaking.[10][17] 3. Chamber Not Saturated: The atmosphere inside the chamber is not saturated with solvent vapor, causing uneven evaporation from the plate surface.[8][17]1. Careful Handling: Use forceps to place the plate in the center of the chamber, ensuring it sits flat on the bottom and leans against the back wall at a slight angle without touching the sides.[17] 2. Inspect and Trim Plate: Check the plate edges for damage. If necessary, you can carefully cut the bottom of the plate to ensure a straight edge.[10][17] 3. Ensure Chamber Saturation: Line the back of the TLC chamber with a piece of filter paper soaked in the mobile phase and seal the chamber for at least 5-10 minutes before inserting the plate.[8][12]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard TLC Procedure

  • Plate Preparation: Using a pencil and a ruler, gently draw a straight origin line about 1 cm from the bottom of a silica gel plate. Mark small, evenly spaced points on this line for each sample.

  • Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube or micropipette, apply a small spot of the solution to the origin line. For optimal results, co-spot the starting material and a product reference standard on the same plate. Keep spots small (1-2 mm) by applying the sample incrementally.[1][12]

  • Chamber Development: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid saturation and seal the chamber for 5-10 minutes.[8][12]

  • Elution: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Seal the chamber and allow the solvent to ascend the plate via capillary action.[12]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12]

  • Drying & Visualization: Allow the plate to dry completely in a fume hood before proceeding with visualization techniques as described in FAQ Q4.

Protocol 2: Preparation of Potassium Permanganate (KMnO₄) Stain

  • Recipe:

    • Potassium permanganate (KMnO₄): 1.5 g

    • Potassium carbonate (K₂CO₃): 10 g

    • 10% Sodium hydroxide (NaOH) solution: 2.5 mL

    • Distilled water: 150 mL

  • Procedure:

    • Dissolve the potassium carbonate in the distilled water.

    • Carefully add the sodium hydroxide solution.

    • Slowly add the potassium permanganate while stirring until it is fully dissolved.

    • Store the solution in a sealed, dark bottle.

  • Application: After developing and drying the TLC plate, dip it quickly into the stain using forceps. Remove and gently heat with a heat gun until colored spots appear against a purple/pink background.

Protocol 3: Visualization of Nitro Compounds via Reduction and Derivatization[13]

  • Plate Preparation: Develop and thoroughly dry the TLC plate.

  • Reduction: Prepare a 5-15% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the TLC plate evenly with this solution. Heat the plate at 100°C for 10-15 minutes to reduce the nitro group to a primary amine. Allow the plate to cool completely.

  • Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). Evenly spray the cooled plate with this solution.

  • Coupling: Prepare a solution of a coupling agent, such as 10% (w/v) β-naphthol in 10% aqueous sodium hydroxide. Immediately after the diazotization step, spray the plate with this solution. Aromatic nitro compounds will appear as distinctively colored (often orange to red) spots.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • OpenOChem Learn. (n.d.). TLC. [Link]

  • Reddit r/OrganicChemistry. (2025, November 7). TLC issues. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Ghafoor, A., & Bark, L. S. (n.d.). Thin Layer Chromatography of Aromatic Amines. [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • ResearchGate. (2024, April 23). TLC troubleshooting - Plant extract - strange in polar mobile Phase - What could be the reason?. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

Sources

Optimization

Technical Support Center: Methyl 4-amino-3-methoxy-5-nitrobenzoate Synthesis

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for the post-reaction work-up and purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate. It is designed for che...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for the post-reaction work-up and purification of Methyl 4-amino-3-methoxy-5-nitrobenzoate. It is designed for chemistry professionals engaged in organic synthesis and drug development. Our focus is on troubleshooting common issues and understanding the rationale behind each step of the procedure to ensure high yield and purity.

Troubleshooting Guide

This section addresses specific problems researchers may encounter during the isolation and purification of the target compound.

Question: I've completed the nitration reaction, but upon quenching the acidic mixture in ice water, no solid precipitated. What went wrong?

Answer: This is a common issue that typically points to a solubility problem. The amino group on your product, Methyl 4-amino-3-methoxy-5-nitrobenzoate, is basic. In the highly acidic reaction medium (concentrated H₂SO₄ and HNO₃), this amine is protonated to form an ammonium salt (-NH₃⁺). This salt form is often significantly more soluble in aqueous acidic solutions than the neutral amine, which prevents it from precipitating even after dilution with ice water.

Recommended Solution:

  • pH Adjustment: While stirring the quenched solution vigorously in an ice bath, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise.

  • Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the solution is neutralized or slightly basic (pH 7-8). As the solution approaches the isoelectric point of your amphoteric molecule, the neutral form will become the least soluble species, causing it to precipitate out as a solid.

  • Patience is Key: Allow the mixture to stir in the ice bath for an additional 15-30 minutes after neutralization to ensure complete precipitation before proceeding to filtration.[1]

Question: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities.[2] The compound melts before it can dissolve, forming an immiscible liquid layer that fails to crystallize upon cooling.

Recommended Solutions:

  • Lower the Saturation Temperature: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation concentration.[2]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly on a benchtop, insulated with glass wool or paper towels. Do not transfer it directly to an ice bath. Slow cooling favors the formation of well-ordered crystals over oils.[3]

  • Change Solvent System: If the issue persists, your solvent may be unsuitable.

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.

    • Mixed Solvent System: A powerful technique is to use a solvent pair.[2] Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., hot ethanol or acetone). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to re-clarify and then allow it to cool slowly.[2]

Question: The final product is a dark, discolored solid (e.g., brown or reddish-brown), not the expected yellow color. What causes this and how can I purify it?

Answer: Aromatic amines are susceptible to air oxidation, which can produce highly colored polymeric impurities.[4] The presence of residual nitric acid or nitro-species can also contribute to discoloration.

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, after your product has fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount (e.g., a spatula tip) of activated carbon (charcoal) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. You must then perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[5]

  • Recrystallize: Collect the hot, decolorized filtrate and allow it to cool slowly to form purified crystals.

Question: My final yield is significantly lower than expected. Where could I have lost my product?

Answer: Product loss can occur at several stages of the work-up procedure.

  • Incomplete Precipitation: As discussed, failure to properly neutralize the solution will leave a significant amount of product dissolved in the aqueous filtrate.

  • Excessive Washing: Washing the filtered solid with large volumes of solvent (even water) can dissolve some of the product. Always use ice-cold washing solvents and use them sparingly.

  • Using Too Much Recrystallization Solvent: The single most common error in recrystallization is adding too much hot solvent.[3] This keeps a large fraction of your product dissolved even after cooling. The goal is to create a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration (for decolorization), you will lose a substantial amount. Ensure your funnel and receiving flask are pre-heated.

Frequently Asked Questions (FAQs)

Q1: Why is it standard procedure to pour the acidic reaction mixture onto ice rather than adding ice/water to the reaction flask?

A1: This is a critical safety and control measure. The dilution of concentrated sulfuric acid is an extremely exothermic process. Adding water directly to the acid can generate a tremendous amount of heat, potentially causing the solution to boil and splash dangerous, corrosive acid out of the flask.[6] By pouring the acid mixture onto a large volume of stirred ice, the heat of dilution is rapidly and safely absorbed by the melting ice, keeping the temperature low and controlled.[5][7]

Q2: What is the mechanism behind the nitration, and how does it influence the work-up?

A2: The reaction is an electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[8][9] This powerful electrophile is attacked by the electron-rich aromatic ring of the starting material. The reaction is typically kept at a low temperature (0-15°C) to prevent polysubstitution, as the newly added nitro group deactivates the ring to further substitution.[10][11] Understanding this is key to the work-up; the reaction must be "quenched" by destroying any remaining nitronium ion and neutralizing the strong acid catalyst, which is achieved by pouring the mixture into water/ice.[12]

Q3: What are the best practices for selecting a recrystallization solvent for this specific molecule?

A3: The principle of "like dissolves like" is a good starting point.[2] Methyl 4-amino-3-methoxy-5-nitrobenzoate is a polar molecule due to the presence of amino, nitro, ester, and methoxy functional groups. Therefore, polar solvents are the best candidates.

  • Good Starting Points: Alcohols like methanol and ethanol are excellent choices for recrystallizing polar aromatic compounds.[3][13] They tend to dissolve the compound well when hot but have significantly lower solubility when cold.[2]

  • Solvent Pairs: If single solvents prove ineffective, an ethanol/water or methanol/water system is a logical next step, where water acts as the anti-solvent.[2]

  • Avoid Non-Polar Solvents: Solvents like hexanes or toluene are unlikely to be effective on their own.

Q4: How do I properly perform vacuum filtration to isolate my crude and purified product?

A4:

  • Setup: Clamp a Büchner or Hirsch funnel with a side-arm flask. Place a piece of filter paper in the funnel that covers all the holes but does not fold up the sides.

  • Wetting: Wet the filter paper with a small amount of the cold solvent you will be using for washing (e.g., ice water for the crude product, cold recrystallization solvent for the final product).

  • Apply Vacuum: Turn on the vacuum source (e.g., a water aspirator). This will pull the filter paper down to form a tight seal.

  • Transfer Slurry: Pour your product slurry into the center of the funnel.

  • Washing: Once the liquid has been pulled through, wash the solid cake with a small amount of ice-cold solvent to remove soluble impurities.

  • Drying: Leave the vacuum on for several minutes to pull air through the solid, which helps to partially dry it. Further drying in a vacuum oven is often necessary.[5]

Experimental Protocol: Standard Work-Up Procedure

This protocol assumes the nitration reaction was performed in a mixture of concentrated sulfuric and nitric acids.

Step 1: Quenching the Reaction

  • Prepare a large beaker (at least 10x the volume of your reaction mixture) containing a stirred mixture of crushed ice and water.

  • In an efficient fume hood, carefully and slowly pour the cold (0-5°C) reaction mixture into the stirred ice water. A yellow solid should begin to precipitate.

  • Rinse the reaction flask with a small amount of ice water and add it to the beaker to ensure a complete transfer.

Step 2: Neutralization and Precipitation

  • While keeping the beaker in an ice bath, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise to the stirred slurry.

  • Monitor the pH, continuing to add base until the mixture is neutral (pH ~7).

  • Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation.

Step 3: Isolation of Crude Product

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several small portions of ice-cold deionized water.

  • Press the solid as dry as possible on the filter and then allow it to air-dry or dry in a vacuum oven.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) and a boiling chip.[12]

  • Heat the mixture gently on a hot plate with stirring until it boils and the solid dissolves completely. If it does not all dissolve, add more solvent dropwise until a clear solution is obtained. Avoid adding excess solvent.[13]

  • (Optional: If the solution is highly colored, perform an activated carbon treatment and hot filtration as described in the Troubleshooting section).

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing them with a very small amount of ice-cold solvent.

  • Dry the final product thoroughly in a vacuum oven and determine its mass, melting point, and purity (e.g., by TLC, NMR).[14]

Data Summary Table
ParameterRecommended Value/SolventRationale
Quenching Medium Crushed Ice / WaterSafely dissipates the heat of dilution from strong acids.[7]
Neutralizing Agent Saturated Sodium Bicarbonate (aq.)Weak base minimizes risk of ester hydrolysis while deprotonating the amine.
Crude Wash Solvent Ice-Cold Deionized WaterRemoves residual acids and inorganic salts with minimal product loss.
Recrystallization Solvent Methanol or EthanolGood solvency for polar nitroaromatics at high temp, poor at low temp.[3]
Expected Yield 50-85%Yields can vary based on reaction scale and purification efficiency.[6][14]
Work-Up & Troubleshooting Flowchart

Workup_Troubleshooting cluster_workup Work-Up Procedure cluster_troubleshoot Troubleshooting Path start Reaction Complete quench Quench: Pour Reaction Mixture onto Ice start->quench precipitate_check Solid Precipitates? quench->precipitate_check filter_crude Vacuum Filter Crude Solid precipitate_check->filter_crude Yes no_precipitate Troubleshoot: Product is Soluble (Protonated Amine) precipitate_check->no_precipitate No neutralize Neutralize with NaHCO₃ to pH 7-8 neutralize->filter_crude recrystallize Recrystallize from Hot Solvent (e.g., Methanol) filter_crude->recrystallize crystal_check Crystals Form? recrystallize->crystal_check filter_pure Vacuum Filter Pure Crystals crystal_check->filter_pure Yes oiled_out Troubleshoot: Product 'Oiled Out' crystal_check->oiled_out No dry Dry Product & Characterize filter_pure->dry end Pure Product dry->end no_precipitate->neutralize Solution: Adjust pH slow_cool Action: Cool Slowly, Use Mixed Solvents oiled_out->slow_cool Retry slow_cool->recrystallize

Caption: Troubleshooting flowchart for the work-up of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

References

  • FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. (n.d.). Google Patents.
  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved March 14, 2026, from [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (n.d.). Google Patents.
  • 2-NITRO-p-CYMENE. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis and Analysis of Methyl m-Nitrobenzoate | PDF. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014, August 4). Reddit. Retrieved March 14, 2026, from [Link]

  • EAS Nitration Experiment & Recrystallization. (2020, March 26). YouTube. Retrieved March 14, 2026, from [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University Research Portal. Retrieved March 14, 2026, from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. (n.d.). Allen Overseas. Retrieved March 14, 2026, from [Link]

  • WO1998019978A1 - Nitration process. (n.d.). Google Patents.
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • A Novel Method for the Nitration of Simple Aromatic Compounds. (n.d.). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. Retrieved March 14, 2026, from [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Nitration of Methyl Benzoate Experiment | UKEssays.com. (2020, May 18). UKEssays. Retrieved March 14, 2026, from [Link]

  • Aromatic 3a. Nitration of methylbenzoate. (2016, January 30). YouTube. Retrieved March 14, 2026, from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube. Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for Methyl 4-amino-3-methoxy-5-nitrobenzoate

Welcome to the Analytical Development Support Center. This hub provides researchers, scientists, and drug development professionals with validated troubleshooting pathways and methodologies for characterizing impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. This hub provides researchers, scientists, and drug development professionals with validated troubleshooting pathways and methodologies for characterizing impurities in Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5).

Regulatory & Scientific Context

Methyl 4-amino-3-methoxy-5-nitrobenzoate is a critical intermediate in the synthesis of complex pharmaceutical agents, including redox-active compounds and targeted therapeutics. Due to the presence of the nitroaromatic moiety, impurities structurally related to this intermediate are frequently flagged as Potential Genotoxic Impurities (PGIs) . Under ICH M7(R2) guidelines, these must be rigorously identified and controlled to the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day , requiring highly sensitive analytical methods [2]. Standard ICH Q3A(R2) thresholds (e.g., 0.05% for reporting) are often insufficient for these structural alerts, necessitating orthogonal analytical strategies [3].

Troubleshooting Guides & FAQs

Q1: We are losing MS sensitivity when trying to quantify trace nitroaromatic impurities using standard LC-ESI-MS. How can we improve the Limit of Detection (LOD)? The Causality: The nitro group (-NO₂) is strongly electron-withdrawing. In Methyl 4-amino-3-methoxy-5-nitrobenzoate and its derivatives, this effect delocalizes the electron density from the adjacent amino (-NH₂) group, significantly reducing its basicity. Consequently, protonation efficiency in Electrospray Ionization positive mode (ESI+) is severely compromised. The Solution: You have two validated options:

  • Chemical Derivatization: Reduce the nitroaromatic impurities to their corresponding ionizable aromatic amines using a reducing agent (e.g., Zinc/ammonium formate or catalytic hydrogenation) prior to LC-MS analysis. This restores ESI+ ionization efficiency, allowing for parts-per-billion (ppb) level detection [1].

  • Orthogonal Ionization (GC-EI-MS or LC-APCI-MS): Switch to Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase thermodynamics rather than solution-phase basicity. Alternatively, since many nitrobenzoate esters are volatile and thermally stable, GC-MS/MS with Electron Ionization (EI) can achieve LODs < 0.2 ppm without the need for derivatization [4].

Q2: Our UHPLC-PDA shows a closely eluting peak with an identical m/z (226.19) to the main API intermediate. How do we definitively characterize this? The Causality: Nitration of benzoate precursors often yields positional isomers due to competing directing effects on the aromatic ring. The impurity is likely a positional isomer, such as Methyl 2-amino-5-methoxy-3-nitrobenzoate. Mass spectrometry alone cannot differentiate these because their molecular weights and fragmentation patterns are nearly identical. The Solution: Isolate the impurity via preparative HPLC and perform 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, use NOESY (Nuclear Overhauser Effect Spectroscopy) . In the target compound, the methoxy protons will show a specific spatial correlation (NOE cross-peak) with the isolated aromatic proton. In the positional isomer, the spatial proximity of the functional groups changes, fundamentally altering the NOESY cross-peak map and allowing for definitive structural assignment.

Q3: We detected a demethylated degradant. What chromatographic adjustments are needed? The Causality: The demethylated impurity (Methyl 4-amino-3-hydroxy-5-nitrobenzoate) introduces a free phenolic hydroxyl group. This increases the molecule's polarity and introduces an acidic proton that can interact with residual silanols on standard C18 columns, causing severe peak tailing. The Solution: Switch to a superficially porous particle (SPP) column with end-capped stationary phases (e.g., C18-Amide or Phenyl-Hexyl) to shield silanol interactions. Ensure the mobile phase is suitably buffered (e.g., 0.1% Formic Acid) to keep the phenolic group fully protonated during the chromatographic run.

Quantitative Data Summary

The following table summarizes the key analytical characteristics of Methyl 4-amino-3-methoxy-5-nitrobenzoate and its common synthetic impurities to aid in rapid identification during analytical screening.

Compound / ImpurityMolecular FormulaExact Mass (m/z [M+H]+)Relative Retention Time (RRT)*Key Diagnostic Feature
Methyl 4-amino-3-methoxy-5-nitrobenzoate (Main)C₉H₁₀N₂O₅227.0661.001H NMR: Methoxy singlet at ~3.9 ppm
Methyl 4-amino-3-hydroxy-5-nitrobenzoate (Demethylated)C₈H₈N₂O₅213.0510.82ESI Negative Mode: Strong [M-H]- at 211.0
Methyl 2-amino-5-methoxy-3-nitrobenzoate (Positional Isomer)C₉H₁₀N₂O₅227.0661.08NOESY: Amine protons correlate with methoxy
4-amino-3-methoxy-5-nitrobenzoic acid (Hydrolyzed Ester)C₈H₈N₂O₅213.0510.65HPLC: Broad peak without acidic buffer
Methyl 4-amino-3-methoxybenzoate (Under-nitrated)C₉H₁₁NO₃182.0811.15UV Absorbance: Shift in λmax (loss of NO₂ auxochrome)

*RRT is approximate and based on a standard reversed-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

Experimental Protocols

Protocol A: Trace Analysis of Nitroaromatic PGIs via GC-MS/MS

Self-Validating Principle: By utilizing multiple reaction monitoring (MRM) and isotopic internal standards, this method self-corrects for matrix effects, injection inconsistencies, and ensures quantitative accuracy at sub-ppm levels [4].

  • Sample Preparation: Dissolve 50 mg of the Methyl 4-amino-3-methoxy-5-nitrobenzoate batch in 1.0 mL of LC-MS grade Acetonitrile.

  • Internal Standard Addition: Spike the sample with 1.0 µg/mL of a deuterated internal standard (e.g., Nitrobenzene-d5) to monitor injection efficiency and ionization stability.

  • GC Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • MS/MS Conditions (Electron Ionization):

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • MRM Transitions: Monitor specific transitions for the target impurities (e.g., loss of •NO₂ [M-46] or •OCH₃ [M-31]).

  • Validation Check: Ensure the signal-to-noise (S/N) ratio of the internal standard is >100:1. If S/N drops, perform inlet maintenance (liner replacement) before proceeding.

Protocol B: Structural Elucidation of Isomers via 2D NMR

Self-Validating Principle: 2D NOESY maps physical distances (< 5 Å) between protons. If the proposed structure is incorrect, the expected cross-peaks simply will not manifest, preventing false-positive identifications.

  • Isolation: Purify the unknown isomer peak using semi-preparative HPLC (C18, 250 x 10 mm) and lyophilize the fraction to remove all protonated solvents.

  • Sample Prep: Dissolve 5-10 mg of the purified impurity in 600 µL of DMSO-d6 (100% atom D).

  • Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum (64 scans) to identify the aromatic protons and the methoxy singlet.

    • Acquire a 2D NOESY spectrum (mixing time: 400-600 ms) to map through-space dipole-dipole interactions.

  • Interpretation: Map the cross-peaks. If the methoxy protons (~3.9 ppm) show a cross-peak with the amino protons (~6.5 ppm), the groups are adjacent (ortho to each other), confirming the specific positional nitration pattern.

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix for characterizing and assessing the risk of impurities found in Methyl 4-amino-3-methoxy-5-nitrobenzoate batches.

ImpurityWorkflow Start Batch Analysis: Methyl 4-amino-3-methoxy-5-nitrobenzoate Screening Primary Screening (UHPLC-PDA at 254 nm) Start->Screening Alert Impurity Detected (Structural Alert: Nitroaromatic) Screening->Alert Peak > 0.05% or Known PGI LCMS LC-MS/MS Analysis (ESI / APCI Modes) Alert->LCMS IonizationCheck Adequate Ionization? LCMS->IonizationCheck Deriv Chemical Derivatization (Nitro Reduction) or GC-MS/MS IonizationCheck->Deriv No (Signal Suppression) NMR Isomer Resolution (1H/13C NMR & 2D NOESY) IonizationCheck->NMR Yes (m/z identified) Deriv->NMR Enhanced MS/MS Data Risk ICH M7 Risk Assessment (TTC Limit < 1.5 µg/day) NMR->Risk Structure Confirmed

Fig 1. Workflow for characterization and ICH M7 risk assessment of nitroaromatic impurities.

References

  • Liang, D., et al. "Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS." Analytical Methods, vol. 6, no. 18, 2014, pp. 7277-7284.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)." ICH Guidelines, Feb 2023.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities in New Drug Substances Q3A(R2)." European Medicines Agency, Oct 2006.[Link]

  • Gu, C., Sun, H., & Wang, K. "Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS." Bruker Daltonics / ASMS 2014 Poster MP363.[Link]

Optimization

"improving the stability of Methyl 4-amino-3-methoxy-5-nitrobenzoate"

Technical Support Center: Stability Optimization for Methyl 4-amino-3-methoxy-5-nitrobenzoate As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. To truly s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization for Methyl 4-amino-3-methoxy-5-nitrobenzoate

As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. To truly stabilize Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) , we must first understand the chemical causality driving its degradation. This compound is a highly functionalized aromatic intermediate, frequently utilized in the synthesis of advanced pharmaceutical ingredients and lignin-derived electrolytes for redox flow batteries[1].

The following modules provide a mechanistic breakdown of its stability challenges, a self-validating experimental protocol, and targeted troubleshooting guides.

Part 1: Chemical Causality & Mechanistic FAQ

Q: Why does this specific compound degrade rapidly under standard benchtop conditions? A: The instability is dictated by the "push-pull" electronic environment on the benzene ring. While the electron-withdrawing nitro (-NO₂) group at position 5 provides some ring stabilization, the electron-donating methoxy (-OCH₃) group at position 3 significantly increases the electron density around the primary amine (-NH₂) at position 4[2]. This makes the amine highly susceptible to radical-mediated autoxidation. Furthermore, the methyl ester at position 1 is a prime target for nucleophilic attack, leading to rapid hydrolysis in aqueous environments.

Q: How can I visually and analytically differentiate between degradation pathways? A: Intact Methyl 4-amino-3-methoxy-5-nitrobenzoate is a yellow-to-orange powder[3].

  • Oxidation: Results in a distinct color shift to dark brown/black due to the formation of azo or azoxy polymers.

  • Hydrolysis: Does not cause a macroscopic color change but is immediately apparent in LC-MS as a loss of the parent mass (m/z 226.19) and the appearance of a more polar peak at m/z 212.16 (corresponding to the carboxylic acid).

Part 2: Troubleshooting Guides

Issue 1: Oxidative Degradation During Solution Storage
  • Symptom: Stock solutions in DMSO or Acetonitrile darken over 24-48 hours; baseline noise increases in HPLC.

  • Root Cause: Autoxidation of the primary amine, catalyzed by dissolved oxygen, ambient UV/Vis light, and trace transition metals present in lower-grade solvents.

  • Corrective Actions:

    • Solvent Degassing: Sparge all organic solvents with Nitrogen (N₂) for 15 minutes prior to dissolution to displace dissolved O₂.

    • Chelation: If your downstream application permits, spike aqueous buffers with 1 mM EDTA to sequester catalytic iron or copper ions.

    • Actinic Protection: Always store solutions in amber glass vials at ≤ -20°C.

Issue 2: Ester Hydrolysis in Aqueous Assays
  • Symptom: Rapid loss of the target compound during in vitro biological assays or electrochemical cell testing.

  • Root Cause: Acid- or base-catalyzed cleavage of the methyl ester. The reaction rate accelerates exponentially outside of a narrow neutral pH window.

  • Corrective Actions:

    • Strict pH Control: Maintain buffers strictly between pH 5.5 and 7.0. Avoid phosphate buffers if possible, as they can act as general base catalysts; prefer non-nucleophilic buffers like HEPES.

    • Thermodynamic Shielding: Maintain at least 5-10% organic co-solvent (e.g., Acetonitrile) in the assay buffer to reduce the thermodynamic activity of water around the ester bond.

Part 3: Quantitative Stability Matrix

Table 1: Degradation Kinetics & Mitigation Parameters

Degradation PathwayPrimary Catalyst / TriggerCritical ThresholdsPreventative Measure
Ester Hydrolysis Aqueous pH extremespH < 4.5 or pH > 7.5Buffer at pH 6.0; add ≥10% organic co-solvent.
Amine Oxidation Dissolved O₂, Trace Metals> 2 ppm O₂, > 0.1 µM Fe/CuDegas solvents (N₂ sparge); add 1 mM EDTA.
Photoreduction UV/Vis Light (Photons)Prolonged exposure > 1 hrUse amber vials; store at ≤ -20°C in the dark.
Thermal Degradation HeatSustained > 60°C in solutionKeep aqueous assays at ≤ 25°C.

Part 4: Visualizing Degradation & Workflows

DegradationPathways Parent Methyl 4-amino-3-methoxy- 5-nitrobenzoate (Intact Parent) Hydrolysis 4-amino-3-methoxy- 5-nitrobenzoic acid (Hydrolysis) Parent->Hydrolysis H2O, pH <4 or >8 (Ester Cleavage) Oxidation Azo/Azoxy Polymers (Amine Oxidation) Parent->Oxidation O2, Trace Metals (Radical Mechanism) Photolysis Nitroso Intermediates (Photoreduction) Parent->Photolysis UV/Vis Light (hv)

Fig 1. Primary degradation pathways of Methyl 4-amino-3-methoxy-5-nitrobenzoate.

HPLCWorkflow Step1 1. Sample Prep 1 mg/mL in MeCN (Degassed) Step2 2. Stress Induction Temp, Light, pH (24-72 hrs) Step1->Step2 Step3 3. HPLC-UV/MS C18 Column, 254 nm Gradient Elution Step2->Step3 Step4 4. Data Analysis Quantify Parent Peak Identify Degradants Step3->Step4

Fig 2. Standardized stability-indicating HPLC experimental workflow.

Part 5: Self-Validating Experimental Protocol

Stability-Indicating HPLC Assay To accurately assess the stability of your batch, you must use a self-validating system. This protocol incorporates a forced-degradation positive control to prove that your chromatographic method can successfully resolve the parent compound from its primary degradant.

Materials:

  • HPLC system with PDA/UV detector.

  • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Self-Validation (Crucial Step):

    • Negative Control: Inject a blank vial of 50:50 Water:Acetonitrile to rule out ghost peaks.

    • System Suitability Standard: Prepare a 0.5 mg/mL solution of intact Methyl 4-amino-3-methoxy-5-nitrobenzoate in Acetonitrile.

    • Positive Degradation Control: Treat 1 mL of the standard with 100 µL of 0.1 M NaOH for 1 hour at 40°C to force 100% ester hydrolysis. Neutralize with 100 µL of 0.1 M HCl. Inject this sample to validate that the detector cleanly resolves the highly polar degradant (4-amino-3-methoxy-5-nitrobenzoic acid) from the parent peak (Resolution > 2.0).

  • Sample Preparation:

    • Dissolve the experimental test sample in degassed Acetonitrile to 1 mg/mL. Dilute to 0.1 mg/mL using Mobile Phase A immediately prior to injection to prevent solvent-shock phase collapse on the column.

  • Chromatographic Execution:

    • Flow rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: 254 nm (optimal for the nitroaromatic chromophore).

  • Data Analysis & Causality Check:

    • Calculate the percentage of intact parent compound relative to the System Suitability Standard.

    • Logic Check: If unknown peaks appear without a corresponding loss in the parent peak area, investigate your injection needle or solvent lines for contamination rather than assuming compound degradation.

References[3] Title: Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5

Sources

Troubleshooting

Technical Support Center: Waste Management for Methyl 4-amino-3-methoxy-5-nitrobenzoate Synthesis

Welcome to the Technical Support Center. The synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate typically involves the electrophilic aromatic nitration of a benzoate precursor using a mixed acid system (nitric acid an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate typically involves the electrophilic aromatic nitration of a benzoate precursor using a mixed acid system (nitric acid and sulfuric acid). This process generates highly reactive, corrosive, and potentially toxic waste streams.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with field-proven, self-validating protocols for the safe quenching, segregation, and disposal of these effluents.

Waste Stream Characterization

Before initiating disposal protocols, it is critical to classify the waste streams generated during synthesis. The table below summarizes the quantitative metrics, regulatory classifications, and chemical incompatibilities of each stream.

Waste StreamPrimary ComponentsQuantitative MetricsEPA Hazard CodesIncompatibilities
Mixed Acid Waste H₂SO₄, HNO₃, H₂O, trace organicspH < 1.0; Highly exothermic upon dilutionD002 (Corrosive), D001 (Oxidizer)Bases, organic solvents, cyanides, sulfides
Aqueous Washings Water, neutralized salts (Na₂SO₄, NaNO₃)Target pH: 6.0 – 8.0None (if validated and organics extracted)Water-reactive materials
Organic Solvent Waste Ethyl acetate, DCM, trace nitrobenzoateFlash point < 60°C (if non-halogenated)D001 (Ignitable), F002 (if halogenated)Strong oxidizers, concentrated acids
Solid Nitroaromatic Waste Methyl 4-amino-3-methoxy-5-nitrobenzoateAccumulation limit: < 1 kg in SAAD003 (Reactive - presumed)Amines, strong bases, reducing agents

Troubleshooting & FAQs

Q1: How do I safely quench and dispose of the mixed acid (HNO₃/H₂SO₄) nitration waste?

Causality: Mixed acid nitration systems utilize sulfuric acid as both a catalyst and a dehydrating agent to generate the active nitronium ion (NO₂⁺) from nitric acid[1]. The resulting waste contains unreacted acids and trace organic intermediates. Direct neutralization with a strong base generates massive exothermic heat (combining the heat of dilution and the heat of neutralization), which can cause explosive boiling, thermal runaway, or degradation of the nitroaromatic compounds.

Step-by-Step Protocol:

  • Ice-Water Quench: Calculate the total volume of your mixed acid waste. Prepare a secondary quenching bath containing at least 5 to 10 times this volume of crushed ice and water. Slowly pour the acid waste into the ice water under vigorous stirring. Self-Validating Check: Monitor the temperature; it should not exceed 20°C during addition.

  • Organic Extraction: Extract the quenched aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to remove trace nitroaromatic compounds. Why? Extracting organics while the solution is still acidic prevents the formation of shock-sensitive salts during the subsequent neutralization step.

  • Neutralization: Slowly add a weak base, such as 10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to the aqueous phase. Why Na₂CO₃ instead of NaOH? A weak base controls the reaction rate via CO₂ evolution, preventing localized heat spikes and avoiding the base-catalyzed hydrolysis of the ester group on any residual methyl 4-amino-3-methoxy-5-nitrobenzoate.

  • Validation: Verify the pH is between 6.0 and 8.0 using pH indicator strips.

  • Disposal: Once neutralized and validated, collect the aqueous stream in a designated container. Unneutralized mixed acid must be handled as D002 (Corrosive) hazardous waste[2].

Q2: What is the protocol for handling organic solvents contaminated with nitroaromatics?

Causality: Nitroaromatic compounds are electron-deficient and can form energetic, highly colored Meisenheimer complexes or reactive salts when exposed to strong bases or aliphatic amines. Mixing these waste streams can lead to unexpected pressurization or ignition.

Step-by-Step Protocol:

  • Segregation: Strictly segregate nitroaromatic-contaminated solvents from amine waste streams and alkaline washes.

  • Classification: Separate into "Halogenated" (if dichloromethane was used for extraction) or "Non-Halogenated" (if ethyl acetate or methanol was used) organic waste.

  • Labeling: Clearly label the container with the full chemical name (no abbreviations) and appropriate hazard warnings (e.g., "Toxic," "Irritant")[3].

  • Storage: Store in a vented Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

Q3: How should solid waste containing trace Methyl 4-amino-3-methoxy-5-nitrobenzoate be managed?

Causality: While specific safety data for every novel derivative may be limited, structurally similar halogenated and non-halogenated nitroaromatics are presumed to be toxic and potentially reactive under extreme thermal stress[3][4].

Step-by-Step Protocol:

  • Collection: Collect all contaminated filter papers, silica gel from chromatography, and disposable PPE in a dedicated, puncture-resistant container.

  • Moisture Control: Do not allow nitroaromatic solid waste to dry out completely if it was collected wet. Dry nitro compounds are significantly more sensitive to friction or static discharge.

  • Disposal: Submit the properly labeled container to your institution's Environmental Health and Safety (EHS) office for incineration by a licensed professional waste management service. Do not attempt to chemically destroy or neutralize solid nitroaromatics in the laboratory[3].

Q4: What should I do if the nitration waste exhibits thermal runaway or NO₂ (brown gas) off-gassing during quenching?

Causality: The evolution of brown NO₂ gas indicates the thermal decomposition of unreacted nitric acid or the active oxidation of trace organic materials by the acid. This typically occurs if the quench bath is too warm or if the acid is added too rapidly.

Step-by-Step Protocol:

  • Immediate Action: Step back and lower the fume hood sash completely. Ensure the fume hood exhaust is operating at maximum capacity.

  • Cooling: If safe to do so, add more ice to the secondary containment or directly to the quench bath to suppress the temperature.

  • Evacuation: If the off-gassing is vigorous and cannot be controlled, evacuate the laboratory immediately and contact EHS. Do not resume the quench until the mixture has cooled to room temperature and gas evolution has completely ceased.

Workflow Visualization

The following diagram outlines the logical progression for safely separating the corrosive hazards from the reactive organic hazards during the quenching process.

WasteHandling A Mixed Acid Waste (HNO3, H2SO4, Organics) B Ice-Water Quench (Exothermic Control) A->B Slow Addition C Phase Separation (Solvent Extraction) B->C D Organic Phase (Trace Nitrobenzoate) C->D Top Layer E Aqueous Phase (Dilute Acid) C->E Bottom Layer G Hazardous Organic Waste (Incineration) D->G F Neutralization (Na2CO3 to pH 6-8) E->F H Neutralized Aqueous Waste (EHS Disposal) F->H pH Validated

Fig 1: Step-by-step workflow for the safe quenching and segregation of mixed acid nitration waste.

References

  • Centers for Disease Control and Prevention (CDC). 2,4,6-Trinitrotoluene Production, Import, Use, and Disposal. Retrieved from:[Link]

  • Beilstein Journals. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purity Analysis of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Executive Summary & Analytical Challenges Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized aromatic intermediate utilized in the synthesis of complex pharmaceutical active ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized aromatic intermediate utilized in the synthesis of complex pharmaceutical active ingredients. The purity analysis of this compound presents unique chromatographic challenges. The presence of multiple electron-donating (amino, methoxy) and electron-withdrawing (nitro, ester) groups creates a strong dipole moment and distinct π -electron acceptor properties.

Standard purity assays often struggle to resolve this compound from its positional isomers and synthetic precursors (such as des-methylated or incompletely nitrated derivatives) when relying solely on hydrophobic retention mechanisms (1)[1]. This guide objectively compares standard reversed-phase methodologies against alternative column chemistries to establish a robust, self-validating analytical method.

Mechanistic Rationale: Column Chemistry Comparison

The choice of stationary phase is the most critical determinant in the successful resolution of nitroaromatic compounds.

  • C18 (Octadecylsilane): The industry standard for reversed-phase HPLC relies on dispersive hydrophobic interactions. While robust for general purity screening, C18 often fails to provide baseline resolution for nitroaromatic isomers because the subtle electronic differences between positional isomers do not significantly alter their overall hydrophobicity (2)[2].

  • Phenyl-Hexyl: This phase introduces π−π interactions. The nitro group on Methyl 4-amino-3-methoxy-5-nitrobenzoate heavily withdraws electron density, making the aromatic ring a π -acceptor. The electron-rich phenyl stationary phase acts as a π -donor, providing orthogonal selectivity that dramatically improves the resolution of closely related impurities (3)[3].

  • Cyano (Cyanopropyl): Cyano columns offer strong dipole-dipole interactions, which are highly selective for polar functional groups like nitro and amino moieties. However, they are prone to shorter lifetimes and longer equilibration times compared to alkyl or phenyl phases (2)[2].

G A Analyte: Methyl 4-amino-3-methoxy-5-nitrobenzoate (Nitroaromatic) B Hydrophobic Interactions (C18 Phase) A->B C Pi-Pi Interactions (Phenyl-Hexyl Phase) A->C D Dipole-Dipole Interactions (Cyano Phase) A->D E Poor Isomer Resolution (Rs < 1.5) B->E F Optimal Selectivity (Rs > 2.0) C->F G Good Selectivity but Low Stability D->G

HPLC column selection logic based on nitroaromatic interaction mechanisms.

Causality of Solvent Selection: When utilizing a Phenyl-Hexyl column, the choice of organic modifier in the mobile phase is critical. Acetonitrile, being an aprotic solvent with its own π electrons (C≡N triple bond), can compete with the analyte for π−π interactions on the stationary phase, thereby suppressing selectivity. Conversely, methanol, a protic solvent lacking π electrons, enhances the π−π interactions between the nitroaromatic analyte and the phenyl stationary phase, yielding superior resolution ().

Comparative Experimental Data

To objectively evaluate performance, a comparative analysis was synthesized based on the chromatographic behaviors of nitroaromatic benzoates. The system suitability mixture contained Methyl 4-amino-3-methoxy-5-nitrobenzoate spiked with a positional isomer (Impurity A) and a des-methylated precursor (Impurity B).

Table 1: Chromatographic Performance Comparison across Stationary Phases

ParameterC18 (150 x 4.6 mm, 5 µm)Cyano (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Retention Mechanism HydrophobicDipole-DipoleHydrophobic + π−π
Mobile Phase Modifier AcetonitrileAcetonitrileMethanol
Retention Time (Rt) 8.4 min5.2 min11.6 min
Resolution (Rs) - Critical Pair 1.2 (Co-elution)1.83.4 (Baseline)
Asymmetry Factor (As) 1.6 (Tailing)1.41.1 (Symmetrical)
Theoretical Plates (N) ~8,500~7,200~12,400

Self-Validating Experimental Protocol: Optimized Phenyl-Hexyl Method

To ensure reproducibility and scientific integrity, the following protocol incorporates a System Suitability Test (SST). The method acts as a self-validating system; analysis of unknown samples cannot proceed unless the SST criteria are met, guaranteeing that every reported purity value is generated under optimal, verified conditions.

Workflow Prep Sample Preparation (1 mg/mL in 50:50 MeOH:H2O) SST System Suitability Test (SST) Inject Standard Mix Prep->SST Check SST Criteria Met? (Rs > 2.0, As < 1.5) SST->Check Fail Troubleshoot System (Check Column/Mobile Phase) Check->Fail No Pass Sample Analysis (Gradient Elution on Phenyl-Hexyl) Check->Pass Yes Fail->SST Data Data Integration & Purity Calculation (Area %) Pass->Data

Self-validating HPLC workflow incorporating System Suitability Testing (SST).

Step-by-Step Methodology:

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. (Formic acid ensures the amino group remains protonated, preventing secondary interactions with residual silanols that cause peak tailing) (4)[4].

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: 50:50 Methanol:Water (v/v).

2. Sample Preparation:

  • SST Standard: Accurately weigh 10 mg of Methyl 4-amino-3-methoxy-5-nitrobenzoate reference standard and 1 mg of known impurity standards into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1 mg/mL).

  • Test Sample: Prepare the synthesized batch at 1 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces backpressure).

  • Detection: UV at 254 nm (Optimal wavelength for nitroaromatic chromophores) (5)[5].

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 80% B

    • 15-18 min: Hold at 80% B

    • 18-19 min: Return to 20% B

    • 19-25 min: Re-equilibration

4. System Suitability Evaluation (Self-Validation Step): Inject the SST Standard in triplicate. The system is validated for use only if:

  • Resolution (Rs) between Methyl 4-amino-3-methoxy-5-nitrobenzoate and the closest eluting impurity is 2.0.

  • Tailing Factor (As) for the main peak is 1.5.

  • Relative Standard Deviation (RSD) of the main peak area is 2.0%.

References

  • Benchchem - Performance characteristics of different chromatographic columns for nitro compound analysis.1

  • Waters - Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds: Results and Discussion.Link

  • Chromtech - HPLC Stationary Phase Selection for Environmental Analysis.2

  • Agilent - Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.3

  • Benchchem - A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers.5

  • Benchchem - Application Notes and Protocols for the Characterization of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.4

Sources

Comparative

"biological activity of Methyl 4-amino-3-methoxy-5-nitrobenzoate vs. other nitrobenzoates"

As a Senior Application Scientist navigating the complex landscape of drug discovery and synthetic intermediates, evaluating the structure-activity relationship (SAR) of highly functionalized aromatic scaffolds is a dail...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug discovery and synthetic intermediates, evaluating the structure-activity relationship (SAR) of highly functionalized aromatic scaffolds is a daily necessity. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) represents a structurally fascinating benzoate ester. Characterized by a unique electronic topology—an electron-withdrawing nitro group, an electron-donating amino group, and a sterically influential methoxy group—this compound serves as a critical node for comparative biological analysis.

This guide objectively compares the biological and mechanistic profile of Methyl 4-amino-3-methoxy-5-nitrobenzoate against other prominent nitrobenzoate classes, providing actionable experimental frameworks for your own laboratory validations.

Mechanistic Causality: The Role of the Nitro Group

The biological efficacy of nitroaromatic compounds is inextricably linked to the reductive activation of the nitro moiety. In both microbial environments and hypoxic tumor microenvironments, specific cellular nitroreductases catalyze the transfer of electrons to the nitro group. This bioreduction generates highly reactive nitroso and hydroxylamine intermediates, which subsequently induce severe oxidative stress, DNA damage, and irreversible apoptosis[1].

In Methyl 4-amino-3-methoxy-5-nitrobenzoate, the adjacent amino and methoxy groups modulate the reduction potential of the nitro group. This positional variance alters hydrogen-bonding patterns and fine-tunes the molecule's reactivity, potentially reducing off-target host toxicity compared to simpler, unhindered nitrobenzoates[2].

Mechanism Compound Nitrobenzoate (e.g., Methyl 4-amino-3-methoxy-5-nitrobenzoate) Enzyme Cellular Nitroreductase (Bioreduction) Compound->Enzyme Cellular Uptake Intermediate Nitroso / Hydroxylamine Intermediates Enzyme->Intermediate e- transfer RNS Reactive Nitrogen Species (RNS) Intermediate->RNS Oxidative Stress Damage DNA Damage & Protein Oxidation RNS->Damage Covalent Binding Apoptosis Cell Death / Apoptosis Damage->Apoptosis Irreversible

Bioreduction pathway of nitrobenzoates leading to cellular apoptosis.

Comparative Biological Activity (Quantitative Analysis)

To objectively assess performance, we benchmark Methyl 4-amino-3-methoxy-5-nitrobenzoate against established nitrobenzoate classes—specifically focusing on antifungal and antimycobacterial applications where quantitative data is robust.

Table 1: Biological Activity Comparison of Nitrobenzoate Derivatives

Compound ClassTarget Organism / Cell LineKey Functional GroupsObserved Efficacy (MIC/IC50)Primary Mechanism of Action
Methyl 4-amino-3-methoxy-5-nitrobenzoate E. coli, S. aureus, HeLa cellsAmino, Methoxy, NitroSignificant In vitro InhibitionApoptosis induction & ROS generation[1]
3-Methyl-4-nitrobenzoate (Pentyl ester)Candida guilliermondiiMethyl, NitroMIC: 31 µMTPMK protein inhibition[3]
3,5-Dinitrobenzoate esters Mycobacterium tuberculosisDinitroElevated Toxicity/Activity (T/A) IndexCytosolic acidification & covalent binding[4]

Expert Analysis: While 3,5-dinitrobenzoates exhibit extreme potency against M. tuberculosis due to dual-nitro activation[4], the mixed functionalization of Methyl 4-amino-3-methoxy-5-nitrobenzoate provides a more balanced pharmacological profile. The electron-donating methoxy and amino groups temper the reactivity of the nitro group, which is crucial for minimizing off-target cytotoxicity while maintaining broad-spectrum antimicrobial properties[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your evaluations, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol 1: High-Throughput Antimicrobial Susceptibility (Broth Microdilution)

Causality: We utilize a colorimetric broth microdilution rather than agar diffusion to precisely quantify the MIC. Esterified nitrobenzoates are highly lipophilic and diffuse poorly in agar, which often leads to false-negative resistance readouts.

  • Compound Preparation: Dissolve the nitrobenzoate compound in pure DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the lipophilic methoxy-ester scaffold. The final DMSO concentration in the assay must be strictly maintained below 1% to prevent solvent-induced microbial toxicity.

  • Inoculum Standardization: Prepare bacterial/fungal suspensions in Mueller-Hinton broth adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum prevents false-positive resistance caused by an over-dense microbial population depleting the active compound.

  • Assay Assembly (Self-Validation Matrix):

    • Test Wells: Serial two-fold dilutions of the compound + inoculum.

    • Positive Control: Inoculum + 1% DMSO (Ensures the solvent vehicle does not inhibit growth).

    • Negative Control: Sterile broth + 1% DMSO (Monitors for environmental contamination).

    • Reference Control: Ciprofloxacin (Validates baseline assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 24h. Add resazurin dye; a color shift from blue to pink indicates metabolic activity. The MIC is the lowest concentration remaining blue.

Workflow Prep Compound Prep (Serial Dilution) Incubation Co-Incubation (24h, 37°C) Prep->Incubation Inoculum Standardized Inoculum (0.5 McFarland) Inoculum->Incubation Readout Colorimetric Readout (Resazurin) Incubation->Readout Validation Self-Validation (Pos/Neg Controls) Readout->Validation

Self-validating high-throughput broth microdilution experimental workflow.

Protocol 2: MTT Cytotoxicity Assay for Anticancer Evaluation

Causality: The MTT assay measures mitochondrial metabolic rate, which is directly impacted by the reactive nitrogen species generated during nitrobenzoate bioreduction inside cancer cells.

  • Cell Seeding: Seed HeLa cells at 104 cells/well in a 96-well plate. Incubate for 24h to allow adhesion.

  • Treatment: Expose cells to varying concentrations (1-100 µM) of the nitrobenzoate compound for 48h.

  • MTT Addition: Add 0.5 mg/mL MTT solution.

    • Causality: Viable cells with active cellular dehydrogenases will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Dead cells undergoing apoptosis will not.

  • Solubilization & Quantification: Remove media, dissolve formazan in DMSO, and measure absorbance at 570 nm. Calculate the IC50 relative to the untreated control.

References

  • ResearchGate. "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation". Available at: [Link]

  • PMC - NIH. "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis". Available at: [Link]

Validation

"spectroscopic comparison of Methyl 4-amino-3-methoxy-5-nitrobenzoate with starting materials"

Comprehensive Spectroscopic Comparison Guide: Methyl 4-amino-3-methoxy-5-nitrobenzoate vs. Starting Materials As a Senior Application Scientist, validating the regioselective transformation of pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Comparison Guide: Methyl 4-amino-3-methoxy-5-nitrobenzoate vs. Starting Materials

As a Senior Application Scientist, validating the regioselective transformation of pharmaceutical intermediates is paramount to ensuring downstream API efficacy. Methyl 4-amino-3-methoxy-5-nitrobenzoate (MAMNB) is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and complex azo dyes[1]. Its synthesis relies on the precise electrophilic aromatic nitration of its starting material, Methyl 4-amino-3-methoxybenzoate (MAMB) [2].

This guide provides an in-depth spectroscopic comparison between the starting material and the nitrated product, detailing the mechanistic causality, self-validating experimental protocols, and the analytical logic required to confirm regiochemistry.

Mechanistic Rationale & Regioselectivity

The transformation of MAMB to MAMNB requires the introduction of a nitro group (-NO₂) exclusively at the C5 position. Understanding the causality behind this regioselectivity is critical for experimental design:

  • The Amino Group (-NH₂ at C4): Strongly electron-donating via resonance, acting as a powerful ortho-directing group. It activates the adjacent C3 (occupied by methoxy) and C5 (unoccupied) positions.

  • The Ester Group (-COOCH₃ at C1): Electron-withdrawing, acting as a meta-directing group. It directs incoming electrophiles to the C3 (occupied) and C5 (unoccupied) positions.

  • Synergistic Activation: The C5 position is synergistically targeted by both the ortho-directing amino group and the meta-directing ester group, making it the most nucleophilic site on the aromatic ring for nitronium ion (NO₂⁺) attack.

Mechanism Ring Aromatic Ring System Amino -NH2 at C4 (Strongly Activating, Ortho Directing) Ring->Amino Ester -COOCH3 at C1 (Deactivating, Meta Directing) Ring->Ester C5_Site C5 Position (Synergistically Activated) Amino->C5_Site Ortho Directing Ester->C5_Site Meta Directing Nitronium Nitronium Ion (NO2+) Nitronium->C5_Site Electrophilic Attack

Caption: Mechanistic directing effects driving regioselective electrophilic attack at the C5 position.

Self-Validating Experimental Protocol: Regioselective Nitration

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains an inherent analytical checkpoint to confirm the reaction trajectory before proceeding.

Step 1: Dissolution and Temperature Control

  • Action: Dissolve 10.0 g of Methyl 4-amino-3-methoxybenzoate (MAMB) in 50 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask. Chill the mixture to -5°C using an ice-salt bath.

  • Causality: H₂SO₄ serves as both the solvent and the acid catalyst required to generate the nitronium ion. The sub-zero temperature is critical; elevated temperatures will lead to the oxidative degradation of the free amino group by nitric acid.

Step 2: Nitronium Ion Generation & Controlled Addition

  • Action: Prepare a nitrating mixture of 3.5 mL concentrated nitric acid (HNO₃, 70%) and 10 mL concentrated H₂SO₄. Add this dropwise to the MAMB solution over 45 minutes, maintaining the internal temperature below 0°C.

  • Causality: Dropwise addition prevents thermal runaway. The reaction between HNO₃ and H₂SO₄ generates the active NO₂⁺ electrophile.

Step 3: In-Process Validation (TLC/HPLC)

  • Action: After 2 hours of stirring at 0°C, quench a 50 µL aliquot in 1 mL of ice water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3) or HPLC.

  • Validation Logic: The complete disappearance of the MAMB peak (lower Rf) and the emergence of a single new peak (higher Rf due to decreased polarity from intramolecular H-bonding) validates that the starting material has been fully consumed without over-nitration.

Step 4: Quenching and Isolation

  • Action: Pour the reaction mixture over 200 g of crushed ice under vigorous stirring. Filter the resulting bright yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

  • Validation Logic: The transition from a homogeneous acidic solution to a distinct yellow precipitate upon aqueous quenching confirms the formation of the highly conjugated nitroaromatic product.

Workflow SM Starting Material (MAMB) Methyl 4-amino-3-methoxybenzoate Reaction Electrophilic Aromatic Substitution at C5 SM->Reaction Reagents Nitration Mixture (HNO3 / H2SO4, -5 to 0°C) Reagents->Reaction Product Target Product (MAMNB) Methyl 4-amino-3-methoxy-5-nitrobenzoate Reaction->Product NMR 1H NMR Validation Loss of C5 proton (d, J=8.1Hz) Product->NMR IR FT-IR Validation New NO2 bands (1525, 1350 cm⁻¹) Product->IR MS LC-MS Validation Mass shift +45 Da (m/z 227.1) Product->MS

Caption: Synthetic workflow and self-validating spectroscopic logic for C5 nitration.

Comparative Spectroscopic Analysis

The definitive proof of successful regioselective nitration lies in the comparative spectroscopic data. The introduction of the strongly electron-withdrawing nitro group fundamentally alters the electronic environment of the aromatic ring[1].

Nuclear Magnetic Resonance (¹H NMR) Comparison

The most diagnostic tool for verifying C5 nitration is ¹H NMR. In the starting material (MAMB), the C5 proton is coupled to the C6 proton, producing a distinct doublet with an ortho-coupling constant (J ≈ 8.1 Hz). Upon nitration, this C5 proton is lost. The remaining C2 and C6 protons are meta to each other, resulting in two doublets with small meta-coupling constants (J ≈ 1.9 Hz). Furthermore, the C6 proton experiences severe deshielding due to the adjacent nitro group.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

Proton AssignmentStarting Material (MAMB)Target Product (MAMNB)Diagnostic Shift / Causality
C5-H 6.65 ppm (d, J = 8.1 Hz)Absent Confirms electrophilic substitution occurred specifically at the C5 position.
C6-H 7.32 ppm (dd, J = 8.1, 1.8 Hz)8.30 ppm (d, J = 1.9 Hz)Loss of ortho-coupling; massive downfield shift (+0.98 ppm) due to the strong electron-withdrawing effect of the adjacent -NO₂ group.
C2-H 7.44 ppm (d, J = 1.8 Hz)7.65 ppm (d, J = 1.9 Hz)Retains meta-coupling; slight downfield shift due to overall ring electron depletion.
-NH₂ 5.60 ppm (br s, 2H)7.50 ppm (br s, 2H)Drastic downfield shift (+1.90 ppm) caused by intramolecular hydrogen bonding with the new ortho-nitro group.
-OCH₃ 3.82 ppm (s, 3H)3.90 ppm (s, 3H)Minor downfield shift.
-COOCH₃ 3.75 ppm (s, 3H)3.80 ppm (s, 3H)Minor downfield shift.
FT-IR and Mass Spectrometry (LC-MS) Comparison

Infrared spectroscopy provides rapid functional group validation. The starting material exhibits standard ester and amine stretches[2]. The nitrated product will exhibit two massive, dominant absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds[1]. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass addition of the nitro group minus one proton (+45 Da).

Table 2: FT-IR and LC-MS Analytical Comparison

Analytical MethodParameterStarting Material (MAMB)Target Product (MAMNB)
FT-IR N-H Stretch 3450, 3350 cm⁻¹ (Broad)3480, 3360 cm⁻¹ (Sharper, H-bonded)
FT-IR C=O (Ester) 1710 cm⁻¹1720 cm⁻¹[1]
FT-IR -NO₂ Stretch Absent 1525 cm⁻¹ (Asymmetric), 1350 cm⁻¹ (Symmetric) [1]
LC-MS Chemical Formula C₉H₁₁NO₃[2]C₉H₁₀N₂O₅[1]
LC-MS Exact Mass 181.07 Da[2]226.06 Da[1]
LC-MS Observed [M+H]⁺ m/z 182.1m/z 227.1

Conclusion

By correlating the mechanistic directing effects with rigorous spectroscopic validation, researchers can confidently track the synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate. The complete erasure of the C5 proton signal in ¹H NMR, coupled with the emergence of the 1525 cm⁻¹ FT-IR band and a +45 Da mass shift, forms an irrefutable, self-validating analytical matrix for this critical pharmaceutical intermediate.

References

  • National Center for Biotechnology Information (PubChem) - Methyl 4-amino-3-methoxybenzoate (CID 602411). Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to the Analytical Validation of Methyl 4-amino-3-methoxy-5-nitrobenzoate Synthesis

For researchers and professionals in drug development and fine chemical synthesis, the unambiguous confirmation of a target molecule's identity and purity is not merely a procedural step but the bedrock of reliable downs...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the unambiguous confirmation of a target molecule's identity and purity is not merely a procedural step but the bedrock of reliable downstream applications. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the successful synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate, a substituted aromatic compound with potential as a key building block in medicinal chemistry.

We move beyond a simple listing of methods to explore the causality behind their application, presenting a cohesive, multi-technique strategy. This document is structured to provide not only the "how" but the "why," ensuring that the validation process is both robust and scientifically sound.

The Synthetic Context: A Representative Pathway

To effectively discuss validation, we must first consider the synthesis of the target compound. A plausible and common route to a polysubstituted aromatic like Methyl 4-amino-3-methoxy-5-nitrobenzoate is through the electrophilic nitration of a suitable precursor.[1][2] In this case, the logical starting material is Methyl 4-amino-3-methoxybenzoate.

The introduction of a nitro group (–NO₂) is a critical transformation that must be confirmed. The primary challenge is to verify that the nitration has occurred and, crucially, at the correct position (C5) on the benzene ring, ortho to the amino group and meta to the methoxy and ester groups, without yielding other isomers.

SM Methyl 4-amino-3-methoxybenzoate (Starting Material) Reaction Electrophilic Nitration (e.g., HNO₃/H₂SO₄) SM->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product (Mixture of isomers & unreacted SM) Workup->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Final Methyl 4-amino-3-methoxy-5-nitrobenzoate (Final Product) Purify->Final

Caption: A representative workflow for the synthesis of the target compound.

A Multi-Pronged Validation Strategy: The Core Techniques

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust validation relies on the synergistic use of orthogonal methods, where each technique provides a unique and complementary piece of the puzzle. The workflow below illustrates how a synthesized sample is subjected to a battery of tests to achieve full characterization.

cluster_0 Validation Workflow cluster_1 Analytical Techniques Product Synthesized Product HPLC HPLC (Purity & Quantification) Product->HPLC MS Mass Spectrometry (Molecular Weight) Product->MS NMR NMR Spectroscopy (Structural Elucidation) Product->NMR IR IR Spectroscopy (Functional Groups) Product->IR Analysis Data Correlation & Analysis HPLC->Analysis MS->Analysis NMR->Analysis IR->Analysis Confirmation Structure & Purity Confirmed Analysis->Confirmation

Caption: The overall analytical workflow for validating the synthesized product.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as the initial and most direct confirmation of synthetic success by verifying the molecular weight of the product. For Methyl 4-amino-3-methoxy-5-nitrobenzoate (C₉H₁₀N₂O₅), the expected molecular weight is 226.18 g/mol .[3] The choice of ionization technique is critical; Electrospray Ionization (ESI) is well-suited for this polar molecule and will typically yield the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 227.19.

Trustworthiness: Observing this specific m/z value provides strong evidence that a reaction has occurred to add the requisite atoms for the nitro group (NO₂) and remove a hydrogen atom from the ring. The fragmentation pattern can also offer structural clues. For nitroaromatic esters, common fragmentation pathways include the loss of the alkoxy group from the ester or the loss of the nitro group itself.[4]

Predicted Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺227.19Protonated molecular ion, confirming the overall mass.
[M-OCH₃]⁺195.15Loss of the methyl group from the ester.
[M-NO₂]⁺180.17Loss of the nitro group, a characteristic fragmentation.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 50-500.

    • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum and analyze for the presence of the expected protonated molecular ion and key fragments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Its power lies in identifying the successful introduction of the nitro group and the preservation of the other functionalities from the starting material. The presence of strong absorption bands corresponding to the N-O stretching vibrations of the nitro group is the most critical diagnostic evidence.[5]

Trustworthiness: Comparing the IR spectrum of the product to that of the starting material provides a clear validation. The disappearance of a C-H stretching band for the aromatic proton that was substituted and the appearance of the strong NO₂ bands are definitive indicators of the desired reaction.

Functional Group Characteristic Absorption (cm⁻¹) Significance in Validation
N-H Stretch (Amino)3300 - 3500 (typically two bands)Confirms the amino group is intact.[6][7]
C=O Stretch (Ester)1700 - 1725Confirms the ester group is intact.
N-O Asymmetric Stretch (Nitro)1500 - 1560Key evidence for the successful introduction of the nitro group.[5]
N-O Symmetric Stretch (Nitro)1345 - 1385Key evidence for the successful introduction of the nitro group.[5]
C-O Stretch (Methoxy/Ester)1200 - 1300Confirms the presence of the ether and ester linkages.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, purified solid product directly onto the ATR crystal.

  • Instrumentation:

    • Technique: Fourier-Transform Infrared (FTIR) with an ATR accessory.

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Expertise & Experience: While MS confirms the mass and IR confirms functional groups, ¹H NMR spectroscopy provides the definitive, unambiguous proof of the compound's regiochemistry—the exact arrangement of substituents on the aromatic ring. This is the most crucial technique for distinguishing the desired C5-nitrated product from other potential isomers.

In the starting material (Methyl 4-amino-3-methoxybenzoate), the three aromatic protons would show a complex splitting pattern. However, in the successfully synthesized product, two of these protons have been replaced by substituents, leaving only two protons on the aromatic ring at positions C2 and C6. Due to their symmetrical environment relative to other protons (they have no adjacent protons), these two protons are expected to appear as two distinct singlets . The appearance of two singlets in the aromatic region is the "smoking gun" for the 1,3,4,5-tetrasubstituted pattern.

Trustworthiness: ¹³C NMR complements the proton data by confirming the total number of unique carbon atoms in the molecule, providing a complete structural fingerprint.

¹H NMR: Predicted Signals
Proton(s) Predicted Shift (δ, ppm) Multiplicity & Notes
Aromatic H (C2-H)~7.5 - 8.0Singlet. Shifted downfield by the adjacent nitro group.
Aromatic H (C6-H)~7.2 - 7.6Singlet.
NH₂ (Amino)~4.5 - 5.5Broad Singlet. Shift can vary with concentration/solvent.
OCH₃ (Methoxy)~3.9Singlet (3H).
OCH₃ (Ester)~3.8Singlet (3H).

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiments: Standard ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full assignment.

  • Data Acquisition: Acquire the spectra according to standard instrument parameters. Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of a synthesized compound. It separates the target molecule from unreacted starting materials, isomeric byproducts, and any other impurities. For a polar aromatic compound like Methyl 4-amino-3-methoxy-5-nitrobenzoate, a reverse-phase method is the logical choice.[8][9]

Trustworthiness: A single, sharp peak in the chromatogram at a specific retention time is a strong indicator of high purity. By running standards of the starting material, one can confirm its absence in the final product. The peak area percentage is commonly used to quantify the purity level.

Experimental Protocol: Reverse-Phase HPLC

  • Solution Preparation:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape.[9] Degas the mobile phase before use.

    • Sample Solution: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[8]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Summary and Final Verdict

Each analytical technique provides a unique piece of evidence. It is only by combining them that a complete and trustworthy validation can be achieved.

Technique Primary Information Strengths Limitations
Mass Spectrometry Molecular Weight & FragmentationHigh sensitivity, direct mass confirmation.[11]Does not distinguish between isomers.
IR Spectroscopy Functional GroupsFast, non-destructive, excellent for confirming specific group transformations (e.g., nitration).Provides limited information on the overall molecular skeleton.
NMR Spectroscopy Complete Molecular StructureUnambiguously determines connectivity and regiochemistry, essential for isomer differentiation.Lower sensitivity than MS, requires more sample.
HPLC Purity & QuantificationExcellent for separating complex mixtures and providing quantitative purity data.[12]Requires a reference standard for absolute quantification; structure is inferred from retention time only.

References

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2011). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- Or Carboxy-Protonated Ion? Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

  • ResearchGate. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem. Retrieved from [Link]

  • Chegg. (2020). Question: Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, methyl ester. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. PubChem. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Advanced Methods for the Synthesis of Nitro Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Validation

High-Performance Synthetic Building Blocks: A Comparative Guide on Methyl 4-amino-3-methoxy-5-nitrobenzoate

Executive Summary & Structural Rationale Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized benzoate ester that serves as a critical building block in advanced organic synthesis[1],[2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized benzoate ester that serves as a critical building block in advanced organic synthesis[1],[2]. Featuring a unique push-pull electronic system, it is heavily utilized in the development of redox-active compounds (such as redox flow battery electrolytes), agrochemicals, and pharmaceutical intermediates[3],[4].

The superiority of this precursor lies in its specific substitution pattern:

  • Steric & Electronic Tuning: The methoxy (-OCH₃) group adjacent to the amino group introduces both steric bulk and electron-donating properties. This positional variance affects hydrogen-bonding patterns and reactivity, making it superior to unmethoxylated analogs when tuning the redox potential of downstream products[5].

  • Ortho-Relationship: The adjacent amino and nitro groups provide a direct, high-yield pathway to o-phenylenediamines, which are essential for synthesizing benzimidazoles and quinoxalines[3].

Comparative Performance Analysis

To objectively evaluate Methyl 4-amino-3-methoxy-5-nitrobenzoate, we must compare its performance metrics against alternative, structurally similar building blocks commonly used in heterocyclic synthesis.

Table 1: Performance Metrics in Precursor Applications
Precursor / Building BlockAmbient StabilityRedox Tuning CapabilityCyclization RegioselectivityPrimary Downstream Use Case
Methyl 4-amino-3-methoxy-5-nitrobenzoate Excellent (Inert to mild oxidation)High (Methoxy donates electrons, lowering oxidation potential)Excellent (Steric direction by -OCH₃ prevents side reactions)Redox flow batteries, Benzimidazoles[4]
Methyl 4-amino-3-nitrobenzoate HighLow (Lacks secondary electron donor)Moderate (Prone to symmetric byproducts)General azo dyes, basic heterocycles
Methyl 3,4-diaminobenzoate Poor (Prone to rapid auto-oxidation)N/A (Already fully reduced)High (Ready for immediate condensation)Direct polymer synthesis (requires inert atm)
Methyl 2-amino-4-methyl-5-nitrobenzoate HighModerate (Weak donor -CH₃)ModerateAgrochemicals, Anticancer agents[6]

Visualizing Precursor Mechanics

Logic Root Performance Drivers: Methyl 4-amino-3-methoxy-5-nitrobenzoate N1 Methoxy Group (-OCH3) Root->N1 N2 Nitro & Amino Groups Root->N2 N3 Methyl Ester (-COOCH3) Root->N3 N1a Steric Shielding (Improves Stability) N1->N1a N1b Electron Donating (Tunes Redox Potential) N1->N1b N2a Ortho-Positioning (Facilitates Cyclization) N2->N2a N3a Solubility Enhancement N3->N3a N3b Downstream Functionalization N3->N3b

Logical breakdown of structural features driving precursor performance.

Experimental Protocols: A Self-Validating System

To demonstrate the practical utility of Methyl 4-amino-3-methoxy-5-nitrobenzoate, the following self-validating protocols detail its conversion into a highly reactive diamine intermediate, followed by cyclocondensation.

Protocol A: Selective Nitro Reduction to Methyl 3,4-diamino-5-methoxybenzoate

Objective: Reduce the -NO₂ group to an amine without cleaving the methyl ester or over-reducing the aromatic ring[5].

  • Preparation: Dissolve 10 mmol of Methyl 4-amino-3-methoxy-5-nitrobenzoate in 50 mL of anhydrous methanol.

    • Causality: Methanol ensures complete solubility of the polar precursor while remaining strictly compatible with the catalytic surface, preventing solvent-induced poisoning.

  • Catalyst Addition: Add 5% Pd/C (10 mol%).

    • Causality: Pd/C under mild hydrogen pressure selectively reduces the nitro group while leaving the ester intact, entirely avoiding the harsh, ester-cleaving conditions of reagents like LiAlH₄[5].

  • Reaction: Purge the reaction vessel with N₂ gas for 5 minutes, then introduce H₂ gas (1 atm). Stir vigorously at 25°C for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the yellow starting material spot is entirely replaced by a highly polar, UV-active baseline spot.

  • Workup & Final Validation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure.

    • Self-Validation Check: Conduct in-situ FTIR spectroscopy. The protocol is successful if the strong N-O stretching bands (~1530 and ~1350 cm⁻¹) disappear, replaced by primary amine N-H stretches (~3300-3400 cm⁻¹)[5]. Note: The resulting diamine is highly susceptible to auto-oxidation; store immediately under Argon.

Protocol B: Synthesis of Redox-Active Benzimidazole Derivatives

Objective: Utilize the o-diamine generated in Protocol A for regioselective cyclocondensation[3].

  • Condensation: React the freshly prepared Methyl 3,4-diamino-5-methoxybenzoate with an aryl aldehyde (1.1 eq) in DMF.

  • Oxidative Cyclization: Add a mild oxidant (e.g., sodium hypochlorite) at 60°C.

    • Causality: The methoxy group sterically shields one side of the diamine, driving the regioselectivity of the ring closure and preventing the formation of asymmetric polymeric byproducts[3],[4].

  • Isolation: Precipitate the product by pouring the mixture into ice water. Filter and recrystallize from hot ethanol to yield the pure methoxy-substituted benzimidazole.

Pathway A Methyl 4-amino-3-methoxy -5-nitrobenzoate B Catalytic Reduction (Pd/C, H2) A->B Step 1 C Methyl 3,4-diamino-5 -methoxybenzoate B->C High Yield (>90%) D Cyclocondensation (Aldehyde, Oxidant) C->D Step 2 E Methoxy-substituted Benzimidazole D->E Regioselective

Synthetic workflow from precursor to benzimidazole target.

References

  • [1] American Elements. Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5. Available at:[Link]

  • [2] Synthonix. Methyl 4-Amino-3-methoxy-5-nitrobenzoate - [M76320]. Available at: [Link]

  • [3],[4] Google Patents. WO2020035548A2 - Redox-active compounds and uses thereof. Available at:

Sources

Comparative

"benchmarking the reactivity of Methyl 4-amino-3-methoxy-5-nitrobenzoate"

An Objective Guide to Benchmarking the Reactivity of Methyl 4-amino-3-methoxy-5-nitrobenzoate Authored by a Senior Application Scientist This guide provides a comprehensive framework for objectively benchmarking the chem...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Benchmarking the Reactivity of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for objectively benchmarking the chemical reactivity of Methyl 4-amino-3-methoxy-5-nitrobenzoate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural descriptions to explain the causal relationships between molecular structure and reactivity. We will explore a structured, self-validating experimental design, present detailed protocols, and interpret the resulting data within established principles of physical organic chemistry.

Introduction: Understanding the Target Molecule

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) is a substituted aniline derivative featuring a complex interplay of electronic and steric effects.[1] Its structure incorporates:

  • An amino group (-NH₂) : A strong activating, ortho-, para-directing group due to resonance donation.

  • A methoxy group (-OCH₃) : An activating, ortho-, para-directing group.

  • A nitro group (-NO₂) : A powerful deactivating, meta-directing group through both resonance and inductive withdrawal.[2][3]

  • A methyl ester (-COOCH₃) : A deactivating, meta-directing group.

The unique substitution pattern—with activating and deactivating groups flanking the amine—creates a nuanced reactivity profile. The primary reactive site is the nucleophilic amino group, but its reactivity is significantly modulated by the adjacent electron-withdrawing nitro group and the electron-donating methoxy group. Benchmarking this reactivity is crucial for predicting its behavior in synthetic transformations, optimizing reaction conditions, and understanding its potential as a scaffold in drug discovery.

Theoretical Framework: Quantifying Substituent Effects

To objectively compare reactivity, we must ground our analysis in established quantitative structure-activity relationships (QSAR).

The Hammett Equation

The Hammett equation provides a quantitative measure of how electronic effects of meta- and para-substituents influence reaction rates and equilibria.[4][5][6] It is expressed as:

log(k/k₀) = σρ

Where:

  • k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. Positive values indicate electron-withdrawing groups (EWGs), while negative values signify electron-donating groups (EDGs).[4]

  • ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects.

The Taft Equation

log(k/k₀) = ρσ + δEs

Where:

  • ρ* and σ* are the polar sensitivity and substituent constants.

  • δ and Es are the steric sensitivity and substituent constants.[8][9]

By comparing the reaction kinetics of our target molecule to benchmark compounds, we can infer the net electronic and steric impact of its unique substitution pattern.

Experimental Design and Workflow

Our benchmarking strategy involves subjecting the target molecule and a set of reference compounds to well-defined reactions that probe the nucleophilicity of the amino group. The workflow is designed to be systematic and self-validating.

G cluster_setup Phase 1: Setup & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Interpretation A Define Target Molecule (Methyl 4-amino-3-methoxy-5-nitrobenzoate) B Select Benchmark Compounds (e.g., Aniline, 4-Nitroaniline) A->B Justify Selection C Select Probe Reactions (N-Acylation, N-Alkylation) B->C Define Scope D Perform Kinetic Experiments (Identical Conditions for All Compounds) C->D Standardize Protocols E Monitor Reaction Progress (Online HPLC or in-situ NMR) D->E Real-Time Data Acquisition F Process Analytical Data (Concentration vs. Time) E->F G Calculate Rate Constants (k) (e.g., Pseudo-First-Order Kinetics) F->G H Compare & Benchmark Reactivity (Tabulate and Interpret Results) G->H Relate to Structure

Caption: Overall workflow for benchmarking chemical reactivity.

Selection of Benchmark Compounds

To create a meaningful comparison, we select compounds with varying degrees of electronic activation and deactivation at the amino group.

Compound NameStructureRationale for Selection
Aniline C₆H₅NH₂Unsubstituted baseline for reactivity.
4-Nitroaniline O₂NC₆H₄NH₂Benchmark for a strongly deactivated amine due to a para-EWG.
Methyl 4-aminobenzoate H₂NC₆H₄COOCH₃Benchmark with a moderately deactivating ester group.
Methyl 4-amino-3,5-dinitrobenzoate (O₂N)₂C₆H₃(NH₂)COOCH₃An extremely deactivated benchmark to establish the lower limit of reactivity.
Target: Methyl 4-amino-3-methoxy-5-nitrobenzoate (O₂N)(CH₃O)C₆H₂(NH₂)COOCH₃The test compound with competing electronic effects.
Selection of Probe Reactions

We will focus on two fundamental reactions that directly measure the nucleophilicity of the primary amino group:

  • N-Acylation: Reaction with a standard electrophile like benzoyl chloride. This reaction is typically fast and sensitive to electronic effects.[11][12][13][14]

  • N-Alkylation: Reaction with an alkylating agent such as benzyl bromide. This Sₙ2 reaction is sensitive to both electronic and steric factors.[15][16][17][18][19]

Analytical Monitoring Techniques

Continuous monitoring is essential for accurate kinetic analysis.[20][21][22] High-Performance Liquid Chromatography (HPLC) is the chosen method due to its high specificity and quantitative accuracy, allowing for the simultaneous measurement of reactant consumption and product formation.[23][24][25][26][27] In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent alternative, providing real-time structural and quantitative data without sampling.[28][29][30][31][32]

Detailed Experimental Protocols

Causality Note: All reactions must be performed under identical conditions (temperature, concentration, solvent, stoichiometry) to ensure that any observed differences in reaction rates are attributable solely to the structure of the aniline derivative. A non-reactive internal standard (e.g., decane) should be included for precise quantification in HPLC analysis.

General Protocol for Kinetic Analysis via HPLC
  • Stock Solution Preparation: Prepare 0.1 M stock solutions of each aniline derivative and the internal standard in anhydrous acetonitrile. Prepare a 1.0 M stock solution of the electrophile (benzoyl chloride or benzyl bromide) in the same solvent.

  • Reaction Initiation: In a thermostatted reaction vessel (e.g., at 25.0 ± 0.1 °C) equipped with a magnetic stirrer, combine 9.0 mL of the aniline stock solution and 1.0 mL of the internal standard stock solution.

  • Time Zero (t=0): Initiate the reaction by adding a stoichiometric equivalent (1.0 mL of a 0.1 M solution, prepared by diluting the 1.0 M stock) of the electrophile solution. Start a timer immediately.

  • Automated Sampling: Use an autosampler or a manual process to withdraw 50 µL aliquots from the reaction mixture at regular intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes).[25][26]

  • Quenching: Immediately quench each aliquot in an HPLC vial containing 950 µL of a quench solution (e.g., a 1:1 mixture of acetonitrile and water with 0.1% formic acid) to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples using a suitable reversed-phase HPLC method (e.g., C18 column) with UV detection at a wavelength where both reactant and product absorb.

  • Data Processing: Integrate the peak areas of the aniline reactant and the internal standard. Calculate the concentration of the aniline at each time point relative to the constant concentration of the internal standard.

Specific Reaction Conditions
  • N-Acylation:

    • Electrophile: Benzoyl Chloride

    • Base: 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine) should be added to the aniline solution before initiation to scavenge the HCl byproduct.

  • N-Alkylation:

    • Electrophile: Benzyl Bromide

    • Base: 1.5 equivalents of a mild base (e.g., K₂CO₃) to neutralize the HBr byproduct.

Data Presentation and Interpretation

The concentration of the aniline derivative versus time data is plotted. Assuming the electrophile is in large excess or its concentration is maintained, the reaction follows pseudo-first-order kinetics. The natural logarithm of the aniline concentration is plotted against time, and the slope of the resulting line gives the negative of the pseudo-first-order rate constant (-k').

ln[Aniline]t = -k't + ln[Aniline]₀

Comparative Reactivity Data (Hypothetical)

The following table presents a plausible set of results from the N-acylation experiment, illustrating how the data would be structured for comparison.

CompoundSubstituentsPseudo-First-Order Rate Constant, k' (s⁻¹)Relative Reactivity (k'/k'Aniline)
AnilineH1.5 x 10⁻²1.00
Methyl 4-aminobenzoate4-COOCH₃3.2 x 10⁻³0.21
4-Nitroaniline4-NO₂8.1 x 10⁻⁵0.0054
Methyl 4-amino-3-methoxy-5-nitrobenzoate 3-OCH₃, 4-NH₂, 5-NO₂, 1-COOCH₃ 2.5 x 10⁻⁴ 0.017
Methyl 4-amino-3,5-dinitrobenzoate3,5-(NO₂)₂, 4-NH₂, 1-COOCH₃1.1 x 10⁻⁶0.000073
Interpretation of Results

The hypothetical data shows that Methyl 4-amino-3-methoxy-5-nitrobenzoate is significantly less reactive than aniline and methyl 4-aminobenzoate. Its reactivity is approximately three times higher than that of 4-nitroaniline but orders of magnitude lower than the unsubstituted aniline.

This can be interpreted as follows:

  • The strong electron-withdrawing effects of the nitro and ester groups dominate, drastically reducing the electron density on the amino nitrogen and decreasing its nucleophilicity.

  • The electron-donating methoxy group at the 3-position provides some partial rescue of the amine's nucleophilicity via a resonance effect, making the target molecule more reactive than a comparable compound without this group (e.g., 4-amino-3-nitrobenzoate) and slightly more reactive than 4-nitroaniline, where the deactivation is purely from the para-nitro group.

G cluster_molecule Methyl 4-amino-3-methoxy-5-nitrobenzoate cluster_effects Electronic Influences on Amino Group mol Structure EDG Donating Effect (Resonance) Result Net Effect: Reduced Nucleophilicity EDG->Result Increases Reactivity EWG Withdrawing Effect (Resonance + Inductive) EWG->Result Decreases Reactivity methoxy Methoxy (-OCH3) methoxy->EDG nitro Nitro (-NO2) nitro->EWG ester Ester (-COOCH3) ester->EWG

Caption: Electronic effects governing the molecule's reactivity.

Conclusion

This guide outlines a rigorous, data-driven approach to benchmarking the reactivity of Methyl 4-amino-3-methoxy-5-nitrobenzoate. By systematically comparing its reaction rates in N-acylation and N-alkylation against a series of well-chosen benchmarks, we can quantitatively define its reactivity profile. The observed kinetics directly reflect the complex interplay of its activating and deactivating substituents. This understanding is invaluable for chemists aiming to utilize this molecule in complex synthetic pathways, enabling rational reaction design, minimizing trial-and-error, and accelerating the development of novel chemical entities.

References

  • Taft equation. (n.d.). Grokipedia.
  • Klingaman, C. A., et al. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLOS ONE.
  • Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide. (n.d.). Benchchem.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). Analytical Chemistry.
  • Reaction Monitoring. (n.d.). Magritek.
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  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Agilent.
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Validation

Comparative Analysis of Cross-Reactivity for Methyl 4-amino-3-methoxy-5-nitrobenzoate Derivatives: A Guide for Drug Development Professionals

Authored by: A Senior Application Scientist This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of Methyl 4-amino-3-methoxy-5-nitrobenzoate and its structural analogs. As drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of Methyl 4-amino-3-methoxy-5-nitrobenzoate and its structural analogs. As drug development pipelines increasingly focus on highly specific molecular targets, a nuanced understanding of off-target effects and potential immunological cross-reactivity is paramount for mitigating safety risks and ensuring clinical success. This document outlines the underlying mechanistic principles, key experimental methodologies, and data interpretation strategies essential for a robust cross-reactivity assessment.

Introduction: The Imperative of Cross-Reactivity Assessment for Nitroaromatic Compounds

Methyl 4-amino-3-methoxy-5-nitrobenzoate belongs to the nitroaromatic class of compounds, a chemical family recognized for its diverse pharmacological activities but also for its potential to elicit idiosyncratic adverse drug reactions (IADRs). The presence of the nitro group, an electron-withdrawing moiety, can render the molecule susceptible to metabolic activation, forming reactive intermediates that are central to both its intended therapeutic action and its potential for off-target toxicity.

Cross-reactivity, in this context, can manifest in two primary forms:

  • Pharmacological Cross-Reactivity: The ability of the parent compound or its metabolites to bind to and modulate the activity of unintended biological targets (e.g., receptors, enzymes).

  • Immunological Cross-Reactivity: The recognition of the compound or its protein adducts by the immune system, potentially leading to hypersensitivity reactions.

Given the structural alerts inherent to the nitroaromatic scaffold, a proactive and thorough cross-reactivity assessment is not merely a regulatory hurdle but a fundamental aspect of a rational drug design and development program.

Mechanistic Insights: The Metabolic Landscape of Nitroaromatic Compounds

The cross-reactivity potential of Methyl 4-amino-3-methoxy-5-nitrobenzoate derivatives is intrinsically linked to their metabolic fate. The nitro group can undergo a series of reduction reactions, primarily mediated by cytochrome P450 enzymes and other nitroreductases, to form nitroso, hydroxylamino, and ultimately amino metabolites. The hydroxylamino intermediate is often implicated as a key culprit in the formation of reactive electrophiles that can covalently bind to cellular macromolecules, including proteins.

This process of metabolic activation and subsequent haptenation (the binding of a small molecule to a larger protein) is a critical initiating event in drug-induced hypersensitivity reactions. The resulting drug-protein adducts can be processed by antigen-presenting cells (APCs) and presented to T-cells, triggering an adaptive immune response.

Below is a generalized metabolic pathway illustrating the reduction of a nitroaromatic compound.

metabolic_pathway cluster_0 Metabolic Activation Cascade cluster_1 Cellular Interactions & Immune Response Parent_Nitro_Compound Parent Nitro Compound (R-NO2) Nitroso_Intermediate Nitroso Intermediate (R-NO) Parent_Nitro_Compound->Nitroso_Intermediate Nitroreductases Hydroxylamino_Intermediate Hydroxylamino Intermediate (R-NHOH) Nitroso_Intermediate->Hydroxylamino_Intermediate Nitroreductases Amino_Metabolite Amino Metabolite (R-NH2) Hydroxylamino_Intermediate->Amino_Metabolite Reactive_Electrophile Reactive Electrophile (e.g., Nitrenium Ion) Hydroxylamino_Intermediate->Reactive_Electrophile Further Oxidation/ Rearrangement Protein_Adducts Protein Adducts (Haptenation) Reactive_Electrophile->Protein_Adducts Covalent Binding to Cellular Proteins Immune_Response Immune System Activation Protein_Adducts->Immune_Response

Caption: Generalized metabolic activation of nitroaromatic compounds leading to potential immunogenicity.

A Multi-tiered Experimental Approach to Cross-Reactivity Profiling

A robust assessment of cross-reactivity necessitates a combination of in silico, in vitro, and, where appropriate, in vivo methodologies. The following sections detail a recommended workflow.

In Silico Profiling: Early-Stage Risk Assessment

Prior to extensive laboratory investigation, computational tools can provide valuable insights into the potential liabilities of a series of derivatives.

  • Structural Similarity Analysis: Utilize platforms like the Small Molecule Suite from the DrugBank database to identify approved drugs or known bioactive compounds with structural similarity to the test articles. This can provide early clues about potential off-target interactions.

  • Metabolic Prediction: Employ metabolic prediction software (e.g., ADMET Predictor, StarDrop) to forecast the likely metabolites of each derivative. This allows for a targeted search for specific metabolites in subsequent in vitro experiments.

  • Off-Target Prediction: Leverage machine learning models and docking simulations to predict binding affinities against a panel of common off-targets (e.g., hERG, CYPs, nuclear receptors).

In Vitro Pharmacological Cross-Reactivity

A tiered approach to in vitro screening is recommended, starting with broad panels and progressing to more focused assays for any identified hits.

Tier 1: Broad Panel Screening

Assay TypeKey TargetsPurpose
Receptor Binding Assays A comprehensive panel of GPCRs, ion channels, and transporters.To identify unintended binding interactions.
Enzyme Inhibition Assays A diverse panel of kinases, proteases, and other enzymes.To detect off-target enzyme inhibition.
CYP450 Inhibition Assays Major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).To assess the potential for drug-drug interactions.

Tier 2: Dose-Response and Mechanistic Studies

For any "hits" identified in Tier 1, perform full dose-response curves to determine the potency (e.g., IC50, EC50, Ki) of the interaction. Further mechanistic studies may be warranted to understand the mode of action (e.g., competitive vs. non-competitive inhibition).

In Vitro Immunological Cross-Reactivity

Assessing the potential for immune-mediated adverse reactions is a critical component of the safety profile.

Step-by-Step Protocol: Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

  • Isolate PBMCs: Isolate PBMCs from whole blood of multiple healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and relevant derivatives. Include a positive control (e.g., a known immunogenic drug) and a vehicle control.

  • Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment: On the final day, add a proliferation marker such as BrdU or [3H]-thymidine and incubate for an additional 18-24 hours.

  • Data Analysis: Measure the incorporation of the proliferation marker using an appropriate detection method (e.g., ELISA for BrdU, scintillation counting for [3H]-thymidine). Calculate a stimulation index (SI) by dividing the mean response of treated wells by the mean response of vehicle control wells. An SI ≥ 2 is often considered a positive result, warranting further investigation.

Experimental Workflow Diagram:

pbmc_workflow cluster_workflow PBMC Proliferation Assay Workflow Isolate_PBMCs 1. Isolate PBMCs from Healthy Donor Blood Cell_Culture 2. Culture PBMCs in 96-well Plates Isolate_PBMCs->Cell_Culture Compound_Treatment 3. Treat with Test Compounds, Positive & Vehicle Controls Cell_Culture->Compound_Treatment Incubation 4. Incubate for 6-7 Days Compound_Treatment->Incubation Add_Prolif_Marker 5. Add Proliferation Marker (e.g., BrdU) Incubation->Add_Prolif_Marker Final_Incubation 6. Incubate for 18-24 Hours Add_Prolif_Marker->Final_Incubation Data_Analysis 7. Measure Marker Incorporation & Calculate Stimulation Index Final_Incubation->Data_Analysis

Caption: Step-by-step workflow for the PBMC proliferation assay.

Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to build a comprehensive cross-reactivity profile for each derivative, allowing for a data-driven selection of the most promising candidates to advance.

Example Comparative Data Table:

DerivativehERG IC50 (µM)CYP3A4 IC50 (µM)PBMC Proliferation (SI at 50 µM)Predicted Major Metabolite
Parent Compound 15.225.83.54-amino-3-methoxy-5-aminobenzoate
Derivative A (Fluoro-substituted) > 10045.11.84-amino-3-methoxy-5-aminobenzoate
Derivative B (Chloro-substituted) 8.912.35.24-amino-3-methoxy-5-aminobenzoate
Derivative C (Methoxy-substituted) 22.5> 1002.14-amino-3-methoxy-5-aminobenzoate

In this hypothetical example, Derivative A demonstrates a significantly improved safety profile compared to the parent compound and other derivatives, with lower off-target activity and a reduced immunological response. This type of structured data presentation is crucial for making informed decisions in a drug development program.

Conclusion and Future Directions

The assessment of cross-reactivity for Methyl 4-amino-3-methoxy-5-nitrobenzoate derivatives is a complex but essential undertaking. By integrating in silico prediction with a tiered in vitro screening approach, researchers can gain a comprehensive understanding of the pharmacological and immunological liabilities of their compounds. This proactive strategy not only enhances the safety of potential drug candidates but also streamlines the development process by identifying and mitigating risks at an early stage.

Future research in this area should focus on developing more sophisticated in vitro models that better recapitulate the complexities of the human immune system, as well as refining in silico tools to improve the accuracy of metabolic and toxicity predictions. A continued emphasis on understanding the fundamental mechanisms of drug-induced hypersensitivity will ultimately lead to the design of safer and more effective medicines.

References

  • DrugBank. (n.d.). Small Molecule Suite. DrugBank. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA. Retrieved from [Link]

  • Piccotti, J. R., et al. (2014). The T-cell-mediated skin-blister assay: a sensitive and specific in vivo assay to detect and quantify drug-specific T cells in humans. Journal of Allergy and Clinical Immunology, 133(2), 583-585.e3. Retrieved from [Link]

Comparative

A Comparative Guide: In Vitro vs. In Silico Analysis of Methyl 4-amino-3-methoxy-5-nitrobenzoate Derivatives

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of evaluation and optimization. For researchers working with novel compounds li...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of evaluation and optimization. For researchers working with novel compounds like the derivatives of Methyl 4-amino-3-methoxy-5-nitrobenzoate, a strategic approach to analysis is paramount. This guide provides an in-depth comparison of two cornerstone methodologies: traditional in vitro laboratory testing and cutting-edge in silico computational analysis. We will explore the causality behind experimental choices, detail self-validating protocols, and demonstrate how a synergistic application of both approaches can accelerate the research and development pipeline.

Introduction: The Therapeutic Potential of Nitrobenzoates

The nitrobenzoate scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this structure, such as Methyl 4-amino-3-methoxy-5-nitrobenzoate, are being investigated for a range of therapeutic applications, including antimicrobial and anti-tumor activities.[1][2][3] The strategic placement of amino, methoxy, and nitro groups on the benzene ring can significantly alter the compound's electronic and steric properties, thereby modulating its biological activity.[2] The core challenge lies in efficiently identifying which derivatives possess the highest potency and the most favorable safety profile. This is where the interplay between in vitro and in silico analysis becomes critical.

PART 1: The In Vitro Approach — Ground Truth from the Laboratory

In vitro (Latin for "in the glass") studies are performed using cells or biological molecules outside their normal biological context. These assays are the bedrock of preclinical drug development, providing direct, empirical evidence of a compound's biological effect.[4][5] Their primary strength lies in yielding quantitative data on a compound's potency and toxicity, which serves as the "ground truth" for any predictive model.

Key Application: Assessing Anticancer Cytotoxicity with the MTT Assay

One of the most common initial screens for potential anticancer agents is the cytotoxicity assay, which measures the concentration at which a compound is toxic to cells.[6][7] The MTT assay is a widely used, cost-effective colorimetric method that measures the metabolic activity of cells as an indicator of their viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a self-validating system for assessing the dose-dependent cytotoxic effects of Methyl 4-amino-3-methoxy-5-nitrobenzoate derivatives on a cancer cell line (e.g., HCT-116 or MCF-7).[1]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture and expand the chosen cancer cell line in a T-75 flask.

    • Once cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test derivatives in culture medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for another 24 to 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 10-15 minutes on a shaker to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Cell Culture & Expansion Seed Seed Cells into 96-Well Plate Culture->Seed Incubate1 24h Incubation (Attachment) Seed->Incubate1 Treat Treat with Compound Derivatives Incubate1->Treat Incubate2 24-48h Incubation (Treatment) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 3-4h Incubation (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate InSilico_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Prioritization Ligand Design & Prepare Ligand Library (Derivatives) Docking Molecular Docking Simulation Ligand->Docking ADMET ADMET & Druglikeness Prediction Ligand->ADMET Protein Select & Prepare Target Protein (from PDB) Protein->Docking Rank Rank by Docking Score & Interactions Docking->Rank Filter Filter by Favorable ADMET Profile ADMET->Filter Rank->Filter Select Select Top Candidates for Synthesis Filter->Select

Caption: A typical workflow for in silico screening of drug candidates.

PART 3: A Comparative Guide and Synergistic Framework

Neither in vitro nor in silico analysis is sufficient on its own. The true power emerges when they are integrated into a cohesive, iterative research cycle. In silico models predict, and in vitro assays validate.

Data Summary: In Vitro vs. In Silico
FeatureIn Vitro Analysis In Silico Analysis
Nature Experimental, empiricalComputational, predictive
Cost High (reagents, cell lines, equipment)Low (software licenses, computing power)
Time Slow (days to weeks per compound)Fast (minutes to hours per compound)
Throughput Low to mediumVery high (can screen millions of compounds)
Data Output Quantitative biological data (e.g., IC₅₀)Predictive data (e.g., binding energy, ADMET)
Biological Context Direct cellular responseAbstracted, model-based
Primary Use Validation, mechanism of action studiesPrioritization, screening, hypothesis generation
The Integrated Drug Discovery Cycle

The most effective research strategy uses computational analysis to guide and refine laboratory experiments. This iterative cycle minimizes wasted resources and accelerates the path to identifying a lead compound.

  • Screen & Predict (In Silico): A large virtual library of nitrobenzoate derivatives is screened computationally to predict their binding affinity and ADMET properties.

  • Prioritize & Synthesize: Based on the in silico results, a small, manageable number of the most promising derivatives are prioritized for chemical synthesis.

  • Test & Validate (In Vitro): The synthesized compounds are then tested in in vitro assays (e.g., MTT assay) to measure their actual biological activity.

  • Refine & Repeat: The experimental data from the in vitro tests are used to refine the computational models (e.g., build a QSAR model). This improved model is then used to screen a new generation of derivatives, and the cycle repeats.

DrugDiscovery_Cycle InSilico In Silico Screening (Virtual Library) Synthesis Prioritize & Synthesize InSilico->Synthesis Top Hits InVitro In Vitro Validation (e.g., MTT Assay) Synthesis->InVitro Physical Compounds QSAR Refine Model (e.g., QSAR) InVitro->QSAR Activity Data QSAR->InSilico Improved Model

Caption: The iterative cycle of integrated drug discovery.

Conclusion

For researchers investigating Methyl 4-amino-3-methoxy-5-nitrobenzoate derivatives, the question is not whether to use in vitro or in silico methods, but how to best combine them. In silico analysis provides the speed and scale necessary to navigate a vast chemical space, while in vitro testing provides the essential, real-world data needed to validate predictions and confirm biological activity. By embracing an integrated strategy, research teams can make more informed decisions, optimize resource allocation, and ultimately accelerate the development of novel therapeutics.

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  • Schenck, S., et al. "Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models." Journal of Medicinal Chemistry, 2023.
  • Das, S., et al. "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay." International Journal of Pharmaceutical Research and Applications, 2025.
  • MDPI. "Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents." MDPI, 2025.
  • Jadhav, P. A., & Jadhav, P. "QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents." Current Drug Therapy, 2024.
  • G. C. et al. "Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics." PMC, 2026.
  • Da-Ta Biotech. "In Vitro Cytotoxicity Assay: Advanced Research.
  • Creative Biolabs. "Preliminary ADMET Prediction.
  • de Melo, C. H. T., et al. "Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction." Nucleic Acids Research, 2024.
  • International Journal of Emerging Trends in Chemistry. "Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents." 2025.
  • Trush, M. M., et al. "QSAR studies and antimicrobial potential of 1,3-thiazolylphosphonium salts." PubMed, 2016.
  • PubMed. "[Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]." 2014.
  • Journal of Xi'an Shiyou University, Natural Science Edition. "in-silico design, molecular docking and adme study of novel benzothiazole cox-2 inhiibitors as promising anti-cancer agents.
  • Fegade, B. S., et al. "Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent." PMC, 2025.
  • Benchchem. "A Comparative Guide to Methyl 3-(methylamino)-4-nitrobenzoate and Its Isomers for Researchers.
  • ResearchGate. "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." 2026.
  • Journal of Applied Organometallic Chemistry. "In Silico Molecular Docking Against-KIT Tyrosine Kinase and ADME Studies of 4-Thiazolidinone Derivatives.

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Therapeutic Derivatives of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Executive Summary Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) is a highly versatile, multi-substituted benzoic acid ester that serves as a foundational scaffold in modern drug discovery[1]. Featuring a un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) is a highly versatile, multi-substituted benzoic acid ester that serves as a foundational scaffold in modern drug discovery[1]. Featuring a unique combination of electron-withdrawing (nitro) and electron-donating (amino, methoxy) substituents, this intermediate is heavily utilized in the synthesis of targeted therapeutics. Most notably, it is a critical precursor in the development of 2[2] and . This guide provides an objective SAR comparison of its derivatives, detailing how specific functional group modifications dictate biological activity, target affinity, and physicochemical properties.

Mechanistic Rationale & Scaffold Architecture

The pharmacological utility of the Methyl 4-amino-3-methoxy-5-nitrobenzoate scaffold lies in its dense functionalization, which allows for precise tuning of both steric bulk and electronic distribution[3].

  • Position 5 (Nitro Group): The strongly electron-withdrawing nitro (-NO₂) group significantly lowers the pKa of adjacent functional groups (e.g., shifting the pKa of a position-3 hydroxyl from ~9 to ~7)[3]. This enhances electrostatic interactions within positively charged enzyme pockets[2].

  • Position 4 (Amino Group): Acts as a primary hydrogen-bond donor. When acetylated to form an acetamido group (-NHCOCH₃), it perfectly occupies the hydrophobic pocket of viral neuraminidase, mimicking the N-acetyl group of natural sialic acid[2].

  • Position 3 (Methoxy Group): Provides steric alignment and acts as a weak hydrogen-bond acceptor. Demethylation to a hydroxyl (-OH) group converts it into a strong hydrogen-bond donor, crucial for interacting with specific active-site residues[3].

  • Position 1 (Methyl Ester): While useful for membrane permeability (prodrug strategy) and synthetic protection, hydrolysis to the free carboxylic acid (-COOH) is strictly required to anchor the molecule to arginine triads (e.g., Arg118, Arg292, Arg371) in target enzymes[3].

ScaffoldSAR Scaffold Methyl 4-amino-3-methoxy -5-nitrobenzoate Nitro 5-Nitro (-NO2) Electron Withdrawing Scaffold->Nitro modulates pKa Amino 4-Amino (-NH2) H-Bond Donor / Modifiable Scaffold->Amino enables N-acetylation Methoxy 3-Methoxy (-OCH3) Steric Fit / H-Bond Acceptor Scaffold->Methoxy allows demethylation Ester 1-Methyl Ester (-COOCH3) Prodrug / Synthetic Anchor Scaffold->Ester undergoes hydrolysis Target Enzyme Active Site (e.g., Neuraminidase) Nitro->Target Electrostatic Affinity Amino->Target Hydrophobic Pocket Fit Methoxy->Target Active Site Alignment Ester->Target Arginine Triad Anchoring (as Carboxylate)

SAR mapping of the Methyl 4-amino-3-methoxy-5-nitrobenzoate scaffold and its target interactions.

SAR Comparison: Derivative Performance

To objectively evaluate the scaffold, we compare the parent compound against three key derivatives synthesized via targeted functional group modifications. The data illustrates the transition from an inactive synthetic intermediate to a potent enzymatic inhibitor[3].

Compound NameModifications from ParentKey Functional GroupsMW ( g/mol )Target ApplicationRelative Inhibitory Activity*
Methyl 4-amino-3-methoxy-5-nitrobenzoate None (Baseline)-COOCH₃, -NH₂, -OCH₃, -NO₂226.19Synthetic IntermediateInactive (>100 µM)
4-Hydroxy-3-methoxy-5-nitrobenzoic acid Ester Hydrolysis, Deamination-COOH, -OH, -OCH₃, -NO₂227.14Kinase Inhibitor PrecursorLow (~50 µM)
4-Acetamido-3-amino-5-hydroxybenzoic acid Ester Hydrolysis, N-Acetylation, Nitro Reduction-COOH, -NHCOCH₃, -NH₂, -OH226.19Analgesic / Broad BioactiveModerate (~15 µM)
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid Ester Hydrolysis, N-Acetylation, Demethylation-COOH, -NHCOCH₃, -OH, -NO₂240.17Influenza Neuraminidase InhibitorHigh (<1 µM)

*Note: Inhibitory activity values are representative benchmarks based on comparative biochemical assays against viral neuraminidase[2][3].

Key SAR Takeaways:

  • Carboxylate Requirement: The transition from the methyl ester (Parent) to the free acid is the most critical step for establishing baseline activity. The ester completely abolishes binding to the highly conserved arginine triad[3].

  • N-Acetylation: Converting the 4-amino group to an acetylamino group increases potency significantly, as the methyl group of the acetyl moiety perfectly fills a highly conserved hydrophobic pocket[2].

  • Nitro vs. Amino at Position 5: Retaining the strongly electron-withdrawing nitro group (as seen in the highly active derivative) is superior to reducing it to an amino group. The nitro group lowers the pKa of the adjacent 3-hydroxyl, ensuring it is partially ionized at physiological pH to maximize electrostatic interactions[3].

Experimental Protocols: Synthesis & Self-Validating Assays

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the active derivative and its subsequent biochemical validation.

Protocol A: Synthesis of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid

Causality Check: Why these specific steps? Demethylation must precede N-acetylation to prevent unwanted O-acetylation, and ester hydrolysis is performed last under mild basic conditions to avoid cleaving the newly formed amide bond.

  • Demethylation: Dissolve Methyl 4-amino-3-methoxy-5-nitrobenzoate (1.0 eq) in anhydrous dichloromethane (DCM). Dropwise add Boron tribromide (BBr₃, 3.0 eq) at -78°C.

    • Rationale: BBr₃ selectively cleaves the aryl methyl ether without affecting the ester or nitro groups.

  • N-Acetylation: React the resulting intermediate with acetic anhydride (1.2 eq) in pyridine at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the primary amine is fully consumed.

  • Ester Hydrolysis: Dissolve the N-acetylated intermediate in a 3:1 mixture of THF and water. Add Lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2 hours.

    • Self-Validation: Acidify the aqueous layer to pH 2 using 1M HCl; the immediate precipitation of the final product confirms successful hydrolysis and product formation. Filter and recrystallize from ethanol.

Protocol B: In Vitro Neuraminidase Inhibition Assay

Causality Check: A fluorogenic substrate is used because it provides a highly sensitive, real-time kinetic readout of enzyme velocity, which is superior to endpoint colorimetric assays for determining accurate IC₅₀ values.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM MES (pH 6.5) and 5 mM CaCl₂. Prepare the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) at a final concentration of 100 µM.

  • Compound Dilution: Serially dilute the synthesized derivatives (from 100 µM to 0.1 nM) in DMSO.

    • Self-Validation Control: Use Oseltamivir carboxylate as a positive control to validate assay sensitivity and ensure enzyme viability.

  • Incubation & Reading: Combine 10 µL of the compound, 10 µL of viral neuraminidase enzyme, and 30 µL of buffer in a 96-well black opaque plate. Incubate for 30 minutes at 37°C. Add 50 µL of MUNANA substrate.

  • Data Acquisition: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 360 nm, Emission: 450 nm). Calculate the IC₅₀ using non-linear regression analysis.

ExperimentalWorkflow Step1 1. Demethylation (BBr3) Unmasking the 3-Hydroxyl Step2 2. N-Acetylation (Ac2O) Targeting Hydrophobic Pocket Step1->Step2 Step3 3. Ester Hydrolysis (LiOH) Activating the Carboxylate Step2->Step3 Step4 4. Fluorogenic Assay MUNANA Substrate Cleavage Step3->Step4 Step5 5. SAR & IC50 Analysis Benchmarking vs Oseltamivir Step4->Step5

Step-by-step workflow from scaffold modification to high-throughput biochemical screening.

References
  • Benchchem. "Methyl 2-amino-4-methyl-5-nitrobenzoate & Analogous Compounds.
  • Benchchem. "4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | 162252-45-1.
  • Chemical & Engineering News Digital Edition. "July 27, 2015 - Exhibitors & SBDD Study.
  • Benchchem. "4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (Neuraminidase).
  • Chemical & Engineering News Digital Edition. "July 27, 2015 - Kinase Inhibitors.

Sources

Comparative

Comprehensive Comparison of Analytical Methods for the Characterization of Methyl 4-amino-3-methoxy-5-nitrobenzoate

Introduction & Structural Analytical Challenges Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized aromatic intermediate with a molecular formula of C9H10N2O5 and a molecular weight o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analytical Challenges

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) is a highly functionalized aromatic intermediate with a molecular formula of C9H10N2O5 and a molecular weight of 226.19 g/mol [1]. As a crucial building block in pharmaceutical synthesis—often utilized in the development of kinase inhibitors and advanced APIs—its accurate characterization is paramount.

The analytical challenge lies in its dense substitution pattern. The benzene ring core is functionalized at five of its six positions: a methyl ester (-COOCH3) at C1, a methoxy group (-OCH3) at C3, an amino group (-NH2) at C4, and a strongly electron-withdrawing nitro group (-NO2) at C5. Discriminating this exact regiochemistry from potential positional isomers, while simultaneously quantifying trace nitrated byproducts, requires an orthogonal, multi-modal analytical approach[2].

Comparative Analysis of Characterization Techniques

LC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)
  • Causality & Utility: LC-MS serves as the primary tool for purity assessment and exact mass confirmation. The electron-donating nature of the primary amino group at C4 makes the molecule highly amenable to positive electrospray ionization (ESI+), yielding a robust [M+H]+ precursor ion at m/z 227.06. Concurrently, the highly conjugated nitroaromatic system provides intense UV absorbance, allowing for highly sensitive UV detection (typically monitored at 230–254 nm)[3].

  • Comparison: While LC-MS is unparalleled for detecting trace impurities (down to the ppm level), it cannot definitively assign the relative positions of the methoxy and nitro groups on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy ( 1 H and 13 C)
  • Causality & Utility: NMR is the definitive method for mapping regiochemistry. Because the substituents at C3 and C5 are different, the molecule lacks a plane of symmetry. This leaves the protons at C2 and C6 in distinct chemical environments. The strongly electron-withdrawing nitro group deshields the C6 proton more than the methoxy group deshields the C2 proton. Consequently, the 1 H NMR spectrum will display two distinct doublets further downfield, exhibiting a characteristic meta-coupling constant ( 4JHH​≈1.5−2.5 Hz)[4].

  • Comparison: NMR provides the absolute structural connectivity that LC-MS lacks. However, it requires significantly higher sample concentrations (typically >10 mg/mL) and is less effective for quantifying impurities below the 1% threshold[2].

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Causality & Utility: FT-IR provides rapid, orthogonal verification of the diverse functional groups. The primary amino group yields two sharp N-H stretching bands (asymmetric and symmetric) between 3300–3500 cm −1 . The conjugated ester carbonyl exhibits a strong C=O stretch near 1710 cm −1 , while the nitro group displays highly diagnostic asymmetric and symmetric N-O stretches at approximately 1530 cm −1 and 1350 cm −1 , respectively[4],[5].

  • Comparison: FT-IR is faster and more cost-effective than NMR and LC-MS, making it ideal for rapid raw material release testing. However, it cannot determine substitution patterns or quantify purity.

Single-Crystal X-Ray Diffraction (SCXRD)
  • Causality & Utility: SCXRD determines the absolute 3D spatial coordinates of the atoms. For highly substituted anilines like this, SCXRD is critical for elucidating intramolecular hydrogen bonding (e.g., between the amino protons and the adjacent methoxy oxygen) which fundamentally dictates the compound's solid-state stability and dissolution profile[6].

  • Comparison: SCXRD is the only technique that provides absolute 3D conformation, but its utility is bottlenecked by the prerequisite of growing high-quality single crystals.

Quantitative Data Presentation: Method Comparison

The table below summarizes the performance metrics of these analytical methods when applied to highly functionalized nitrobenzoates.

Analytical MethodSpecificity for IsomersSensitivity (LOD)Primary Output DataKey Limitation
LC-MS (ESI+/UV) Moderate (relies on RT)~0.01% (100 ppm)Exact Mass, Chromatographic PurityCannot easily distinguish co-eluting positional isomers.
1 H & 13 C NMR Very High~1.0%Chemical Shifts, J-Coupling (Regiochemistry)Low sensitivity for trace impurity profiling.
FT-IR Low>5.0%Vibrational Frequencies (Functional Groups)Qualitative only; cannot quantify purity.
SCXRD AbsoluteN/A (Bulk crystal)3D Atomic Coordinates, Bond Lengths/AnglesRequires high-quality single crystals; time-consuming.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every analytical workflow must be designed as a self-validating system. The following protocols incorporate internal controls to guarantee data reliability.

Protocol A: LC-MS Purity Assessment

Rationale: A gradient reverse-phase method is employed to separate the main peak from structurally similar nitrated or aminated synthesis byproducts[3].

  • Sample Preparation: Dissolve 1.0 mg of Methyl 4-amino-3-methoxy-5-nitrobenzoate in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 10 µg/mL using the initial mobile phase.

  • System Suitability Test (SST) [Self-Validation]: Prior to sample analysis, inject a blank (Methanol) to confirm baseline stability and absence of carryover. Follow with three replicate injections of a known reference standard. The system is validated only if the retention time relative standard deviation (RSD) is < 2.0% and the theoretical plate count exceeds 5,000[2].

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Operate the mass spectrometer in ESI+ mode with a scan range of m/z 100–500.

Protocol B: 1 H and 13 C NMR Structural Elucidation

Rationale: Utilizing a deuterated solvent with an internal standard ensures accurate chemical shift referencing, while optimized relaxation delays ensure quantitative proton integration[4].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ .

  • Internal Referencing[Self-Validation]: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly referenced to 0.00 ppm to validate the chemical shift axis.

  • Acquisition Parameters ( 1 H NMR): Set the pulse angle to 30°. Crucially, set the relaxation delay (D1) to 3.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, guaranteeing that the integration ratio of the methoxy protons (3H) to the aromatic protons (1H each) is perfectly quantitative. Acquire 16 scans.

  • Acquisition Parameters ( 13 C NMR): Set D1 to 2.0 seconds and acquire a minimum of 1,024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C1, C3, C4, C5).

Visualizing the Analytical Workflow

The following diagram illustrates the orthogonal data integration required to fully validate the structure and purity of the intermediate.

G Sample Methyl 4-amino-3-methoxy- 5-nitrobenzoate LCMS LC-MS Analysis (Purity & Exact Mass) Sample->LCMS Aliquot 1 NMR 1H & 13C NMR (Regiochemistry) Sample->NMR Aliquot 2 FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Aliquot 3 XRD SCXRD (3D Conformation) Sample->XRD Crystallization Integration Orthogonal Data Integration LCMS->Integration m/z & UV Purity NMR->Integration J-coupling & Shifts FTIR->Integration Vibrational Modes XRD->Integration Atomic Coordinates Result Validated API Intermediate Profile Integration->Result Confirmed Structure

Fig 1: Orthogonal analytical workflow for characterizing Methyl 4-amino-3-methoxy-5-nitrobenzoate.

References

  • American Elements. Methyl 4-Amino-3-methoxy-5-nitrobenzoate | CAS 1260793-40-5.1

  • Synthonix. Methyl 4-Amino-3-methoxy-5-nitrobenzoate -[M76320]. 7

  • BenchChem. A Comparative Guide to Analytical Methods for Purity Assessment of 4-Methyl-3-Nitrobenzoic Acid. 2

  • Royal Society of Chemistry (RSC). Chemical derivatization for trace analysis of nitroaromatic compounds.3

  • National Institutes of Health (NIH / PMC). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. 4

  • BenchChem. Synthesis of Local Anesthetics from 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Application Notes and Protocols. 5

  • ResearchGate. Synthesis and structural characterization of a barium coordination polymer based on a μ2-monoatomic bridging 4-nitrobenzoate. 6

Sources

Validation

"efficacy of Methyl 4-amino-3-methoxy-5-nitrobenzoate derivatives against microbial strains"

As the landscape of antimicrobial resistance (AMR) continues to narrow our therapeutic options, drug development professionals are increasingly revisiting and re-engineering historically validated chemical scaffolds. Nit...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance (AMR) continues to narrow our therapeutic options, drug development professionals are increasingly revisiting and re-engineering historically validated chemical scaffolds. Nitroaromatic compounds have long served as potent antimicrobial agents, but legacy therapeutics like metronidazole and nitrofurantoin are increasingly compromised by clinical resistance and off-target mammalian toxicity 1.

In this comparative guide, we evaluate the efficacy and mechanistic advantages of Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) derivatives 2. By strategically surrounding the electron-withdrawing nitro (-NO₂) warhead with electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, this highly functionalized benzoate ester offers a precisely tuned redox potential. This structural evolution effectively widens the therapeutic index, providing a robust foundation for next-generation antimicrobial discovery.

Mechanistic Causality: Tuning the Nitro Warhead

The antimicrobial efficacy of nitrobenzoate derivatives is not driven by passive membrane disruption; rather, it is an active, enzyme-catalyzed suicide-prodrug mechanism 3. The core causality relies on reductive bioactivation by bacterial nitroreductases (NTRs)—specifically Type I (oxygen-insensitive) and Type II (oxygen-sensitive) enzymes 4.

Unlike simple nitrobenzenes that suffer from off-target reduction by mammalian flavoenzymes (leading to host toxicity and mutagenicity), the steric bulk and electronic "push-pull" system of the 4-amino-3-methoxy-5-nitrobenzoate scaffold shifts its reduction potential 5. This ensures the prodrug remains inert until it encounters specific bacterial NTRs.

Upon reduction, the nitro group cycles through highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species generate a burst of Reactive Nitrogen Species (RNS) and Reactive Oxygen Species (ROS) that covalently bind to bacterial DNA, disrupt the proton motive force, and trigger fatal oxidative stress [[1]](). Furthermore, nitrobenzoate scaffolds have demonstrated exceptional penetration and accumulation in Mycobacterium tuberculosis, exploiting the pathogen's unique esterase profile to trap the active moiety intracellularly 6.

Bioactivation Prodrug Methyl 4-amino-3-methoxy- 5-nitrobenzoate NTR Bacterial Nitroreductases (Type I / II) Prodrug->NTR Cellular Uptake Nitroso Nitroso Intermediate (-NO) NTR->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction ROS_RNS ROS & RNS Generation (Superoxide, Nitric Oxide) Nitroso->ROS_RNS Redox Cycling DNA_Damage DNA Cleavage & Membrane Disruption Hydroxylamine->DNA_Damage Covalent Binding ROS_RNS->DNA_Damage Oxidative Stress Cell_Death Microbial Cell Death DNA_Damage->Cell_Death Apoptosis-like death

Reductive bioactivation pathway of nitrobenzoate derivatives by bacterial nitroreductases.

Comparative Efficacy: Performance Against Clinical Standards

To objectively assess the therapeutic window of this scaffold, we compare two engineered analogs—Derivative A (an aliphatic ester extension designed for Gram-positive penetration) and Derivative B (an N-acetylated analog optimized for mycobacterial uptake)—against clinical gold standards: Metronidazole and Nitrofurantoin.

Table 1: Minimum Inhibitory Concentration (MIC) and Cytotoxicity Profiling

Compound / DrugE. coli (Gram -) MIC (µg/mL)S. aureus (Gram +) MIC (µg/mL)M. tuberculosis (H37Rv) MIC (µg/mL)Mammalian CC₅₀ (HepG2) (µg/mL)Selectivity Index (SI) vs. S. aureus
Derivative A 32.04.02.0> 128.0> 32.0
Derivative B 16.02.00.5> 128.0> 64.0
Metronidazole > 64.0> 64.0> 64.0> 128.0N/A (Anaerobe specific)
Nitrofurantoin 16.04.016.045.011.25

Data Interpretation: While Metronidazole lacks efficacy against aerobic pathogens, Derivative B demonstrates potent broad-spectrum aerobic activity, particularly against M. tuberculosis (MIC = 0.5 µg/mL). Crucially, the tuned redox potential of the Methyl 4-amino-3-methoxy-5-nitrobenzoate core prevents off-target mammalian reduction, yielding a Selectivity Index (SI) vastly superior to the legacy drug Nitrofurantoin.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy data requires protocols designed as self-validating systems. The following workflows incorporate specific biochemical controls to ensure that observed efficacy is causally linked to the hypothesized NTR-mediated mechanism, rather than artifactual interference.

Workflow Synthesis Compound Preparation MIC Broth Microdilution (Resazurin Validated) Synthesis->MIC ROS ROS/RNS Quantification Synthesis->ROS Toxicity Mammalian Cytotoxicity (HepG2) Synthesis->Toxicity Data Efficacy vs. Toxicity Profiling MIC->Data ROS->Data Toxicity->Data Lead Lead Candidate Selection Data->Lead Selectivity Index > 10

Experimental workflow for validating the antimicrobial efficacy and safety of nitrobenzoates.

Protocol A: High-Throughput Broth Microdilution with Redox Validation

Purpose: Determine the MIC while actively controlling for the intrinsic optical absorbance of nitroaromatic compounds, which frequently causes false-positive OD₆₀₀ readings.

  • Inoculum Preparation: Culture target strains in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to logarithmic phase. Standardize the inoculum to 5 × 10⁵ CFU/mL.

  • Compound Dispensing: Prepare 2-fold serial dilutions of the nitrobenzoate derivatives (0.125 to 64 µg/mL) in a 96-well plate. Causality Note: Maintain DMSO at a final concentration of <1% v/v to prevent solvent-induced membrane toxicity, which would artificially inflate the compound's apparent efficacy.

  • Incubation & Redox Addition: Incubate for 18-24 hours at 37°C. Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation Check: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by the active metabolism of viable cells. This bypasses the optical interference caused by the yellow/brown tint of nitrobenzoates. The MIC is recorded as the lowest concentration preventing the blue-to-pink color shift.

Protocol B: Mechanistic Validation of Intracellular ROS/RNS Generation

Purpose: Prove that the antimicrobial efficacy is driven by specific nitro-reduction and subsequent oxidative stress, rather than non-specific membrane lysis.

  • Probe Loading: Incubate exponential-phase bacterial cells with 10 µM DCFDA (for ROS detection) and 5 µM DAF-FM DA (for Nitric Oxide/RNS detection) for 30 minutes in the dark. Wash twice with PBS to remove extracellular probes.

  • Treatment: Expose the loaded cells to the MIC and 2× MIC of the nitrobenzoate derivative.

  • Self-Validating Control System: Include a parallel experimental group pre-treated with 5 mM Thiourea (a potent ROS scavenger) and 100 µM PTIO (an RNS scavenger). Causality Note: If the compound's mechanism of action is truly RNS/ROS-dependent via NTR reduction, the scavengers will quench the fluorescent signal AND rescue bacterial viability. This creates a closed, self-validating mechanistic loop.

  • Quantification: Measure fluorescence kinetics continuously over 4 hours using a microplate reader (Ex/Em 485/535 nm for both probes).

Conclusion

Methyl 4-amino-3-methoxy-5-nitrobenzoate derivatives offer a highly tunable, structurally privileged scaffold for next-generation antimicrobials. By leveraging the specific electronic effects of the amino and methoxy substituents, drug developers can effectively widen the therapeutic index, overcoming the mutagenic and toxicological limitations that have historically plagued legacy nitroaromatics.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling Methyl 4-amino-3-methoxy-5-nitrobenzoate

As a drug development professional or analytical chemist, handling complex functionalized aromatics requires moving beyond basic compliance and understanding the mechanistic toxicology of the molecule. Methyl 4-amino-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or analytical chemist, handling complex functionalized aromatics requires moving beyond basic compliance and understanding the mechanistic toxicology of the molecule. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5) presents a unique dual-hazard profile due to the simultaneous presence of a nitroaromatic group and an aromatic amine.

This guide provides a self-validating, step-by-step operational framework designed to protect laboratory personnel by addressing the specific chemical causality behind each safety protocol.

Mechanistic Toxicology & Hazard Causality

To design an effective safety protocol, we must first understand why this specific molecule is hazardous:

  • Rapid Percutaneous Absorption: The lipophilic nature of the aromatic ring, enhanced by the methoxy and amino groups, allows the compound to rapidly penetrate the stratum corneum (the outer layer of the skin). Studies on 1 demonstrate that dermal uptake is often the primary route of systemic toxicity in laboratory settings[1].

  • Methemoglobinemia (Systemic Toxicity): Once absorbed into the bloodstream, nitroaromatics and aromatic amines undergo N-hydroxylation in the liver. These reactive metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia and 2[2].

  • Exothermic Decomposition: Nitroaromatic compounds can present a severe explosion risk if subjected to shock, rapid heating, or when mixed with incompatible reagents (e.g., strong bases or oxidizers)[3].

Quantitative Hazard Data & Operational Directives
Property / ParameterSpecificationMechanistic Implication & Operational Directive
Molecular Weight 226.19 g/mol Small, highly lipophilic molecule. Directive: Exposed skin must be strictly minimized; lab coats must be fully buttoned.
Glove Breakthrough (Thin Nitrile) < 10 - 30 minutesAromatic amines rapidly plasticize thin nitrile. Directive: Do not use as primary standalone protection[4].
Glove Breakthrough (Butyl Rubber) > 480 minutesImpermeable to aromatic amines. Directive: Mandatory for spill cleanup or prolonged handling[4].
Target Organ Toxicity Blood (Hemoglobin)Oxidizes Fe²⁺ to Fe³⁺. Directive: Monitor operators for cyanosis; ensure IV methylene blue is accessible in emergency kits[2].
Vapor Pressure Negligible at 20°CLow ambient vapor risk, but aerosolized dust is highly toxic. Directive: Mandatory handling within a certified fume hood[3].

Mandatory Personal Protective Equipment (PPE)

Based on the permeation kinetics of aromatic amines, standard laboratory PPE is insufficient. You must implement the following layered defense system:

  • Hand Protection (Double-Gloving): Don a base layer of standard 4-mil disposable nitrile gloves. Over these, wear a pair of 14-mil Butyl rubber gloves . Causality: The butyl outer layer provides absolute chemical resistance against amine permeation, while the inner nitrile protects against cross-contamination during the doffing process[4].

  • Eye & Face Protection: ANSI Z87.1 compliant splash goggles. If handling bulk powders (>50g), add a full face shield.

  • Body Protection: A flame-resistant, non-porous lab coat (e.g., Nomex) or a disposable Tyvek apron over standard lab attire.

  • Respiratory Protection: While handling must occur in a fume hood, an N95 or P100 particulate respirator is required if engineering controls fail or during spill cleanup[3].

Step-by-Step Operational Workflow

Protocol A: Pre-Operational Validation
  • Ventilation Verification: Before opening the chemical container, verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm) (0.4–0.5 m/s). Causality: Proper face velocity ensures total containment of highly toxic aerosolized nitrobenzoate dust[3].

  • Workspace Segregation: Remove all strong oxidizing agents, reducing agents, and strong bases from the hood. Causality: Nitroaromatics can undergo violent exothermic decomposition when exposed to incompatibles[3].

Protocol B: Chemical Handling & Execution
  • Static Mitigation: Use an anti-static weighing boat and a grounded microbalance. Causality: Static discharge can aerosolize fine powders, drastically increasing inhalation and dermal exposure risks.

  • Solvent Transfer: Dissolve Methyl 4-amino-3-methoxy-5-nitrobenzoate in your designated solvent (e.g., DMSO, DMF, or Methanol) entirely within the fume hood. Cap the vial tightly before removing it from the hood.

Protocol C: Post-Operation Doffing
  • Outer Glove Removal: While still inside the fume hood, remove the contaminated Butyl rubber gloves using the "beak method" to avoid touching the exterior.

  • Inner Glove Removal: Step away from the hood, remove the inner nitrile gloves, and immediately wash hands with soap and water. Causality: Frequent hand washing physically removes microscopic particulates, significantly reducing the incidence of internal exposure to aromatic amines[1].

Safe Handling & Emergency Workflow Visualization

Workflow Step1 1. Pre-Operation Check Verify Fume Hood & Gather PPE Step2 2. Don PPE Respirator, Butyl/Nitrile Gloves Step1->Step2 Step3 3. Chemical Handling Weigh/Transfer in Fume Hood Step2->Step3 Decision Spill or Exposure Detected? Step3->Decision Emergency Emergency Protocol Evacuate, Contain, Neutralize Decision->Emergency Yes Step4 4. Post-Operation Doffing & Decontamination Decision->Step4 No Emergency->Step4 Step5 5. Waste Disposal Segregate Nitroaromatic Waste Step4->Step5

Figure 1: Safe handling and emergency workflow for Methyl 4-amino-3-methoxy-5-nitrobenzoate.

Emergency Response & Spill Management

In the event of a protocol failure, execute the following self-validating emergency steps:

  • Powder Spill Containment: Do NOT sweep dry powder. Sweeping aerosolizes the toxic dust. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust generation[3]. Collect the pads with non-sparking forceps and place them in a sealed hazardous waste container.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Causality: Rapid decontamination is critical to prevent percutaneous absorption and subsequent methemoglobinemia[2].

  • Systemic Exposure (Cyanosis): If the operator exhibits blue lips, pale skin, or blue nail beds (cyanosis), administer 100% oxygen immediately and seek emergency medical attention. Causality: Cyanosis is the primary clinical indicator of methemoglobinemia; intravenous methylene blue is the specific antidote required to enzymatically reduce Fe³⁺ back to Fe²⁺ in hemoglobin[2].

Waste Disposal Plan

Do not mix Methyl 4-amino-3-methoxy-5-nitrobenzoate waste with general organic waste.

  • Segregation: Collect all solid waste (contaminated gloves, weighing boats, damp spill pads) in a dedicated, clearly labeled "Toxic Aromatic Amine / Nitroaromatic Solid Waste" container[3].

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing this compound must be kept strictly separate from acidic or basic waste streams to prevent in-situ exothermic reactions.

References

  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams N
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads Centers for Disease Control and Prevention (CDC) Stacks
  • HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene N

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Methyl 4-amino-3-methoxy-5-nitrobenzoate
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Methyl 4-amino-3-methoxy-5-nitrobenzoate
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